2-(Tert-butylamino)sulfonylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(tert-butylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-7-5-4-6-8(9)11(13)14/h4-7,12-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEIURIZJQRMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407374 | |
| Record name | [2-(tert-Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150691-04-6 | |
| Record name | 2-tert-Butylaminosulfonylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150691-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(tert-Butylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Tert-butylamino)sulfonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tert-butylamino)sulfonylphenylboronic acid, identified by the CAS number 150691-04-6 , is a versatile boronic acid derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its unique structural features, combining a boronic acid moiety with a bulky tert-butylaminosulfonyl group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development.
Core Chemical and Physical Properties
This compound is a white to off-white solid.[4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 150691-04-6 | [1][2][3][5] |
| Molecular Formula | C10H16BNO4S | [1][2] |
| Molecular Weight | 257.11 g/mol | [2][4] |
| Melting Point | 118-119 °C | [5] |
| Boiling Point (Predicted) | 443.2±55.0 °C | [5] |
| Density (Predicted) | 1.28±0.1 g/cm3 | [5] |
| pKa (Predicted) | 8.00±0.53 | [5] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves a multi-step process. While specific proprietary methods may vary between suppliers, a general synthetic approach can be inferred from established organometallic chemistry principles.
A plausible synthetic route begins with the sulfonation of a suitable phenyl precursor, followed by conversion to the corresponding sulfonyl chloride. Subsequent reaction with tert-butylamine yields the sulfonamide. The final and critical step is the introduction of the boronic acid functionality at the ortho position. This is often achieved through ortho-lithiation directed by the sulfonamide group, followed by quenching with a trialkyl borate ester and subsequent hydrolysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of the bulky tert-butylaminosulfonyl group in this compound can influence the steric and electronic properties of the resulting coupled products, potentially impacting their biological activity and pharmacokinetic profiles. This substituent can also engage in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. [6]
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This protocol should be adapted and optimized for specific substrates and desired outcomes.
Materials:
-
This compound
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. [7][8]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. [7][9] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [5][8]For long-term storage and to maintain its integrity, it is best kept under an inert atmosphere (nitrogen or argon) at 2-8°C. [5]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in the construction of complex molecular frameworks, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective application in the synthesis of novel therapeutic agents.
References
- Active Biopharma. This compound|150691-04-6. [Link]
- BOJNSCI. 2-(t-Butylamino)sulfonylphenylboronic acid. [Link]
- PubMed. Application of "Hydrogen-Bonding Interaction" in Drug Design. Part 2: Design, Synthesis, and Structure-Activity Relationships of Thiophosphoramide Derivatives as Novel Antiviral and Antifungal Agents. [Link]
- YouTube. Suzuki Coupling Mechanism. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-(t-Butylamino)sulfonylphenylboronic acid [bojnsci.com]
- 4. 2-[(tert-Butylamino)sulfonyl]phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 150691-04-6 [m.chemicalbook.com]
- 6. Application of "Hydrogen-Bonding Interaction" in Drug Design. Part 2: Design, Synthesis, and Structure-Activity Relationships of Thiophosphoramide Derivatives as Novel Antiviral and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-(Tert-butylamino)sulfonylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-(Tert-butylamino)sulfonylphenylboronic acid (CAS No. 150691-04-6) is a bifunctional organoboron compound of significant interest to the chemical and pharmaceutical research communities. Structurally, it integrates two key chemical motifs onto an aromatic scaffold: a boronic acid group and a sulfonamide moiety. The boronic acid functionality makes it a versatile building block, primarily for palladium-catalyzed cross-coupling reactions, while the N-tert-butylated sulfonamide group imparts specific steric and electronic properties that are highly valuable in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, and their use as bioisosteres for carboxylic acids is a common strategy in drug design. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this reagent, with a focus on its practical utility for researchers in organic synthesis and drug development.
Physicochemical and Structural Properties
The compound's physical and chemical characteristics are fundamental to its handling, storage, and reactivity. These properties are summarized in the table below. The presence of both a hydrogen bond donor (sulfonamide N-H) and acceptor (sulfonyl oxygens), along with the Lewis acidic boronic acid, dictates its solubility and interaction profiles.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆BNO₄S | [1] |
| Molecular Weight | 257.11 g/mol | [1][2] |
| CAS Number | 150691-04-6 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 118-119 °C | |
| Boiling Point | 443.2 ± 55.0 °C (Predicted) | |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | |
| pKa | 8.00 ± 0.53 (Predicted) | |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | |
| Synonyms | [2-(tert-butylsulfamoyl)phenyl]boronic acid | [1] |
Synthesis and Purification Workflow
The synthesis of this compound is not a trivial, single-step process. A robust and logical synthetic route involves a two-stage approach, beginning with the formation of a key sulfonamide intermediate, followed by the introduction of the boronic acid moiety via a halogen-metal exchange and borylation sequence.
Caption: Two-step synthesis of the title compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Bromo-N-(tert-butyl)benzenesulfonamide [1]
This initial step involves the reaction of a commercially available sulfonyl chloride with tert-butylamine. The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride.
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq, e.g., 8.65 mmol, 2.21 g) in a suitable solvent like chloroform or dichloromethane (40 mL) under a nitrogen atmosphere at room temperature, add tert-butylamine (2.5 eq, e.g., 21.9 mmol, 2.30 mL) dropwise.
-
Causality: An excess of the amine is used to drive the reaction to completion and to neutralize the HCl byproduct generated during the reaction.
-
-
Stir the resulting solution at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 15% ethyl acetate-hexane) as the eluent.
-
Self-Validation: Proper purification is critical. Fractions should be analyzed by TLC, and the desired product confirmed by ¹H NMR spectroscopy, which should clearly show the characteristic singlet for the nine tert-butyl protons around 1.20 ppm and the aromatic protons.[1]
-
Step 2: Lithiation and Borylation to Yield this compound
This transformation is a classic example of forming an aryl boronic acid from an aryl halide. It requires anhydrous conditions and low temperatures to manage the highly reactive organolithium intermediate.[3]
-
In an oven-dried, multi-necked flask under a strict nitrogen or argon atmosphere, dissolve the 2-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Extremely low temperatures are essential to prevent side reactions and decomposition of the aryllithium intermediate once it is formed.
-
-
Slowly add n-butyllithium (n-BuLi, typically 1.1 to 1.2 eq) via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour. This step generates the aryllithium species in situ.
-
In a separate flask, dissolve triisopropyl borate (a common borylation agent, ~1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly generated aryllithium solution to the triisopropyl borate solution via cannula while maintaining the -78 °C temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding an aqueous solution of HCl (e.g., 1M) until the mixture is acidic.
-
Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or further chromatography to yield the final product.
-
Self-Validation: The final product's identity and purity should be confirmed via analytical techniques such as NMR (¹H, ¹³C, ¹¹B) and mass spectrometry.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed C-C bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl structures prevalent in pharmaceuticals.[4][5] The ortho-sulfonamide group can influence the reaction's kinetics and regioselectivity through steric hindrance and potential electronic effects.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with an aryl bromide.
-
To a reaction vessel, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Causality: The base is crucial for activating the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[4] An excess of the boronic acid is often used to ensure complete consumption of the potentially more valuable aryl halide.
-
-
Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization.
-
Self-Validation: Successful coupling should be confirmed by NMR, where new aromatic signals and correlations (in 2D NMR) will be observed, and by mass spectrometry to confirm the expected molecular weight of the biaryl product.
-
Significance in Drug Discovery and Medicinal Chemistry
The structural components of this compound make it a highly relevant building block for the synthesis of bioactive molecules.
-
The Sulfonamide Moiety: This group is a privileged scaffold in medicinal chemistry.[6] It is a key feature in numerous approved drugs, including diuretics, anti-diabetics, and antibiotics. Its ability to act as a hydrogen bond donor and acceptor allows for strong interactions with biological targets. Furthermore, sulfonamides are recognized as effective bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding patterns but with different metabolic stability and cell permeability profiles.
-
The Tert-butyl Group: This bulky, lipophilic group serves several purposes in drug design. It can provide steric hindrance to shield a reactive site or to enforce a specific conformation required for binding to a protein target. Its presence can also increase the lipophilicity of a molecule, which can be modulated to optimize pharmacokinetic properties like absorption and distribution.[7]
-
The Boronic Acid as a Pharmacophore: Beyond its role in synthesis, the boronic acid group itself can act as a pharmacophore. It is known to form reversible covalent bonds with serine residues in the active sites of certain proteases, making it a key component in several enzyme inhibitors, most notably the proteasome inhibitor bortezomib.
By combining these three features, this compound serves as a versatile fragment for constructing complex molecules with high potential for biological activity, making it a valuable tool for lead generation and optimization in drug discovery programs.[8][9][10]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. The compound should be kept under an inert atmosphere to prevent potential degradation of the boronic acid moiety, which can be sensitive to oxidation and dehydration.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that offers significant advantages in the fields of advanced organic synthesis and medicinal chemistry. Its synthetic accessibility, combined with the proven utility of its constituent functional groups, ensures its continued relevance. For researchers aiming to construct complex biaryl systems or to incorporate valuable pharmacophoric elements into new molecular entities, a thorough understanding of this compound's properties and reactivity is an invaluable asset.
References
- PrepChem. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. [Link]
- Active Biopharma. This compound | 150691-04-6. [Link]
- Aggarwal, V. K., et al. (2017).
- Aggarwal, V. K., et al. (2019). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. Angewandte Chemie International Edition, 58(41), 14537-14541. [Link]
- ChemBK. 2-Bromo-N-tert-butylbenzenesulfonamide. [Link]
- University of Bristol.
- Chemspeed Technologies.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Mumtaz, S., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Assay and Drug Development Technologies. [Link]
- Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
- Yoshimura, K., et al. (2024). Stereoselective Preparation and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkenyl Sulfoximines. Chemistry – An Asian Journal. [Link]
- Google Patents.
- Google Patents. US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide.
- Google Patents. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][2][3][4]triazolo[4,3-a][2][4]diazepin-6-yl)
- PubChem. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][2][3][4]triazolo[4,3-a][2][4]diazepin-6-yl)
- Google Patents.
- Google Patents. US20160272625A1 - Heterocyclic sulfonamides, uses and pharmaceutical compositions thereof.
Sources
- 1. prepchem.com [prepchem.com]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 7. US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide, compositions thereof and methods of their use - Google Patents [patents.google.com]
- 8. US10125094B2 - Sulfamoyl-arylamides and the use thereof as medicaments for the treatment of hepatitis B - Google Patents [patents.google.com]
- 9. US10913714B2 - Pyrrole sulfonyl derivative, preparation method and medical use thereof - Google Patents [patents.google.com]
- 10. US20160272625A1 - Heterocyclic sulfonamides, uses and pharmaceutical compositions thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 2-(Tert-butylamino)sulfonylphenylboronic Acid
This guide provides a comprehensive overview of the synthetic route to 2-(tert-butylamino)sulfonylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 2-bromo-N-(tert-butyl)benzenesulfonamide, followed by a lithium-halogen exchange and subsequent borylation to yield the target boronic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction has revolutionized the construction of biaryl and substituted aromatic systems, which are prevalent motifs in pharmaceuticals and functional materials. The stability, low toxicity, and ease of handling of boronic acids contribute to their widespread use.[2] The title compound, this compound, incorporates a sulfonamide moiety, a common pharmacophore, making it a particularly attractive building block for the synthesis of novel drug candidates.[3]
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Tert-butylamino)sulfonylphenylboronic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to achieving efficient and novel molecular architectures. Among the vast arsenal of reagents available to the discerning chemist, 2-(Tert-butylamino)sulfonylphenylboronic acid has emerged as a particularly valuable asset. Its unique constellation of steric and electronic properties, conferred by the ortho-disposed boronic acid and N-tert-butylsulfamoyl functionalities, offers distinct advantages in cross-coupling methodologies and the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this reagent, grounded in established scientific principles and practical application.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a solid at room temperature, and its key physicochemical data are summarized below for facile reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 150691-04-6 | [1][2] |
| Molecular Formula | C₁₀H₁₆BNO₄S | [1] |
| Molecular Weight | 257.12 g/mol | [1] |
| Melting Point | 118-119 °C | [3] |
| Boiling Point | 443.2±55.0 °C (Predicted) | [3] |
| Density | 1.28±0.1 g/cm³ (Predicted) | [3] |
| pKa | 8.00±0.53 (Predicted) | [3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
The structural arrangement of this compound is central to its reactivity. The boronic acid group, a Lewis acid, is the reactive handle for palladium-catalyzed cross-coupling reactions. The adjacent N-tert-butylsulfamoyl group exerts significant influence through both steric hindrance and electronic effects, which will be discussed in detail in subsequent sections.
Synthesis and Characterization: A Protocol-Driven Approach
The reliable synthesis of this compound is a prerequisite for its application. While multiple synthetic routes are conceivable, a common and effective strategy involves a directed ortho-metalation-borylation sequence, leveraging the directing capabilities of the sulfonamide group.
Proposed Synthetic Pathway
A robust synthesis can be adapted from established methodologies for analogous substituted phenylboronic acids.[4] The logical pathway commences with a commercially available starting material, 2-bromobenzenesulfonyl chloride, and proceeds through two key transformations: sulfonamide formation and lithium-halogen exchange followed by borylation.
Sources
2-(Tert-butylamino)sulfonylphenylboronic acid solubility data
An In-depth Technical Guide on the Solubility of 2-(Tert-butylamino)sulfonylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive public data for this specific molecule, this document synthesizes established principles from the broader class of arylboronic acids to offer predictive insights and robust experimental methodologies. We delve into the physicochemical properties that govern its solubility, address the unique challenges associated with boronic acids, and present a detailed, field-proven protocol for accurate solubility determination. This guide is designed to empower researchers in drug development and organic synthesis with the foundational knowledge and practical tools necessary to characterize this important compound.
Introduction: The Significance of Solubility in Boronic Acid Chemistry
This compound is a member of the arylboronic acid family, a class of compounds of immense interest in medicinal chemistry and organic synthesis.[1] Their utility as enzyme inhibitors, building blocks in Suzuki-Miyaura cross-coupling reactions, and molecular sensors for carbohydrates makes them invaluable tools in drug discovery and materials science.[2][3] The solubility of any active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle—from reaction kinetics and purification to formulation, bioavailability, and ultimately, therapeutic efficacy.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure. By examining the functional groups of this compound, we can make informed predictions about its behavior in various solvent systems.
-
The Phenylboronic Acid Core: This is the foundational structure. Boronic acids are Lewis acids, capable of accepting an electron pair from a Lewis base (like water or alcohols).[1] This interaction is key to their solubility. In aqueous media, the trigonal planar boronic acid (sp² hybridized boron) exists in equilibrium with a tetrahedral boronate anion (sp³ hybridized boron). The predicted pKa for this equilibrium in this compound is approximately 8.00.[4] Its solubility in water is expected to increase significantly at pH values above its pKa.[5]
-
The Sulfonamide Substituent (-SO₂NH-): The electron-withdrawing nature of the sulfonamide group is expected to lower the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid (pKa ~8.8).[6] This increased acidity can enhance interactions and solubility under certain conditions. The N-H and S=O groups also provide additional sites for hydrogen bonding, potentially improving solubility in polar protic solvents.
-
The Tert-butyl Group (-C(CH₃)₃): This bulky, hydrophobic group will likely decrease the compound's solubility in aqueous and highly polar solvents while increasing its affinity for non-polar organic solvents.
-
Ortho-Substitution Pattern: The placement of the sulfonylamino group ortho to the boronic acid can lead to intramolecular hydrogen bonding. This can influence the crystal lattice energy of the solid form and, consequently, its solubility, sometimes in non-intuitive ways compared to its meta and para isomers.[3]
Based on these features and data from analogous compounds like phenylboronic acid, a general solubility profile can be predicted.[2][7]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Hydrocarbons | Methylcyclohexane, Hexane | Very Low | The compound's polarity from the boronic acid and sulfonamide groups is mismatched with non-polar solvents.[2][7] |
| Chloroalkanes | Chloroform, Dichloromethane | Moderate | Offers a balance of polarity suitable for dissolving both the polar and non-polar moieties of the molecule.[2][7] |
| Ethers | Dipropyl Ether, THF | High | Ethers are excellent solvents for boronic acids, likely due to Lewis acid-base interactions with the boron center and hydrogen bond acceptance.[2][7] |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are effective polar aprotic solvents for dissolving boronic acids.[2][7] |
| Alcohols | Ethanol, Methanol | Moderate to High | Polar protic solvents can engage in hydrogen bonding, but may also participate in esterification reactions with the boronic acid. |
| Aqueous Systems | Water, Buffers | Low (at neutral pH) | Solubility is expected to be limited by the hydrophobic tert-butyl group and phenyl ring, but will increase significantly as pH rises above the pKa (~8.0).[4][5] |
Key Challenge: The Boroxine Equilibrium
A primary and critical challenge in determining the solubility of arylboronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides, known as boroxines.[3][7]
This equilibrium is highly dependent on the solvent, temperature, and the presence of water, which can lead to significant discrepancies in solubility measurements.[2] The formation of the less soluble boroxine can result in underestimation of the true solubility of the monomeric acid. Therefore, a carefully controlled and consistent experimental protocol is paramount.
Experimental Protocol: The Dynamic Method for Solubility Determination
To overcome the challenges of boroxine formation and obtain reliable data, the dynamic (or synthetic) method is highly recommended.[2][3][8] This technique determines the temperature at which a known mixture of solute and solvent transitions from a slurry to a clear, single-phase solution, representing a point on the solubility curve.
Causality Behind the Choice of Method
The dynamic method is superior to traditional isothermal "shake-flask" methods for this class of compounds for two primary reasons:
-
Minimizes Equilibrium Issues: By approaching the solubility point from a two-phase system via a controlled temperature ramp, it provides a more consistent measure of the true solid-liquid equilibrium, reducing the variability caused by the slow kinetics of boroxine formation/dissolution.
-
Efficiency: It allows for the rapid generation of a complete solubility curve (solubility vs. temperature) with a series of experiments, rather than requiring long equilibration times at each temperature point.
Mandatory Visualization: Workflow for the Dynamic Method
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
High-purity organic solvents (e.g., methylcyclohexane, chloroform, dipropyl ether, acetone)
-
Jacketed glass vessel with a tight-fitting lid
-
Analytical balance (±0.1 mg)
-
Magnetic stirrer and stir bar
-
Calibrated digital temperature probe (±0.1 K)
-
Luminance probe or a laser light source and detector to monitor turbidity
-
Programmable heating/cooling circulator
Procedure:
-
Sample Preparation: For a target mole fraction, accurately weigh the boronic acid and the chosen solvent directly into the jacketed glass vessel.
-
Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogenous. Start heating the sample at a slow, constant, and recorded rate (e.g., 0.1-0.2 K/min). A slow rate is crucial for ensuring the system remains at thermal equilibrium.[8]
-
Turbidity Monitoring: Continuously monitor the light transmittance through the solution using the luminance probe. As the solid dissolves, the light intensity passing through the solution will increase.
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, marked by a sharp, stable increase to maximum light transmittance, is the equilibrium solubility temperature for that specific composition. Record this temperature precisely.[3][8]
-
Data Collection: Repeat this procedure for a range of compositions (mole fractions) to generate multiple points.
-
Constructing the Solubility Curve: Plot the mole fraction of the boronic acid (x-axis) against the corresponding equilibrium temperature (y-axis). This graph represents the solubility curve for the compound in that specific solvent.
Influence of pH on Aqueous Solubility
For pharmaceutical applications, understanding aqueous solubility as a function of pH is critical. As a weak acid, the solubility of this compound is expected to follow the Henderson-Hasselbalch relationship, increasing as the pH rises above the pKa and the compound ionizes to the more polar (and thus more water-soluble) boronate anion.[5][9]
Protocol for pH-Solubility Profile:
-
Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).
-
Add an excess of the solid compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (see Section 6).
-
Plot the measured solubility against the final measured pH of the saturated solution.
Analytical Techniques for Quantitation
While the dynamic method does not require it, other solubility studies (like the pH-solubility profile) necessitate a reliable method to quantify the dissolved boronic acid.
-
UPLC-MS (Ultra High-Performance Liquid Chromatography-Mass Spectrometry): This is the gold standard for its sensitivity and selectivity, allowing for accurate quantification even in complex matrices. A validated method can reliably separate the parent acid from any potential degradants or impurities.[1][10]
-
Non-Aqueous Capillary Electrophoresis (NACE): This technique is particularly valuable for boronic acids as it can prevent the on-instrument hydrolysis that sometimes plagues traditional reversed-phase LC methods, leading to more accurate results.
-
UV-Vis Spectrophotometry: Due to the presence of the phenyl ring, UV-Vis can be a simple and rapid method for quantification in simple, clean systems like buffers, provided a linear calibration curve is established. It is also the method of choice for determining pKa.[6]
Data Presentation for In-House Studies
All experimentally determined data should be meticulously recorded in structured tables for clarity and comparability.
Table 2: Template for Recording Dynamic Method Solubility Data
| Solvent | Mole Fraction (x) of Solute | Equilibrium Temperature (K) | Solubility ( g/100g solvent) |
| Acetone | 0.05 | Record T₁ | Calculate |
| Acetone | 0.10 | Record T₂ | Calculate |
| Chloroform | 0.05 | Record T₃ | Calculate |
| ... | ... | ... | ... |
Table 3: Template for Recording pH-Solubility Profile Data (at Constant T)
| Buffer System | Initial pH | Final Equilibrium pH | Concentration (µg/mL) | Molar Solubility (mol/L) |
| Phosphate | 6.0 | Measure | Measure | Calculate |
| Borate | 8.0 | Measure | Measure | Calculate |
| Borate | 9.0 | Measure | Measure | Calculate |
| ... | ... | ... | ... | ... |
Conclusion
While direct solubility data for this compound remains to be published, a comprehensive understanding of its physicochemical properties can be derived from its structure and the behavior of related arylboronic acids. Its solubility is predicted to be high in ethers and ketones, moderate in chloroalkanes, and low in hydrocarbons and neutral aqueous solutions. The primary experimental challenge is the management of the boronic acid-boroxine equilibrium, which necessitates a highly controlled protocol. The dynamic method presented here offers a robust and reliable pathway for generating high-quality solubility vs. temperature profiles. By combining this experimental framework with appropriate analytical quantification for pH-dependent studies, researchers can generate the critical data needed to advance the development of this promising compound in both synthetic and pharmaceutical contexts.
References
- Caddick, S., et al. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
- Ude, Z., et al. (2011). Physicochemical investigation of the influence of saccharide-based parenteral formulation excipients on L-p-boronphenylalanine solubilisation for boron neutron capture therapy. Journal of Pharmaceutical Sciences, 100(12), 5227-5236.
- Miller, S.M., & Stella, V.J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
- Sumitomo Chemical. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates.
- Rao, A.S., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(18), 7566-7574.
- Rao, A.S., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535–4542.
- Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Teychené, S., & Biscans, B. (2011). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Research and Design, 89(12), 2636-2642.
- Li, X., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Bioconjugate Chemistry, 18(6), 1991-1999.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- Royal Society of Chemistry. (n.d.). Dynamic equilibrium of boronic acid with 1,2-or 1,3-diols in an aqueous solution.
- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
Sources
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound CAS#: 150691-04-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-(Tert-butylamino)sulfonylphenylboronic Acid: A Technical Guide
Introduction
2-(Tert-butylamino)sulfonylphenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for carbon-carbon bond formation via Suzuki-Miyaura coupling, and a tert-butylaminosulfonyl group, which can impart specific physicochemical properties and biological activities. This guide provides an in-depth analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the unequivocal identification and characterization of this molecule.
Given the limited availability of published experimental spectra for the ortho-isomer, this guide will leverage data from its closely related meta-isomer, 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid, as a primary reference. This comparative approach, supplemented by established principles of spectroscopy, will provide researchers with a robust framework for interpreting the spectral features of this compound.
Molecular Structure and Its Influence on Spectral Data
The spatial arrangement of the functional groups in this compound dictates its unique spectral fingerprint. The proximity of the bulky tert-butylaminosulfonyl group to the boronic acid moiety in the ortho position is expected to introduce steric hindrance, which can influence bond angles, rotational freedom, and electronic interactions, thereby affecting the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Expert Commentary |
| ~8.0-8.2 | d | 1H | Ar-H | The proton ortho to the boronic acid and meta to the sulfonyl group is expected to be the most deshielded aromatic proton. |
| ~7.5-7.8 | m | 3H | Ar-H | The remaining aromatic protons will appear as a complex multiplet. |
| ~5.0-6.0 | br s | 2H | B(OH)₂ | The boronic acid protons are typically broad and their chemical shift is concentration and solvent dependent. They are also exchangeable with D₂O. |
| ~4.5-5.5 | br s | 1H | N-H | The sulfonamide proton is also broad and exchangeable with D₂O. Its chemical shift can vary. |
| ~1.2-1.4 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature in the spectrum.[1][2] |
Causality in Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids as it can solubilize the compound and its hydroxyl and amine protons are often well-resolved.
-
D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the signals from the B(OH)₂ and N-H protons to disappear, confirming their assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.
Expected ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment | Expert Commentary |
| ~140-145 | Ar-C | Quaternary carbon attached to the sulfonyl group. |
| ~130-138 | Ar-C | Aromatic CH carbons. |
| ~125-130 | Ar-C | Aromatic CH carbons. |
| ~130 (broad) | Ar-C | Quaternary carbon attached to the boronic acid group. The signal is often broad due to quadrupolar relaxation of the boron nucleus. |
| ~55-60 | C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~29-31 | C(CH₃)₃ | Methyl carbons of the tert-butyl group.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Expert Commentary |
| 3400-3200 | Strong, Broad | O-H Stretch | This broad absorption is characteristic of the hydroxyl groups of the boronic acid, likely involved in hydrogen bonding.[3][4] |
| 3350-3250 | Medium | N-H Stretch | The sulfonamide N-H stretch typically appears in this region.[5] |
| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations of the C-H bonds on the phenyl ring.[6] |
| 2980-2850 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the tert-butyl group.[6] |
| 1350-1310 & 1170-1150 | Strong | S=O Asymmetric & Symmetric Stretch | These two strong bands are highly characteristic of the sulfonyl group in sulfonamides.[5] |
| 1400-1300 | Strong | B-O Stretch | The boron-oxygen single bond stretch is a key indicator of the boronic acid functionality. |
| ~1000 | Strong | B-C Stretch | The boron-carbon single bond stretch. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal and passing an IR beam through it.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids.
Expected Mass Spectrometry Data:
-
Molecular Ion: The molecular weight of this compound is 257.11 g/mol . In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be expected at m/z 256.1. Boronic acids are known to readily form anhydrides, particularly cyclic trimers (boroxines), which may also be observed.
-
Fragmentation: Boronic acids can be challenging to analyze by MS due to their tendency to undergo dehydration.[7] Common fragmentation pathways may involve the loss of water, the boronic acid group, or cleavage of the sulfonamide bond. The tert-butyl group can be lost as a stable tert-butyl cation (m/z 57) in positive ion mode, although this may not be the primary fragmentation pathway.
LC-MS/MS for Enhanced Sensitivity and Specificity:
For complex mixtures or trace analysis, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method. This allows for the separation of the analyte from impurities before detection.[7]
Caption: Potential fragmentation pathways in ESI-MS.
Conclusion
References
- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019).
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). American Journal of Analytical Chemistry, 12, 74-86.
- In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. (2020). Analytical Chemistry.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010). Analytical Chemistry.
- N-Butylbenzenesulfonamide. PubChem.
- This journal is © The Royal Society of Chemistry 2017.
- Mass spectra of the sorbent (phenylboronic sepharose, black line, left... ResearchGate.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2016). Journal of Biomolecular NMR.
- t-Butyl group towers over other 1H resonances. ACD/Labs.
- Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. (2019). New Journal of Chemistry.
- Table of Characteristic IR Absorptions.
- 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. American Elements.
- IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press.
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry.
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- Ortho-azo substituted phenylboronic acids for colorimetric sugar sensors. (2007). Bioorganic & Medicinal Chemistry Letters.
- 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. AccelaChem.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
- The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. (2014). Chemical Communications.
- 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
- Benzenesulfonamide, N-butyl-. NIST WebBook.
- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. (2002). Zeitschrift für Naturforschung B.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
- ORGANIC CHEMISTRY. RSC Publishing.
- Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. (2015). Journal of the American Chemical Society.
Sources
- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. scirp.org [scirp.org]
discovery of ortho-sulfonamidophenylboronic acids
An In-depth Technical Guide to the Discovery, Synthesis, and Application of Ortho-Sulfonamidophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ortho-sulfonamidophenylboronic acids, a class of compounds that has garnered significant interest in the field of medicinal chemistry. We will explore the historical context of their discovery, from their conceptual origins to their modern-day "rediscovery" as potent enzyme inhibitors. This guide will detail the synthetic methodologies for their preparation, delve into their mechanism of action, and highlight their current and potential applications, particularly in the realm of drug development. The content is structured to provide both a historical narrative and a practical resource for researchers, featuring detailed experimental protocols, data summaries, and visualizations to elucidate key concepts.
Introduction: The Convergence of Two Pharmacophores
The story of ortho-sulfonamidophenylboronic acids is one of chemical convergence, where two well-established pharmacophores—the sulfonamides and the boronic acids—were combined to create a novel class of molecules with unique and powerful biological activities.
A Brief History of Sulfonamides and Boronic Acids in Medicine
Sulfonamides, first discovered as synthetic antibacterial agents in the 1930s, revolutionized medicine and laid the foundation for the age of antibiotics.[1] Their mechanism of action, the inhibition of dihydropteroate synthase in bacteria, established them as a cornerstone of antimicrobial therapy.[1] Over the decades, the sulfonamide functional group has been incorporated into a wide array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[2]
Boronic acids, first synthesized in 1860, were initially valued for their utility in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][4] Their journey into medicinal chemistry was more recent, with the approval of bortezomib (Velcade®) in 2003 as the first boronic acid-containing drug for the treatment of multiple myeloma.[5] This milestone highlighted the potential of the boronic acid moiety to form reversible covalent bonds with the active site residues of enzymes, leading to potent and specific inhibition.[5]
The Conceptual Leap: Combining the Sulfonamide and Boronic Acid Moieties
The idea of replacing a carboxamide with a sulfonamide is not new, with early synthetic explorations dating back to the 1950s.[6] However, the specific placement of a sulfonamide group at the ortho position of a phenylboronic acid, and the recognition of the profound impact this would have on biological activity, is a more recent development. The electron-withdrawing nature of the sulfonamide group was known to increase the Lewis acidity of the boronic acid, a property that could potentially enhance its interaction with biological targets.[3][5] This understanding set the stage for the modern as a class of highly effective enzyme inhibitors.
The Modern "Rediscovery": A New Class of β-Lactamase Inhibitors
The emergence of ortho-sulfonamidophenylboronic acids as a significant area of research can be traced to their identification as potent inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.
The Pioneering Work of Tan et al. at Merck
In 2009, a patent application from researchers at Merck, led by Cheng Tan, disclosed a series of aryl sulfonamide boronic acids as inhibitors of β-lactamases. This work appears to be the first report of this class of compounds in the context of overcoming antibiotic resistance. The inventors described the synthesis and evaluation of these compounds against various β-lactamases, demonstrating their potential to restore the efficacy of β-lactam antibiotics.
In-depth Characterization and the Elucidation of a Unique Structure-Activity Relationship
Building on this initial discovery, a 2010 publication titled "Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors" provided a detailed investigation into this new class of inhibitors.[4][6] The study revealed that replacing the carboxamide group of existing boronic acid β-lactamase inhibitors with a sulfonamide led to a surprisingly distinct structure-activity relationship.[4][6] Smaller sulfonamide analogues were found to be significantly more potent than their carboxamide counterparts, with Ki values as low as 25 nM.[4][6]
X-ray crystallography studies of these inhibitors in complex with AmpC β-lactamase revealed the structural basis for their high affinity. The geometry and polarity of the sulfonamide group allowed for optimal interactions with the enzyme's active site, highlighting the critical role of the ortho-sulfonamide substituent.[6]
Synthesis of Ortho-Sulfonamidophenylboronic Acids
The synthesis of ortho-sulfonamidophenylboronic acids can be achieved through several routes. A common and effective strategy involves a multi-step process starting from a readily available substituted aniline.
General Synthetic Pathway
The following diagram illustrates a general synthetic pathway for the preparation of ortho-sulfonamidophenylboronic acids.
Caption: General synthetic route to ortho-sulfonamidophenylboronic acids.
Detailed Experimental Protocol: Synthesis of 2-(Methylsulfonamido)phenylboronic Acid
This protocol is a representative example of the synthesis of an ortho-sulfonamidophenylboronic acid, adapted from methodologies described in the literature.
Step 1: Synthesis of 2-Bromobenzenesulfonyl Chloride
-
To a stirred solution of 2-bromoaniline (1 eq.) in a suitable solvent (e.g., acetonitrile), add sodium nitrite (1.1 eq.) in water at 0-5 °C.
-
Slowly add concentrated hydrochloric acid (3 eq.) while maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).
-
Slowly add the diazonium salt solution to the sulfur dioxide solution at room temperature.
-
After the reaction is complete, extract the product with an organic solvent, wash, dry, and concentrate to yield 2-bromobenzenesulfonyl chloride.
Step 2: Synthesis of 2-Bromo-N-methylbenzenesulfonamide
-
Dissolve 2-bromobenzenesulfonyl chloride (1 eq.) in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add methylamine (2.2 eq., as a solution in a suitable solvent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromo-N-methylbenzenesulfonamide.
Step 3: Synthesis of 2-(Methylsulfonamido)phenylboronic Acid
-
Dissolve 2-bromo-N-methylbenzenesulfonamide (1 eq.) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium (1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq.) dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the crude product by recrystallization or column chromatography to yield 2-(methylsulfonamido)phenylboronic acid.
Mechanism of Action: Reversible Covalent Inhibition
The inhibitory activity of ortho-sulfonamidophenylboronic acids stems from the ability of the boronic acid moiety to form a reversible covalent bond with a key nucleophilic residue, typically a serine, in the active site of the target enzyme.
Caption: Reversible covalent inhibition mechanism of ortho-sulfonamidophenylboronic acids.
The ortho-sulfonamide group plays a crucial role in orienting the inhibitor within the active site and forming key hydrogen bonding interactions with other residues, thereby increasing the affinity and specificity of the inhibitor. The electron-withdrawing nature of the sulfonamide also enhances the electrophilicity of the boron atom, facilitating the nucleophilic attack by the active site serine.
Applications and Future Directions
The unique properties of ortho-sulfonamidophenylboronic acids have led to their exploration in several areas of drug discovery and biotechnology.
Overcoming Antibiotic Resistance
The most prominent application of ortho-sulfonamidophenylboronic acids is as β-lactamase inhibitors. By inactivating β-lactamases, these compounds can restore the activity of widely used β-lactam antibiotics against resistant bacterial strains. Further development in this area could lead to new combination therapies to combat the growing threat of antibiotic resistance.
Protease Inhibition
The ability of boronic acids to target serine proteases makes ortho-sulfonamidophenylboronic acids attractive candidates for the development of inhibitors for other classes of proteases involved in various diseases, such as cancer, inflammation, and viral infections.[2] The ortho-sulfonamide moiety can be modified to achieve selectivity for different protease targets.
Affinity Chromatography
The pH-dependent interaction of boronic acids with cis-diols has been exploited in affinity chromatography for the separation of biomolecules such as carbohydrates, glycoproteins, and catecholamines.[5] The electron-withdrawing sulfonamide group can lower the pKa of the boronic acid, allowing for binding at more neutral pH, which is advantageous for the purification of sensitive biomolecules.[5]
Data Summary: Inhibitory Activity of Selected Sulfonamide Boronic Acids
| Compound | Target Enzyme | Ki (nM) | Reference |
| Methanesulfonamidomethyl boronic acid | AmpC | 789 | [6] |
| Benzylsulfonamidomethyl boronic acid | AmpC | 25 | [6] |
| (m-Carboxybenzyl)sulfonamidomethyl boronic acid | AmpC | 1.3 | [6] |
Conclusion
The discovery and development of ortho-sulfonamidophenylboronic acids represent a compelling example of how the rational combination of known pharmacophores can lead to the creation of novel molecular entities with significant therapeutic potential. From their recent "rediscovery" as potent β-lactamase inhibitors to their broader applications in enzyme inhibition and bioseparations, these compounds continue to be an exciting area of research. Future work will likely focus on optimizing their pharmacokinetic properties, exploring their potential against a wider range of biological targets, and developing new synthetic methodologies to expand their chemical diversity.
References
- Chen, Y., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of the American Chemical Society, 132(44), 15593-15603. [Link]
- Hall, D. G. (Ed.). (2011).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: recent advances and future prospects.
- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents, 1(1), 61-97.
- Tan, C., et al. (2009). Aryl sulfonamide boronic acids as beta-lactamase inhibitors.
- Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253.
- Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.
- Adams, J., et al. (2003). Potent and selective inhibitors of the proteasome: Dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338.
- Eidam, O., et al. (2012). Sulfonamide boronic acids as potent and selective inhibitors of AmpC β-lactamase. Journal of Medicinal Chemistry, 55(17), 7846-7857.
- Powers, R. A., & Shoichet, B. K. (2002). Structure-based discovery of a novel, noncovalent inhibitor of AmpC β-lactamase. Journal of Medicinal Chemistry, 45(15), 3222-3234.
- Lesch, J. E. (2007). The First Miracle Drugs: How the Sulfa Drugs Transformed Medicine. Oxford University Press.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Tert-Butylamino Group: A Strategic Modulator of Boronic Acid Reactivity and Stability
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Boronic acids are foundational pillars of modern synthetic chemistry, prized for their versatility in carbon-carbon bond formation, particularly in the ubiquitously employed Suzuki-Miyaura cross-coupling reaction.[1][2] However, the inherent reactivity and stability of the boronic acid moiety are not static; they are exquisitely tunable through strategic substitution. This guide provides a deep, field-proven analysis of the tert-butylamino group's role as a powerful modulator of boronic acid reactivity. We will move beyond surface-level descriptions to dissect the intricate interplay of steric and electronic effects this substituent imparts. By elucidating the causality behind its influence on reaction mechanisms and providing validated experimental protocols, this document serves as an essential resource for scientists aiming to leverage the unique properties of tert-butylamino-functionalized boronic acids for overcoming synthetic challenges and advancing drug discovery programs.
Foundational Principles: The Electronic Nature of Boronic Acids
At its core, the reactivity of a boronic acid is dictated by the Lewis acidic nature of its trigonal planar boron center, which possesses a vacant p-orbital.[3] This electron deficiency makes it susceptible to nucleophilic attack, a critical step for its activation and participation in catalytic cycles.[2][3] In aqueous media, boronic acids exist in equilibrium between the neutral, trigonal form and an anionic, tetrahedral boronate species formed by complexation with a Lewis base like a hydroxide anion.[3] This tetrahedral boronate is significantly more nucleophilic and is often the active species in transmetalation.[4] The substituents on the aryl ring and the groups attached to the boron atom can dramatically influence this equilibrium and the overall electronic character.[5] An electron-donating group, for instance, increases the pKa value, while an electron-withdrawing group decreases it.[5]
The Duality of the Tert-Butylamino Group: Steric Shielding and Electronic Tuning
The introduction of a tert-butylamino group onto a boronic acid scaffold is a strategic choice that imparts a unique combination of powerful steric and electronic effects. Understanding this duality is paramount to exploiting its full potential.
Electronic Effects: Donation and Stabilization
The nitrogen atom of the amino group possesses a lone pair of electrons that can engage in electronic delocalization. This has two primary consequences:
-
Reduced Lewis Acidity: The nitrogen lone pair can donate electron density to the vacant p-orbital of the boron atom. This donation partially alleviates the electron deficiency of the boron center, reducing its inherent Lewis acidity. This can stabilize the boronic acid against degradation pathways like protodeboronation, a common challenge with unstable boronic acids (e.g., certain heteroaromatics).[6]
-
Intramolecular Coordination: The donation can lead to the formation of a transient or stable intramolecular B-N dative bond, creating a tetracoordinate boron species. This internal stabilization can protect the boron center and influence its presentation to a metal catalyst during a reaction.
Steric Effects: A Tool for Control and Kinetic Stabilization
The tert-butyl group is one of the most sterically demanding substituents used in organic chemistry.[7] Its significant bulk imposes a profound steric shield around the boronic acid moiety.
-
Kinetic Stabilization: The sheer size of the group can physically block the approach of unwanted reagents, kinetically stabilizing the molecule against decomposition or undesired side reactions.[7]
-
Reaction Rate Modulation: This steric hindrance can significantly slow down the rate of reaction at the boron center by impeding the approach of the metal catalyst for transmetalation.[8] While often perceived as a drawback, this attenuation can be advantageous, preventing overly rapid, unselective reactions.
-
Directing Group Potential: In C-H activation chemistry, the tert-butylamino group can act as a directing group, coordinating to a metal center and guiding functionalization to a specific, often sterically accessible, position.[9][10]
Mechanistic Implications in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction provides a perfect framework for understanding the practical consequences of the tert-butylamino group's influence. The key transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often rate-limiting and highly sensitive to the boronic acid's structure.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aablocks.com [aablocks.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to 2-(Tert-butylamino)sulfonylphenylboronic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and developing next-generation therapeutics. 2-(Tert-butylamino)sulfonylphenylboronic acid has emerged as a valuable bifunctional building block, combining the well-established reactivity of a phenylboronic acid with the modulating influence of an ortho-sulfonamide group. This guide, intended for the practicing chemist, provides a comprehensive overview of its synthesis, physicochemical properties, and strategic application, particularly in the realm of palladium-catalyzed cross-coupling reactions. By delving into the causality behind its reactivity and providing actionable protocols, this document aims to empower researchers to effectively leverage this reagent in their drug discovery endeavors.
Core Molecular Attributes and Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its core structure features a phenylboronic acid moiety substituted at the ortho position with a tert-butylaminosulfonyl group. This substitution pattern is critical to its reactivity and physical properties.
| Property | Value | Source(s) |
| CAS Number | 150691-04-6 | [1][2] |
| Molecular Formula | C₁₀H₁₆BNO₄S | [1][2] |
| Molecular Weight | 257.12 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 118-119 °C | [3] |
| Boiling Point (Predicted) | 443.2 ± 55.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 8.00 ± 0.53 | [3] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
The presence of both a hydrogen bond donor (N-H) and multiple acceptors (O=S=O), along with the boronic acid group, suggests a high potential for ordered packing in the solid state through intermolecular hydrogen bonding. While a specific crystal structure for this molecule is not publicly available, studies on related N-tert-butylbenzenesulfonamide derivatives confirm the prevalence of N-H···O hydrogen bonds as a primary motif in directing supramolecular assembly.[5][6][7]
Synthesis and Purification: A Practical Approach
The most commonly cited synthesis of this compound proceeds via a directed ortho-metalation strategy starting from the readily available N-tert-butylbenzenesulfonamide.
Synthetic Workflow
The overall transformation can be visualized as a three-step, one-pot process:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from methodologies described in the patent literature.[4]
Materials:
-
N-tert-butylbenzenesulfonamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Hydrochloric acid (aq. HCl, e.g., 1 M)
-
Diethyl ether
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-tert-butylbenzenesulfonamide.
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (approximately 2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. The sulfonamide nitrogen is first deprotonated, followed by ortho-lithiation directed by the sulfonamide group.
-
Borylation: After stirring the lithiated species, add triisopropyl borate (approximately 1.4 equivalents) dropwise at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M aqueous HCl until the solution is acidic (pH ~1). This step hydrolyzes the borate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: The crude product can be purified by recrystallization from a solvent mixture such as diethyl ether/hexanes to yield the final product as a white solid.
Self-Validation: The success of the synthesis relies on the directed ortho-metalation, a well-established and reliable transformation for substrates bearing a directing group like a sulfonamide. The stoichiometry of n-BuLi is critical; the first equivalent deprotonates the acidic sulfonamide proton, while the second equivalent directs the ortho-lithiation. The acidic workup is essential for the hydrolysis of the initially formed borate ester.
Spectroscopic Characterization (Predicted)
| Data Type | Predicted Features |
| ¹H NMR | Aromatic Protons: Four signals in the aromatic region (~7.4-8.0 ppm), likely exhibiting complex coupling patterns due to the ortho-substitution. The proton ortho to the boronic acid and meta to the sulfonamide is expected to be the most downfield. tert-Butyl Protons: A sharp singlet at ~1.3-1.5 ppm, integrating to 9 protons. NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. B(OH)₂ Protons: A broad singlet, often exchanging with residual water in the solvent, making it difficult to observe. |
| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~125-145 ppm). The carbon bearing the boronic acid group will be broad due to quadrupolar relaxation of the boron nucleus. The carbon attached to the sulfur atom will also be distinct. tert-Butyl Carbons: Two signals; a quaternary carbon around 50-55 ppm and the methyl carbons around 29-31 ppm. |
| IR Spectroscopy | O-H Stretch: Broad absorption around 3200-3400 cm⁻¹ from the B(OH)₂ group. N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹. S=O Stretches: Two strong, characteristic absorptions for the sulfonyl group, typically in the ranges of 1320-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). B-O Stretch: A strong absorption around 1350 cm⁻¹. |
| Mass Spectrometry (ESI-) | An [M-H]⁻ ion would be expected at m/z ~256. An adduct with a common solvent molecule or base might also be observed. |
Reactivity and Mechanistic Considerations in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[8]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Role of the ortho-Sulfonamide Group
The tert-butylaminosulfonyl group at the ortho position is not merely a spectator. It exerts significant electronic and potential steric effects:
-
Electronic Effect: The sulfonyl group is strongly electron-withdrawing. This property increases the Lewis acidity of the boronic acid, which can influence the rate of transmetalation.
-
Steric Hindrance: The bulky tert-butyl group, in combination with the ortho substitution pattern, can introduce steric hindrance around the reactive center. This may necessitate the use of specific palladium catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate efficient coupling, a common strategy for sterically demanding substrates.
-
Potential for Directed Reactivity: In certain contexts, the sulfonamide moiety could act as a coordinating group to the metal center, influencing the regioselectivity or efficiency of the reaction.
Applications in Medicinal Chemistry and Drug Discovery
While specific clinical candidates directly incorporating this fragment are not widely publicized, its use is evident in patent literature as a key intermediate for the synthesis of complex heterocyclic systems. Boronic acids and their derivatives are increasingly recognized for their diverse biological activities and as crucial components in the synthesis of pharmaceuticals.[9][10] The sulfonamide moiety itself is a well-known pharmacophore present in a wide range of approved drugs.[11]
The strategic value of this compound lies in its ability to introduce a substituted phenyl ring that can be further functionalized or can serve as a scaffold to orient other pharmacophoric elements. Its appearance in patents related to the synthesis of kinase inhibitors and other modulators of biological pathways underscores its relevance to drug discovery programs.[12][13]
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, a robust safety assessment can be constructed based on the known hazards of its constituent functional groups: phenylboronic acids and sulfonamides.
Hazard Identification:
-
Skin and Eye Irritation: Phenylboronic acids are often irritating to the skin and can cause serious eye irritation.[14][15]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[14]
-
Harmful if Swallowed: Some boronic acids are classified as harmful if swallowed.[1]
-
Unknown Long-Term Effects: The toxicological properties of this specific compound have not been thoroughly investigated.[14]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[3]
Conclusion and Future Outlook
This compound represents a potent and versatile tool in the synthetic chemist's arsenal. Its utility in constructing complex biaryl and heteroaryl structures via the robust Suzuki-Miyaura coupling reaction makes it a valuable intermediate in the pursuit of novel bioactive molecules. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential. As the demand for structurally diverse and C(sp³)-rich molecules in drug discovery continues to grow, building blocks like this, which offer a unique combination of functionality and reactivity, will undoubtedly play an increasingly important role.
References
- 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and mole - SciSpace. (2021, March 22).
- (PDF) 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies - ResearchGate. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. (2020, September 21).
- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.).
- N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem. (n.d.).
- The Role of Phenylboronic Acid in Pharmaceutical Synthesis. (n.d.).
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchGate. (n.d.).
- EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents. (2012, June 27).
- US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R) - Google Patents. (n.d.).
- Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - Macmillan Group - Princeton University. (2023, April 27).
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (n.d.).
- (12) United States Patent - Googleapis.com. (n.d.).
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.).
- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3).
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed. (n.d.).
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 150691-04-6 [chemicalbook.com]
- 3. This compound CAS#: 150691-04-6 [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Pharmaceutical Grade CAS 150691-04-6 with competitive price, CasNo.150691-04-6 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide, compositions thereof and methods of their use - Google Patents [patents.google.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Ascendant Trajectory of Boronic Acid Derivatives: A Technical Guide to their Diverse and Potent Applications
Foreword: The Resurgence of a Versatile Moiety
For decades, the boronic acid moiety, a seemingly simple functional group, has been a cornerstone of synthetic organic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, to confine our understanding of boronic acids to this singular, albeit profound, application would be to overlook a renaissance in their utility across a remarkable spectrum of scientific disciplines. This technical guide serves as an in-depth exploration for researchers, scientists, and drug development professionals into the burgeoning landscape of novel boronic acid derivatives. We will journey beyond the fundamentals, delving into the nuanced chemistry that underpins their diverse applications in therapeutics, diagnostics, and materials science. Our focus will be on the "why"—the causal relationships between molecular design, experimental methodology, and the emergent properties that make these compounds so compelling.
I. The Chemical Soul of Boronic Acids: A Duality of Reactivity
At the heart of the diverse applications of boronic acid derivatives lies their unique electronic structure. The boron atom, with its vacant p-orbital, acts as a Lewis acid, readily accepting electron pairs. This inherent electrophilicity is the foundation of its reactivity. A key transformation is the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species, a shift that is exquisitely sensitive to the surrounding pH.[1][2] This pH-dependent duality is a critical lever that can be manipulated to control the interactions of boronic acid derivatives with biological molecules and their environment.
The most profound and widely exploited interaction of boronic acids is their reversible covalent bonding with cis-1,2- and -1,3-diols to form five- or six-membered cyclic esters.[3][4] This dynamic covalent chemistry is the linchpin for their use as sensors, in drug delivery, and for the creation of responsive materials. The stability of these boronate esters is influenced by factors such as the pKa of the boronic acid, the nature of the diol, and the pH of the medium.[1][5]
II. Therapeutic Frontiers: Precision Targeting and Enzyme Inhibition
The application of boronic acid derivatives in medicine has witnessed a dramatic expansion, moving far beyond the pioneering proteasome inhibitor, Bortezomib.[6][7] The ability to form reversible covalent bonds with active site residues of enzymes, particularly serine proteases, has positioned them as a powerful class of inhibitors.[8][9]
A. Enzyme Inhibition: A Covalent Dance with Catalytic Residues
The mechanism of inhibition often involves the nucleophilic attack of a catalytic serine residue's hydroxyl group on the electrophilic boron atom, forming a stable tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis.[9] This leads to potent and often highly specific enzyme inhibition.
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes the inhibitory activities of selected boronic acid derivatives against various enzymes.
| Inhibitor Candidate | Target Enzyme | IC50 / Ki | Reference |
| Peptidic Boronic Acid (3b) | P. falciparum SUB1 | IC50: 60.1 ± 2.1 µM | [10] |
| Peptidic Boronic Acid (3e) | P. falciparum SUB1 | IC50: 4.6 ± 0.1 µM | [10] |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | Ki: 65 nM | [8] |
| Compound 10a | AmpC β-lactamase | Ki: 140 nM | [9] |
| Compound 5 | KPC-2 β-lactamase | Ki: 730 nM | [9] |
| Benzo[b]thiophene boronic acids | NDM-1 Metallo-β-lactamase | IC50: 30-70 µM | [11] |
This protocol outlines a typical procedure for determining the inhibitory potency of a novel boronic acid derivative against a serine protease.
-
Reagents and Materials:
-
Purified serine protease (e.g., chymotrypsin, trypsin, or a specific disease-relevant protease).
-
Fluorogenic or chromogenic peptide substrate specific for the protease.
-
Boronic acid inhibitor stock solution (typically in DMSO).
-
Assay buffer (e.g., Tris-HCl or HEPES at a physiological pH, containing CaCl2 if required for enzyme stability).
-
96-well microplates (black for fluorescence, clear for absorbance).
-
Microplate reader with fluorescence or absorbance detection capabilities.
-
-
Procedure:
-
Prepare a serial dilution of the boronic acid inhibitor in the assay buffer. A typical starting concentration range might be from 100 µM down to 1 pM.
-
In each well of the microplate, add a fixed volume of the enzyme solution in assay buffer.
-
Add the various concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor (vehicle only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the formation of the enzyme-inhibitor complex.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
For each inhibitor concentration, calculate the initial velocity (V₀) of the reaction.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive, or uncompetitive) using software like GraphPad Prism.[12]
-
B. Targeted Drug Delivery: Leveraging the Glycocalyx
The surface of many cells, particularly cancer cells, is richly decorated with a dense layer of carbohydrates known as the glycocalyx. The sialic acid residues within this layer present a prime target for boronic acid-functionalized drug delivery systems.[13] By decorating nanoparticles or other drug carriers with boronic acid moieties, it is possible to achieve targeted delivery to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.
Caption: Workflow for the formulation and evaluation of boronic acid-functionalized drug delivery nanoparticles.
III. Diagnostics and Sensing: The Art of Molecular Recognition
The reversible interaction of boronic acids with diols forms the basis of a powerful and versatile platform for the development of sensors for biologically important molecules, most notably saccharides.[5][14] By coupling a boronic acid recognition element to a fluorescent reporter, it is possible to create chemosensors that signal the presence of specific sugars through changes in their optical properties.[15][16]
A. Fluorescent Saccharide Sensing: Lighting Up the Target
The design of fluorescent boronic acid-based sensors often relies on mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In a typical PET sensor, the fluorescence of a fluorophore is quenched by a nearby amine. Upon binding of a saccharide to the boronic acid, a conformational change can disrupt this quenching, leading to a "turn-on" fluorescent response.[17]
The affinity and selectivity of these sensors are crucial for their practical application. The following table provides examples of binding constants for different saccharides with various boronic acid-based sensors.
| Sensor | Saccharide | Binding Constant (K) in M⁻¹ | Reference |
| Phenylboronic acid | Fructose | 4370 | [5] |
| Phenylboronic acid | Glucose | 110 | [5] |
| Bisboronic acid sensor (4) | Glucose | 3981 | [5] |
| Bisboronic acid sensor (4) | Fructose | 316 | [5] |
| Cationic diboronic acid (9) | Glucose | 960 | [5] |
| Anthracene-based sensor (5) | Fructose | 115 | [18] |
| Azo-based sensor (18) | Fructose | 110 | [18] |
| Anthracene-based bisboronic acid (28a) | Glucose | 1472 | [18] |
| Cyano-substituted bisboronic acid (28b) | Glucose | 2540 | [18] |
This protocol describes the synthesis of a fluorescent chemosensor for saccharides based on a coumarin fluorophore.[19]
-
Synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde:
-
A mixture of 4-(diethylamino)salicylaldehyde and diethyl malonate in anhydrous ethanol is treated with piperidine and refluxed.
-
The resulting coumarin is then formylated using a Vilsmeier-Haack reaction with DMF and POCl₃.
-
-
Synthesis of the Chalcone-Boronate Ester:
-
The coumarin-aldehyde is reacted with 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one in the presence of a base (e.g., KOH) in ethanol to form the chalcone via a Claisen-Schmidt condensation.
-
-
Deprotection to the Boronic Acid:
-
The boronate ester is hydrolyzed to the free boronic acid using an acidic workup.
-
-
Characterization:
-
The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Fluorescence Titration for Saccharide Sensing:
-
A stock solution of the sensor is prepared in a suitable solvent mixture (e.g., DMSO/water).
-
In a cuvette, a fixed concentration of the sensor is titrated with increasing concentrations of the target saccharide (e.g., glucose, fructose).
-
After each addition, the fluorescence emission spectrum is recorded at a fixed excitation wavelength.
-
The change in fluorescence intensity at the emission maximum is plotted against the saccharide concentration.
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., the Benesi-Hildebrand equation).
-
IV. Proteomics: Isolating the Glycoproteome
The study of glycoproteins, proteins modified with carbohydrate chains, is a rapidly growing field with significant implications for understanding health and disease. However, the low abundance of many glycoproteins makes their analysis challenging. Boronic acid affinity chromatography has emerged as a powerful tool for the selective enrichment of glycoproteins and glycopeptides from complex biological samples, enabling their subsequent analysis by mass spectrometry.[3][20][21]
Workflow for Boronic Acid-Based Glycoprotein Enrichment
Caption: A typical workflow for the enrichment of glycopeptides from a complex protein sample using boronic acid affinity chromatography.
V. Materials Science: Building Responsive and Self-Healing Systems
The dynamic nature of the boronic ester bond has been harnessed to create a new generation of "smart" materials with remarkable properties, including stimuli-responsiveness and self-healing capabilities.[22][23] These materials have potential applications in areas ranging from biomedical devices to adaptive coatings.
A. Self-Healing Polymers: Mending the Break
By incorporating boronic acid and diol moieties into polymer backbones, it is possible to create cross-linked networks that can autonomously repair damage. When a fracture occurs, the reversible nature of the boronic ester bonds allows for their dissociation and reformation across the damaged interface, effectively "healing" the material.[24][25]
B. Stimuli-Responsive Hydrogels: Adapting to the Environment
Boronic acid-containing hydrogels can be designed to swell or shrink in response to changes in pH or the concentration of specific sugars.[26][27] This responsive behavior makes them attractive for applications such as controlled drug delivery, where the release of a therapeutic agent can be triggered by a specific biological signal, like elevated glucose levels in diabetic patients.[13]
A common approach to synthesizing these hydrogels involves the copolymerization of a boronic acid-containing monomer, such as 2-acrylamidophenylboronic acid (2APBA), with a diol-containing polymer like poly(vinyl alcohol) (PVA).[13] The dynamic cross-links formed between the boronic acid and diol groups impart the self-healing properties to the hydrogel network.
VI. Concluding Remarks and Future Perspectives
The journey through the potential applications of novel boronic acid derivatives reveals a landscape rich with opportunity. From the rational design of potent and selective enzyme inhibitors to the creation of intelligent materials that can respond and adapt to their environment, the versatility of the boronic acid moiety is undeniable. The fundamental principles of its reactivity, particularly its pH-dependent equilibrium and reversible covalent bonding with diols, provide a robust toolkit for chemists, biologists, and materials scientists.
As our understanding of the intricate interplay between molecular structure and function deepens, we can anticipate the emergence of even more sophisticated applications. The continued development of boronic acid-based theranostics, which combine therapeutic and diagnostic capabilities in a single agent, holds immense promise for personalized medicine. In the realm of materials science, the design of multi-stimuli-responsive systems and materials with enhanced self-healing efficiencies will undoubtedly push the boundaries of what is currently achievable. The future of boronic acid chemistry is bright, and its impact on science and technology is poised to grow ever more significant.
References
- Guan, Y., & Zhang, Y. (2013). Boronic acid-containing hydrogels: synthesis and their applications. Chemical Society Reviews, 42(20), 8106-8121.
- Guan, Y., & Zhang, Y. (2013). CHAPTER 10: Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. In Smart Materials for Drug Delivery (Vol. 2, pp. 268-301). Royal Society of Chemistry.
- D'hooge, F., & Sutti, A. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(20), 12233-12254.
- Yesil-Celiktas, O., & Sevimli, C. (2018). Design of moldable hydrogels for biomedical applications using dynamic covalent boronic esters.
- Cash, J. J., Kubo, T., Bapat, A. P., & Sumerlin, B. S. (2015). Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH. ACS Macro Letters, 4(6), 615-619.
- Varghese, J. J., Moroni, L., & Baker, M. B. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Biomacromolecules, 21(11), 4346-4360.
- Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates.
- Roy, N., Cambre, J. N., & Sumerlin, B. S. (2010). Self-healing of polymers and polymer composites. Progress in Polymer Science, 35(1-2), 278-301.
- Li, M., Zhu, W., Marken, F., & James, T. D. (2013). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 46(12), 2943-2955.
- Li, H., & Yan, B. (2011). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Molecules, 16(2), 1770-1794.
- Liu, Z., & He, H. (2012). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 45(8), 1319-1331.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Boronic Acid Derivatives in Advanced Materials.
- DiCesare, N., & Lakowicz, J. R. (2002). Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. Analytical Chemistry, 74(14), 3489-3496.
- Yuan, C., Rong, M. Z., & Zhang, M. Q. (2021). A Tough and Self-Healing Polymer Enabled by Promoting Bond Exchange in Boronic Esters with Neighboring Hydroxyl Groups.
- Fang, G., Wang, H., Wu, Z., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(53), 30235-30252.
- Utrera-Barrios, S., & Verde-Sesto, E. (2021). Properties and Applications of Self-Healing Polymeric Materials: A Review. Polymers, 13(16), 2617.
- Ammam, M. (2010).
- Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Molecular & Cellular Proteomics, 2(12), 1234-1243.
- Springsteen, G., & Wang, B. (2002). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews, 102(10), 3435-3474.
- Kumari, M., & Tetala, K. K. R. (2024). Workflow of the boronic acid‐based enrichment method for comprehensive... Polymer Bulletin.
- Roberts, M. J., Robinson, J. R., & Harris, J. M. (2017). Self-healing boronic acid-based hydrogels for 3D co-cultures.
- Amartey, J., de Koning, H. P., & Watson, D. G. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(11), 3201.
- Uflyand, I. E., Zhinzhilo, V. A., & Baimuratova, R. K. (2020). Self-Healing of Polymers and Polymer Composites. Polymers, 12(11), 2533.
- Liu, Z., & He, H. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13783-13801.
- Gardner, R. C., Assinder, S. J., Christie, G., et al. (2000). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Biochemical Journal, 346(2), 447-454.
- Wang, K., Zhang, R., Yue, X., et al. (2021). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 6(12), 8245-8255.
- Li, Y., Xiao, W., Xiao, K., et al. (2015). Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery. RSC Advances, 5(10), 7384-7391.
- I-Chiba, T., Tsuchiya, K., & Inouye, M. (2017). Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. Molecules, 22(11), 1899.
- Fang, G., Wang, H., Wu, Z., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(53), 30235-30252.
- Xu, Y., Zhang, L., & Lu, H. (2013). Use of boronic acid nanoparticles in glycoprotein enrichment. Methods in Molecular Biology, 951, 45-55.
- Riley, N. M., & Coon, J. J. (2016). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Journal of Proteome Research, 15(3), 756-768.
- Eid, E., & Mobashery, S. (2018). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 62(7), e00392-18.
- Lupold, S. E., & Denmeade, S. R. (2002). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 45(24), 5284-5290.
- Li, Y., Xiao, W., Xiao, K., et al. (2015). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine, 10, 4357-4368.
- Harris, P. K., Yeoh, S., Blackman, M. J., & Bogyo, M. (2021). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 118(19), e2025244118.
- van der Doelen, L. T., Sampedro, G., & Breukink, E. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(2), 481-489.
- Saario, S. M., Salo, O. M., Nevalainen, T. J., & Laitinen, J. T. (2008). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 51(19), 6033-6042.
- Fu, H., Fang, H., Sun, J., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280.
- Zgarbová, M., Wsól, V., & Řezáčová, P. (2019). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 20(18), 4488.
- Scorei, R. I. (2012). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Mini-Reviews in Medicinal Chemistry, 12(13), 1368-1378.
- Kumari, M., & Tetala, K. K. R. (2024). Preparation, characterization and application of boronic acid functionalized porous polymer for glycoproteins enrichment from biological samples. Polymer Bulletin.
- Zhang, X., & Anslyn, E. V. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews.
- Li, H., Wang, H., Liu, Y., & Liu, Z. (2013). Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds.
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pnas.org [pnas.org]
- 11. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [PDF] Recent development of boronic acid-based fluorescent sensors | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J [pubs.rsc.org]
- 23. Properties and Applications of Self-Healing Polymeric Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Self-healing boronic acid-based hydrogels for 3D co-cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Boronic acid-containing hydrogels: synthesis and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 27. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 2-(Tert-butylamino)sulfonylphenylboronic acid
An In-Depth Technical Guide to 2-(Tert-butylamino)sulfonylphenylboronic Acid: Synthesis, Applications, and Future Perspectives
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis and medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, this compound has emerged as a versatile reagent, prized for its utility in carbon-carbon bond formation and as a scaffold for novel chemical entities. This guide provides an in-depth exploration of its synthesis, core applications, and the chemical principles that underpin its reactivity, tailored for researchers and professionals in drug discovery and development.
Introduction: A Molecule of Strategic Importance
This compound is an aromatic boronic acid distinguished by the presence of a bulky N-tert-butylsulfonamide group ortho to the boronic acid moiety. This substitution pattern imparts unique steric and electronic properties that are instrumental in its synthetic applications. The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The sulfonamide group, a common pharmacophore in its own right, and the versatile boronic acid functionality make this molecule a valuable asset in the synthesis of compounds with potential biological activity.[2][3]
Molecular Structure and Properties:
| Property | Value | Reference |
| CAS Number | 150691-04-6 | [4] |
| Molecular Formula | C₁₀H₁₆BNO₄S | |
| Molecular Weight | 257.12 g/mol | |
| Appearance | Typically a white to off-white solid |
Synthesis of this compound: A Methodological Overview
Conceptual Synthetic Pathway: Directed Lithiation-Borylation
The sulfonamide group is a powerful directed metalating group (DMG), facilitating the deprotonation of the ortho-position. This inherent reactivity is the cornerstone of a highly regioselective synthesis.
Figure 1: Conceptual workflow for the synthesis via directed lithiation-borylation.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established lithiation-borylation methodologies.[5][6]
Step 1: Preparation of the Lithiated Intermediate
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N-tert-butylbenzenesulfonamide (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
Step 2: Borylation
-
To the solution of the lithiated intermediate, add triisopropyl borate (B(OiPr)₃) (1.2 eq) dropwise, again maintaining a temperature of -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
Step 3: Hydrolysis and Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1][7] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and halide partners.
General Reaction Scheme and Catalytic Cycle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboronic acid with an organohalide in the presence of a base.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 150691-04-6 [m.chemicalbook.com]
- 5. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Enhanced Electrophilicity of 2-(Tert-butylamino)sulfonylphenylboronic Acid: A Technical Guide for Researchers
Introduction: The Critical Role of Electrophilicity in Boronic Acid Chemistry
Boronic acids are indispensable reagents in modern organic chemistry, materials science, and drug discovery. Their utility, particularly in cornerstone reactions like the Suzuki-Miyaura cross-coupling, and their function as sensors and therapeutic agents, is intrinsically linked to the electrophilic character of the boron atom. The electron-deficient p-orbital of the trigonal planar boronic acid moiety governs its ability to act as a Lewis acid, interacting with nucleophiles to form a tetrahedral boronate species.[1] This fundamental equilibrium dictates the reactivity and binding affinity of the boronic acid. Consequently, modulating the electrophilicity of the boron center is a key strategy for fine-tuning the performance of these versatile molecules. This guide provides an in-depth analysis of the electrophilicity of 2-(Tert-butylamino)sulfonylphenylboronic acid, a compound of increasing interest in medicinal chemistry and organic synthesis.
Structural Features and Expected Impact on Electrophilicity
This compound possesses a unique substitution pattern that is anticipated to significantly enhance the electrophilicity of the boron atom compared to unsubstituted phenylboronic acid. The key structural feature is the presence of a tert-butylaminosulfonyl group at the ortho position of the phenyl ring.
The sulfonamide group is strongly electron-withdrawing due to the high electronegativity of the oxygen and nitrogen atoms and the formal positive charge on the sulfur atom. This inductive effect withdraws electron density from the phenyl ring, which in turn deshields the boron atom, making it more electron-deficient and thus more electrophilic. The ortho-positioning of this group is expected to have a pronounced effect on the boronic acid moiety.
Experimental evidence from closely related analogs further substantiates this expectation. For instance, 4-(N-allylsulfamoyl)-phenylboronic acid has an experimentally determined pKa of 7.4 ± 0.1 .[2] This substantial decrease of nearly 1.4 pKa units compared to phenylboronic acid highlights the potent electron-withdrawing nature of the sulfonamide group, leading to a more acidic and, therefore, more electrophilic boronic acid.
Theoretical Framework: Understanding the Electronic Effects
The enhanced electrophilicity of this compound can be rationalized through the lens of computational chemistry. While a specific computational analysis of this molecule is not available, general principles derived from studies on substituted phenylboronic acids provide a robust theoretical framework.
Frontier Molecular Orbital (FMO) Theory
According to FMO theory, the reactivity of a molecule is governed by the interactions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For an electrophile, a lower LUMO energy corresponds to a greater ability to accept electrons from a nucleophile, signifying higher electrophilicity. Computational studies on substituted phenylboronic acids have consistently shown that electron-withdrawing substituents lead to a stabilization (lowering) of the LUMO energy.[3] The tert-butylaminosulfonyl group, being strongly electron-withdrawing, is therefore expected to significantly lower the LUMO energy of this compound, thereby increasing its electrophilicity.
Natural Population Analysis (NPA)
NPA is a computational method used to calculate the distribution of electron density in a molecule, providing atomic charges. A more positive charge on the boron atom indicates a greater degree of electron deficiency and hence, higher electrophilicity. Computational investigations have demonstrated that electron-withdrawing groups on the phenyl ring lead to a more positive NPA charge on the boron atom.[4] It is therefore highly probable that the NPA charge on the boron atom in this compound is more positive than that in phenylboronic acid.
Experimental Approaches to Quantifying Electrophilicity
The electrophilicity of this compound can be experimentally assessed and quantified through several established methods.
Determination of pKa
As previously discussed, the pKa of a boronic acid is a direct measure of its Lewis acidity. A lower pKa value correlates with higher electrophilicity.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a standardized solution of this compound (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is an issue). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration: Calibrate a pH meter with standard buffer solutions. Place a known volume of the boronic acid solution in a beaker and immerse the pH electrode. Titrate the boronic acid solution with the standardized base, recording the pH after each addition.
-
Data Analysis: Plot the pH as a function of the volume of base added. The pKa is the pH at the half-equivalence point. For more accurate determination, the data can be fitted to a suitable titration curve equation.
Diol Binding Studies
The affinity of a boronic acid for a diol is directly related to the electrophilicity of the boron atom. A more electrophilic boronic acid will form a more stable tetrahedral boronate ester with a diol. This can be quantified by determining the association constant (Kₐ) for the binding event.
Experimental Protocol: Competitive Fluorescence Assay with Alizarin Red S (ARS)
-
Principle: ARS is a catechol-containing dye that fluoresces upon binding to a boronic acid. A diol of interest will compete with ARS for binding to the boronic acid, leading to a decrease in fluorescence.[5][6]
-
Instrumentation: A fluorescence spectrophotometer is required.
-
Procedure: a. Determine the association constant between this compound and ARS (KARS) by titrating a solution of ARS with the boronic acid and measuring the increase in fluorescence. b. In a solution with constant concentrations of the boronic acid and ARS, titrate with a solution of the diol to be tested. c. Monitor the decrease in fluorescence as the diol displaces ARS from the boronic acid.
-
Data Analysis: The association constant (Kₐ) for the boronic acid-diol complex can be calculated from the KARS and the concentration of the diol required to achieve a certain level of ARS displacement.[6]
Kinetic Studies of the Suzuki-Miyaura Reaction
The rate of the transmetalation step in the Suzuki-Miyaura cross-coupling reaction is influenced by the electrophilicity of the boronic acid. A more electrophilic boronic acid can facilitate the formation of the boronate intermediate, which is often the active species in the catalytic cycle.
Experimental Protocol: Reaction Progress Monitoring
-
Reaction Setup: Assemble a Suzuki-Miyaura reaction between this compound and a suitable aryl halide under controlled conditions (temperature, catalyst loading, base, solvent).
-
Monitoring: Monitor the progress of the reaction over time by taking aliquots at regular intervals and analyzing them by a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and remaining starting materials.
-
Data Analysis: Plot the concentration of the product as a function of time to determine the initial reaction rate. By comparing this rate to the rates of reactions using other boronic acids under identical conditions, a relative measure of reactivity, and by extension electrophilicity, can be obtained.[7][8][9]
Data Summary
| Property | Value/Observation | Significance |
| Predicted pKa | 8.00 ± 0.53 | Lower than phenylboronic acid (~8.8), indicating increased Lewis acidity and electrophilicity. |
| Experimental pKa of Analog | 7.4 ± 0.1 for 4-(N-allylsulfamoyl)-phenylboronic acid[2] | Confirms that the sulfonamide group significantly increases the acidity of phenylboronic acids. |
| Expected LUMO Energy | Lower than phenylboronic acid | Indicates a greater ability to accept electrons, hence higher electrophilicity. |
| Expected NPA Charge on Boron | More positive than in phenylboronic acid | Signifies a more electron-deficient boron center. |
Conclusion
Visualizations
Logical Flow for Assessing Electrophilicity
Caption: Logical workflow for the analysis and validation of the electrophilicity of this compound.
Experimental Workflow for Diol Binding Assay
Caption: Workflow for determining diol binding affinity using a competitive fluorescence assay with Alizarin Red S (ARS).
References
- C. A. Deakyne, L. M. Wolf, and K. M. Wyant, "Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation," Molecules, vol. 22, no. 9, p. 1473, Sep. 2017. [Online]. Available: [Link]
- A. N. Prossnitz, S. H. Pun, "Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs," ACS Macro Letters, vol. 11, pp. 6112-6119, 2022. [Online]. Available: [Link]
- X. Li, J. Pennington, J. F. Stobaugh, and C. Schöneich, "Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH," Analytical Biochemistry, vol. 372, no. 2, pp. 227–236, Jan. 2008. [Online]. Available: [Link]
- A. N. Prossnitz and S. H. Pun, "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation," ACS Omega, vol. 3, no. 12, pp. 18196–18203, Dec. 2018. [Online]. Available: [Link]
- V. V. Yanilkin, V. I. Morozov, and Z. A. Bredikhina, "Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters," The Journal of Organic Chemistry, vol. 85, no. 15, pp. 9694–9703, Aug. 2020. [Online]. Available: [Link]
- M. D’Este, D. E. T. P. Andreozzi, and J. A. G. Williams, "Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation," Bioconjugate Chemistry, vol. 30, no. 1, pp. 18-23, Jan. 2019. [Online]. Available: [Link]
- M. Pawlicki, J. Frelek, and K. Kamieńska-Trela, "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journal of Organic Chemistry, vol. 14, pp. 2296–2307, Sep. 2018. [Online]. Available: [Link]
- A. Oswald, F. Rataboul, L. Djakovitch, C. de Bellefon, and V. Meille, "Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid," Catalysts, vol. 11, no. 10, p. 1221, Oct. 2021. [Online]. Available: [Link]
- M. Pawlicki and J. Frelek, "Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journal of Organic Chemistry, vol. 14, pp. 2296-2307, 2018. [Online]. Available: [Link]
- A. N. Prossnitz and S. H. Pun, "pKa values for boronic acids 1-7.
- G. W. Kabalka, J. T. Mereddy, and Z. Wu, "Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies," The Journal of Organic Chemistry, vol. 68, no. 17, pp. 6595–6600, Aug. 2003. [Online]. Available: [Link]
- M. Pawlicki and J. Frelek, "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journal of Organic Chemistry, vol. 14, pp. 2296-2307, 2018. [Online]. Available: [Link]
- X. Li, J. Pennington, J. F. Stobaugh, and C. Schöneich, "Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH," Analytical Biochemistry, vol. 372, no. 2, pp. 227-236, Jan. 2008. [Online]. Available: [Link]
- J. A. N. F. Gomes, M. A. C. Nascimento, "On the Computational Determination of the pKa of Some Arylboronic Acids," Molecules, vol. 27, no. 11, p. 3432, May 2022. [Online]. Available: [Link]
- S. M. T. Al-Amsyar, S. M. Z. Al-Kindy, and N. M. Al-Abri, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, vol. 25, no. 18, p. 4234, Sep. 2020. [Online]. Available: [Link]
- A. D. Smith, D. A. Vicic, and A. K. Yudin, "Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents," ECS Meeting Abstracts, MA2022-01, p. 136, 2022. [Online]. Available: [Link]
- M. A. Beaudoin, J. A. G. Williams, and S. J. Loeb, "Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors," Bioorganic & Medicinal Chemistry, vol. 19, no. 22, pp. 6756–6765, Nov. 2011. [Online]. Available: [Link]
- B. Caine, M. Bronzato, and P. L. A. Popelier, "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths," Physical Chemistry Chemical Physics, vol. 21, no. 22, pp. 11670–11683, May 2019. [Online]. Available: [Link]
- B. Caine, M. Bronzato, and P. L. A. Popelier, "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths," Research Explorer - The University of Manchester, 2019. [Online]. Available: [Link]
- B. Caine, M. Bronzato, and P. L. A. Popelier, "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths," ChemRxiv, 2019. [Online]. Available: [Link]
- X. Wang, Z. Zhang, and H. Wang, "a) Natural Population Analysis (NPA) charges of the boron atoms in...
- C. A. Deakyne, L. M. Wolf, and K. M. Wyant, "A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems," Molecules, vol. 18, no. 12, pp. 15332–15350, Dec. 2013. [Online]. Available: [Link]
- R. G. Franz, "Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement," Pharmaceutical Research, vol. 18, no. 10, pp. 1472-1478, Oct. 2001. [Online]. Available: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: 2-(Tert-butylamino)sulfonylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-(Tert-butylamino)sulfonylphenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Within the vast arsenal of boronic acid reagents, this compound has emerged as a particularly valuable building block in medicinal chemistry and materials science.[4] Its unique structural features, namely the sterically demanding tert-butyl group and the sulfonamide linker, offer distinct advantages in directing molecular assembly and imparting desirable physicochemical properties to the target molecules.
The sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, contributing to their biological activity and pharmacokinetic profiles.[5] The incorporation of this functional group directly into a key building block like a boronic acid streamlines the synthesis of complex molecules, avoiding additional synthetic steps and potential yield losses. Furthermore, the ortho-substitution pattern of the boronic acid and the sulfonamide group can influence the dihedral angle of the resulting biaryl products, a critical parameter in tuning the properties of drug candidates and advanced materials.
This guide provides a comprehensive overview of the application of this compound in Suzuki-Miyaura coupling, including a detailed experimental protocol, mechanistic insights, and practical considerations for reaction optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2][6] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (or triflate), forming a Pd(II) complex.[1][2]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for the formation of a boronate species, which enhances the nucleophilicity of the organic group.[7]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the catalytically active Pd(0) species.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The reaction conditions may require optimization depending on the specific substrates used.
Materials and Reagents
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and equipment
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1 equivalents) and the aryl bromide (1.0 equivalent).
-
Add the base (2.0-3.0 equivalents).
-
The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents) and any phosphine ligand, if required.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction mixture should be stirred to ensure homogeneity.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Workflow Diagram
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Key Considerations and Optimization Strategies
The success of the Suzuki-Miyaura coupling with this compound can be influenced by several factors. Understanding these parameters is crucial for optimizing the reaction yield and purity.
Choice of Catalyst and Ligand
The selection of the palladium catalyst and, if necessary, a supporting phosphine ligand is critical. While Pd(PPh₃)₄ can be effective for many substrates, more electron-rich and sterically hindered aryl chlorides may require more active catalyst systems.[7] Catalyst systems such as those derived from Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald ligands) can significantly improve reaction rates and yields.[7] N-heterocyclic carbene (NHC) ligands also offer a highly active alternative for challenging couplings.[7]
The Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and the extent of side reactions. For instance, stronger bases like Cs₂CO₃ are often used for less reactive aryl chlorides.
Solvent System Selection
A variety of solvent systems can be employed for Suzuki-Miyaura couplings. A mixture of an organic solvent and water is common, as water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. Popular choices include 1,4-dioxane/water, toluene/water, and DMF. The choice of solvent can affect the solubility of the reagents and the reaction temperature.
Potential Side Reactions
One common side reaction is the protodeborylation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[6] This can be minimized by carefully controlling the reaction conditions, such as temperature and the amount of water in the solvent system. Homocoupling of the boronic acid or the aryl halide can also occur, particularly at higher catalyst loadings or temperatures.
Tabulated Reaction Parameters
| Parameter | Typical Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice depends on the reactivity of the aryl halide. More active catalysts may be needed for less reactive substrates. |
| Ligand (if applicable) | Buchwald ligands, SPhos, XPhos | Bulky, electron-rich ligands can enhance catalyst activity and stability. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid. The strength of the base should be matched to the substrate reactivity. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Affects reagent solubility and reaction temperature. Degassing is crucial to prevent catalyst oxidation. |
| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rates but may also lead to side reactions like protodeborylation. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS to determine the point of completion. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. Its inherent sulfonamide functionality provides a direct route to compounds with potential biological activity. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can effectively utilize this reagent to construct a wide array of biaryl structures relevant to drug discovery and materials science. The protocol and considerations outlined in this guide provide a solid foundation for the successful application of this important synthetic tool.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Organic Chemistry Portal. Suzuki Coupling.
- NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Wu, J. et al. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
- Gomes, P. et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.
- Organic Chemistry. Suzuki Coupling. (2020). YouTube.
- ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. (2025).
- Google Patents. US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R) -.
- ChemicalRegister.com. This compound (CAS No. 150691-04-6) Suppliers.
- ResearchGate. (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). (2025).
- Zhang, Y. et al. Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed. (2021).
- ResearchGate. Application of sulfoximines in medicinal chemistry from 2013 to 2020.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. This compound CAS#: 150691-04-6 [m.chemicalbook.com]
- 9. 2-[(tert-Butylamino)sulfonyl]phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
using 2-(Tert-butylamino)sulfonylphenylboronic acid in biaryl synthesis
An In-Depth Guide to the Application of 2-(Tert-butylamino)sulfonylphenylboronic Acid in Advanced Biaryl Synthesis
Authored by a Senior Application Scientist
Introduction: A Versatile Reagent for Modern Organic Synthesis
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals and agrochemicals to materials science.[1][2] Among the myriad of tools available for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and functional group tolerance.[3][4][5] This guide focuses on a particularly effective reagent in this field: this compound.
This ortho-substituted boronic acid is not just another coupling partner. Its true value lies in the synthetic versatility endowed by the tert-butylaminosulfonyl group. This functional group serves as a powerful directing group for ortho-lithiation, enabling the facile synthesis of the boronic acid itself from simple precursors.[6] Furthermore, after the biaryl core has been constructed via Suzuki-Miyaura coupling, this same group can direct further functionalization on the newly formed biaryl scaffold, opening pathways to complex, multi-substituted aromatic systems that are often challenging to access through traditional methods.
This document provides a comprehensive overview of the synthesis of this compound and its subsequent application in biaryl synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Part 1: Synthesis of this compound via Directed ortho-Metalation (DoM)
The most efficient route to this compound leverages the powerful strategy of Directed ortho-Metalation (DoM). In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of the nearest (ortho) C-H bond on the aromatic ring.[7][8] The sulfonamide moiety is an excellent DMG, making this approach highly effective.[6]
The overall process involves the ortho-lithiation of N-tert-butylbenzenesulfonamide followed by quenching the resulting aryllithium species with a boron electrophile, typically triisopropyl borate.
Conceptual Workflow: Directed ortho-Metalation
Caption: Workflow for the synthesis of the target boronic acid via DoM.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
Materials:
-
N-tert-butylbenzenesulfonamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add N-tert-butylbenzenesulfonamide (1.0 eq).
-
Dissolution: Add anhydrous THF and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi or s-BuLi (2.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The additional equivalent of base is required to deprotonate the acidic N-H of the sulfonamide. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Boronation: To the generated dianion solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.
Part 2: Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organohalide or triflate.[4][9] It is a robust and widely used method for constructing C(sp²)-C(sp²) bonds.[1]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Biaryl Synthesis
This protocol provides a general starting point. The optimal catalyst, ligand, base, and solvent must be determined for each specific substrate combination.
Materials:
-
This compound (1.0-1.2 eq)
-
Aryl halide (or triflate) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
Setup: To a reaction vessel (e.g., a Schlenk tube or microwave vial), add the aryl halide (1.0 eq), this compound (1.1 eq), and the base (2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (and ligand, if not using a pre-catalyst) followed by the degassed solvent(s).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the layers. Extract the aqueous phase with the same organic solvent (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Common Choices | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice depends on the reactivity of the substrates. Pd(PPh₃)₄ is often used for reactive halides. Pd(OAc)₂ requires an external ligand. PdCl₂(dppf) is excellent for less reactive chlorides.[4] |
| Ligand | PPh₃, SPhos, XPhos, Buchwald ligands | Electron-rich, bulky phosphine ligands accelerate the oxidative addition and reductive elimination steps, which is crucial for coupling sterically hindered partners or unreactive halides.[4][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is crucial for the transmetalation step, forming a more nucleophilic boronate species.[10] Stronger bases like Cs₂CO₃ or K₃PO₄ are often required for less reactive boronic acids or hindered systems. |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile, often with H₂O | The solvent choice affects solubility and reaction temperature. A small amount of water can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[5] |
| Temperature | 80 °C - 120 °C | Higher temperatures are generally required to drive the reaction, especially for less reactive aryl chlorides or bromides. Microwave irradiation can significantly shorten reaction times. |
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality of boronic acid. | 1. Use a fresh batch of catalyst or a more active pre-catalyst/ligand system. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). 3. Increase the reaction temperature or use microwave heating. 4. Re-purify the boronic acid; ensure it is dry. |
| Formation of Homocoupled Product (Ar-Ar) | 1. Oxygen contamination leading to oxidative homocoupling. 2. Catalyst decomposition. | 1. Ensure the reaction is set up under a strictly inert atmosphere and use thoroughly degassed solvents. 2. Use a more stable catalyst/ligand combination. |
| Deboronated Starting Material | 1. Presence of protic impurities or excess water. 2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents and dry reagents. 2. Monitor the reaction closely and stop it once the starting material is consumed. Use a milder base if possible. |
| Incomplete Lithiation in DoM Synthesis | 1. Inactive or titrated n-BuLi. 2. Insufficient reaction time or temperature too high. 3. Insufficient amount of base. | 1. Titrate the n-BuLi solution before use. 2. Ensure the reaction is maintained at -78 °C for the full duration. 3. Remember to use >2 equivalents of base to account for N-H deprotonation. |
References
- Boron-Based Directing Groups for Directed Lithiation Reactions. American Chemical Society Petroleum Research Fund.
- Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. PubMed.
- Sequential directed ortho metalation-boronic acid cross-coupling reactions. A general regiospecific route to oxygenated dibenzo[b,d]pyran-6-ones related to ellagic acid.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
- Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Directed ortho metal
- Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. PubMed Central.
- Metalated Sulfonamides and Their Synthetic Applications.
- Directed Metal
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews (RSC Publishing).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. wwjmrd.com [wwjmrd.com]
Application Notes and Protocols for 2-(Tert-butylamino)sulfonylphenylboronic Acid in Cross-Coupling Reactions
Introduction: A Versatile Reagent for Biaryl Sulfonamide Synthesis
2-(Tert-butylamino)sulfonylphenylboronic acid is a valuable bifunctional organoboron reagent, distinguished by the presence of both a boronic acid moiety and a bulky N-tert-butylsulfonamide group at the ortho-position. This unique structural arrangement makes it a key building block in synthetic organic chemistry, particularly for the construction of biaryl and heteroaryl sulfonamides. These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds.[1][2] The tert-butyl group provides steric hindrance that can influence reaction selectivity, while the sulfonamide group offers a site for further chemical modification and can participate in hydrogen bonding interactions, which is a crucial consideration in drug design.[3]
This guide provides an in-depth exploration of the reaction conditions for this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into detailed experimental protocols, discuss the mechanistic rationale behind the selection of catalysts, ligands, and bases, and present data to guide researchers in optimizing their synthetic strategies.
Synthesis of this compound
The synthesis of this compound is typically achieved through a directed ortho-metalation strategy starting from N-tert-butylbenzenesulfonamide. This method leverages the directing effect of the sulfonamide group to achieve regioselective borylation.
Protocol 1: Synthesis via Directed Ortho-Metalation
This protocol is adapted from a patented procedure and provides a reliable method for the gram-scale synthesis of the title compound.
Reaction Scheme:
Materials:
-
N-tert-butylbenzenesulfonamide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ether
-
1 M Sodium hydroxide (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
To a solution of N-tert-butylbenzenesulfonamide (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 1 hour.
-
Slowly add triisopropyl borate (1.4 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 3.5 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl.
-
Stir the mixture at room temperature overnight.
-
Extract the mixture with ether.
-
Wash the combined organic layers with 1 M NaOH.
-
Acidify the aqueous layer to a pH of 1 with 6 M HCl and extract with ether.
-
Dry the combined ether extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of ether and hexane to yield this compound as a white solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)–C(sp²) bonds, yielding biaryl sulfonamides.[4][5] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and generally mild reaction conditions.
Mechanistic Considerations: The Role of the Ortho-Sulfonamide Group
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The ortho-tert-butylaminosulfonyl group can influence the reaction in several ways:
-
Steric Hindrance: The bulky tert-butyl group can create steric hindrance around the boronic acid, potentially affecting the rate of transmetalation. This may necessitate the use of more active catalysts or ligands to achieve efficient coupling.
-
Electronic Effects: The electron-withdrawing nature of the sulfonyl group can modulate the electronic properties of the phenylboronic acid, which can influence its reactivity.
-
Directing Group Potential: While not as common in Suzuki couplings as in other reactions, the oxygen or nitrogen atoms of the sulfonamide could potentially coordinate to the palladium center, influencing the reaction pathway.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.[7]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel (e.g., a Schlenk flask or microwave vial), combine this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfonamide.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions that can be employed for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on general protocols for Suzuki-Miyaura reactions and should be optimized for specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DMF/H₂O | 90 | 8 |
| 4 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 12 |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and application of this compound in a Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the synthesis and Suzuki-Miyaura coupling of this compound.
Conclusion and Future Outlook
This compound is a highly useful and versatile reagent for the synthesis of biaryl and heteroaryl sulfonamides via the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented herein provide a solid foundation for researchers to utilize this compound effectively in their synthetic endeavors. The presence of the ortho-sulfonamide group offers both challenges and opportunities, and a deeper understanding of its influence on the reaction mechanism will undoubtedly lead to the development of even more efficient and selective coupling methodologies. As the demand for novel bioactive molecules continues to grow, the importance of building blocks like this compound in drug discovery and development is set to increase.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41 (22), 4176–4211. [Link]
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473. [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: A Versatile Tool for the Synthesis of Complex Natural Products. Angew. Chem. Int. Ed.2001, 40 (24), 4544-4568. [Link]
- Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed.2004, 43 (46), 6250–6284. [Link]
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007, 129 (11), 3358–3366. [Link]
- Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. J. Org. Chem.2003, 68 (11), 4302–4314. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Sandiego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- MDPI.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
- RSC Publishing.
- PubMed. Application of "Hydrogen-Bonding Interaction" in Drug Design. Part 2: Design, Synthesis, and Structure-Activity Relationships of Thiophosphoramide Derivatives as Novel Antiviral and Antifungal Agents. [Link]
- Organic Chemistry Portal.
- PubMed Central. S(vi)
- MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Couplings with 2-(Tert-butylamino)sulfonylphenylboronic Acid
Introduction: A Versatile Precursor for Biaryl Sulfonamide Synthesis
2-(Tert-butylamino)sulfonylphenylboronic acid is a valuable ortho-substituted arylboronic acid that serves as a key building block in modern organic synthesis. Its primary utility lies in its role as a precursor to biaryl sulfonamides and, subsequently, saccharin derivatives, which are prevalent scaffolds in medicinal chemistry and drug discovery. The presence of the ortho-sulfonylamino group introduces unique steric and electronic properties that necessitate careful consideration of reaction parameters for successful cross-coupling.
This comprehensive guide provides an in-depth analysis of the substrate scope for Suzuki-Miyaura couplings involving this compound. It offers field-proven insights into catalyst selection, reaction optimization, and detailed experimental protocols designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established mechanistic principles to empower users to not only replicate but also rationally troubleshoot and adapt these protocols for their specific synthetic targets.
The Catalytic Heart: Understanding the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its functional group tolerance and reliability.[1] The reaction facilitates the union of an organoboron species (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1] The catalytic cycle, which dictates our experimental choices, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The base plays a critical role, activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step where the organic moiety is transferred from boron to the palladium center.[1] The choice of catalyst, particularly the ligand coordinated to the palladium, is paramount as it influences the rates of these steps and ultimately the efficiency and scope of the reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Substrate Scope and Reaction Optimization
The successful coupling of this compound hinges on overcoming the steric hindrance imposed by the ortho-substituent. This challenge necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination.
Coupling Partners: Aryl and Heteroaryl Halides
A broad range of aryl and heteroaryl halides can be successfully coupled with this compound. The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl. While aryl chlorides are more challenging substrates, modern catalyst systems have made their use increasingly feasible.
The table below summarizes representative coupling partners and conditions, extrapolated from successful couplings of structurally similar ortho-substituted boronic acids. These examples serve as a strong starting point for reaction development.
| Coupling Partner (Ar-X) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference Insight |
| 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Buchwald-type ligands are effective for sterically demanding couplings.[2] |
| 3-Bromopyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | Good | RuPhos is excellent for coupling with heteroaryl halides.[2] |
| 4-Chlorobenzonitrile | PhCPhos Palladacycle (P5) | K₃PO₄ | Acetone | 80 | Good | Palladacycle precatalysts show high activity for challenging substrates.[3] |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | High | Standard conditions can be effective for electron-deficient partners. |
| 2-Bromothiophene | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | Good | dppf-based catalysts are robust for heteroaromatic couplings.[4] |
| 1-Bromo-2-methylbenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl Alcohol | 110 | Moderate | XPhos is a go-to ligand for hindered aryl-aryl couplings.[2] |
Expert Insights on Catalyst and Reagent Selection
-
Palladium Precatalysts: For robust and reproducible results with this sterically hindered boronic acid, the use of well-defined palladacycle precatalysts is highly recommended. Precatalysts based on biaryl phosphine ligands like SPhos, XPhos, or PhCPhos (P5) are particularly effective as they rapidly generate the active Pd(0) species and are stable.[3] The PhCPhos precatalyst (P5), for instance, has demonstrated superior performance in related sulfonamide syntheses, even at lower temperatures.[3]
-
Ligands: Bulky, electron-rich monophosphine ligands are the cornerstone of modern Suzuki couplings. Ligands such as SPhos, RuPhos, and XPhos are designed to accelerate both the oxidative addition of the aryl halide and the final reductive elimination step, which can be sluggish for hindered biaryls.
-
Bases: The choice of base is critical. Inorganic bases are most common. Potassium phosphate (K₃PO₄) is often an excellent choice due to its high basicity in organic solvents and good functional group compatibility. Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option. Sodium carbonate (Na₂CO₃) can also be used, typically requiring higher temperatures.
-
Solvents: Aprotic polar solvents or solvent/water mixtures are standard. Toluene, 1,4-dioxane, or t-amyl alcohol, often with a small amount of water, are effective at solubilizing the reagents and facilitating the reaction. Anhydrous acetone has also been shown to be a suitable solvent in related systems, particularly when using palladacycle precatalysts.[3]
Detailed Experimental Protocols
The following protocols provide a reliable starting point for the synthesis of biaryl sulfonamides using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling with aryl or heteroaryl bromides.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
-
Schlenk flask or sealed vial, magnetic stirrer, heating mantle/block
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Conversion to Saccharin Derivatives
The resulting N-tert-butyl protected biaryl sulfonamide can be readily cyclized to form the corresponding N-aryl saccharin derivative.
Step-by-Step Procedure:
-
Deprotection and Cyclization: Dissolve the purified biaryl sulfonamide from Protocol 1 in a suitable solvent such as trifluoroacetic acid (TFA) or a mixture of acetic acid and aqueous HCl.
-
Heating: Heat the mixture to reflux (typically 80-120 °C) for 2-18 hours. The bulky tert-butyl group is cleaved, and intramolecular cyclization occurs simultaneously.
-
Isolation: After cooling, carefully neutralize the acid and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer. The resulting N-aryl saccharin can be purified by recrystallization or column chromatography.
Conclusion
This compound is a highly effective reagent for the synthesis of sterically congested biaryl sulfonamides via the Suzuki-Miyaura reaction. Success with this substrate is contingent upon the use of modern, highly active palladium catalyst systems featuring bulky, electron-rich phosphine ligands. By understanding the mechanistic underpinnings of the reaction and carefully selecting the catalyst, base, and solvent, researchers can reliably access a wide array of valuable biaryl structures. The protocols and insights provided in this guide offer a robust framework for the application of this versatile building block in pharmaceutical and materials science research.
References
- DeBergh, J. R., Costello, J. M., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
- Iwan, D., Kamińska, K., Wojaczyńska, E., Psurski, M., Wietrzyk, J., & Daszkiewicz, M. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton-Synthesis and Antiproliferative Activity.
- Pore, S. K., Gholap, S. S., & Ku, B. (2021). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)−H Bonds with Iodobenzenesulfonamides. ACS Omega, 6(48), 32959–32971. [Link]
- Maleki, A., & Ghamari, N. (2021). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 4(4), 185-197. [Link]
- Pore, S. K., Gholap, S. S., & Ku, B. (2021). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)−H Bonds with Iodobenzenesulfonamides. ACS Omega.
- Doucet, H. (2008). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. European Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Amin, A., & Hamor, G. H. (1961). Saccharin Derivatives II. Synthesis of 5-Aminosaccharin and Related Compounds. Journal of Pharmaceutical Sciences.
- Parkan, K., et al. (2014). Cross-Coupling Reaction of Saccharide-Based Alkenyl Boronic Acids with Aryl Halides: The Synthesis of Bergenin. ChemInform.
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286. [Link]
- Snieckus, V., et al. (2003). Microwave-Assisted Preparation of N-Alkylated Saccharins and Their Reactions with Potassium t-Butoxide. ChemInform.
Sources
Application Notes and Protocols for 2-(Tert-butylamino)sulfonylphenylboronic acid in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides detailed application notes and experimental protocols for the use of 2-(Tert-butylamino)sulfonylphenylboronic acid in organic synthesis, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions. This versatile boronic acid derivative serves as a crucial building block for the synthesis of biaryl sulfonamides, a structural motif of significant interest in medicinal chemistry and drug development. This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing not only the step-by-step procedures but also the underlying chemical principles and rationale for methodological choices. The protocols are designed to be self-validating, ensuring reproducibility and reliability in the laboratory setting.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₀H₁₆BNO₄S and a molecular weight of 257.12 g/mol , is a specialized organoboron compound.[1] Its structure incorporates a boronic acid group ortho to a bulky N-tert-butylsulfonamide moiety. This unique arrangement makes it an invaluable reagent for introducing a sulfonamide-functionalized phenyl ring into more complex molecules.
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterials, diuretics, and anti-inflammatory drugs.[2] The incorporation of a biaryl sulfonamide scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3][4] The reaction's mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and aryl halides have cemented its role in modern synthetic chemistry.[3][5]
This guide will focus on the practical application of this compound as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate functionalized biaryl sulfonamides.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is paramount for its effective and safe use.
| Property | Value | Reference |
| CAS Number | 150691-04-6 | [1] |
| Molecular Formula | C₁₀H₁₆BNO₄S | [1] |
| Molecular Weight | 257.12 g/mol | [1] |
| Appearance | Typically a solid | - |
| Melting Point | 118-119 °C | [6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6] |
Handling and Storage Recommendations: this compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, and at refrigerated temperatures (2-8°C) to minimize degradation.[6] Boronic acids can be susceptible to dehydration to form boroxines or protodeboronation under certain conditions, so proper storage is crucial for maintaining reactivity.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the synthesis of biaryl sulfonamides via the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid-bearing phenyl ring and an aryl or heteroaryl halide (or pseudohalide).
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[7] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base activates the boronic acid by forming a more nucleophilic borate species, which facilitates this exchange.[5][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Causality Behind Experimental Choices
-
Palladium Catalyst: Palladium(0) is the active catalytic species. Often, a stable Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), is used, which is reduced in situ to Pd(0). The choice of catalyst can influence reaction efficiency and scope.
-
Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. The steric bulk and electronic properties of the ligand are critical. For example, bulky, electron-rich phosphines like SPhos or XPhos can promote the coupling of sterically hindered substrates or less reactive aryl chlorides.[8]
-
Base: A base is essential for the transmetalation step.[5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can depend on the stability of the substrates and the solvent system. Aqueous bases are common, but anhydrous conditions can be employed if substrates are base-sensitive.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water.[7] The solvent system must be capable of dissolving both the organic and inorganic reagents to a sufficient extent. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This section provides a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Reaction Scheme:
Materials and Equipment
-
This compound (1.0 equiv)
-
Aryl bromide (e.g., 4-bromotoluene) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add this compound (e.g., 257 mg, 1.0 mmol, 1.0 equiv), the aryl bromide (e.g., 4-bromotoluene, 188 mg, 1.1 mmol, 1.1 equiv), the base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the boronic acid.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (e.g., 30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure biaryl sulfonamide product.
-
Characterization of the Product
The purified product should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the new biaryl bond.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide N-H and S=O stretches.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst (oxidized) | Ensure proper degassing of solvents and use of an inert atmosphere. Use a fresh batch of catalyst. |
| Insufficiently active catalyst system | Screen different palladium catalysts and ligands (e.g., use a more electron-rich and bulky ligand like SPhos or XPhos). | |
| Inappropriate base or solvent | Try alternative bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems. | |
| Significant side product formation (e.g., homocoupling of boronic acid) | Reaction temperature too high | Lower the reaction temperature. |
| Incorrect stoichiometry | Use a slight excess of the aryl halide (1.1-1.2 equiv). | |
| Protodeboronation of the starting material | Presence of protic sources and prolonged reaction times | Ensure anhydrous conditions if necessary. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound is a highly effective reagent for the synthesis of biaryl sulfonamides through the Suzuki-Miyaura cross-coupling reaction. The protocol detailed in this guide provides a robust and reproducible method for researchers in organic synthesis and medicinal chemistry. By understanding the underlying principles of the reaction and the rationale behind the choice of reagents and conditions, scientists can confidently apply and adapt this methodology to construct a wide range of complex molecules with potential therapeutic applications.
References
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central.
- Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11‐12), 2081-2084.
- Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides - Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate.
- Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - ACS Publications.
- Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC - NIH.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - NIH.
- Facile and stereospecific synthesis of diverse β-N-glycosyl sulfonamide scaffolds via palladium catalysis - Chemical Communications (RSC Publishing).
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC - NIH.
- Suzuki Coupling - Organic Chemistry Portal.
- Catalytic Enantioselective Synthesis of N-C Axially Chiral Sulfonamides through Chiral Palladium-Catalyzed N-Allylation - Shibaura Institute of Technology.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal.
- Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Nobel Lecture, December 8, 2010.
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286.
- B-Alkyl Suzuki Couplings - Macmillan Group.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO - ResearchGate.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Catalyst System Selection for Suzuki-Miyaura Cross-Coupling Reactions of 2-(Tert-butylamino)sulfonylphenylboronic Acid
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for selecting an optimal catalyst system for Suzuki-Miyaura cross-coupling reactions involving 2-(tert-butylamino)sulfonylphenylboronic acid (CAS 150691-04-6)[1][2][3][4][5]. Due to the significant steric hindrance and electronic properties imparted by the ortho-N-tert-butylsulfonamide group, this substrate presents unique challenges that necessitate careful consideration of the palladium source, ligand, base, and solvent. This document outlines the underlying mechanistic principles, offers a data-driven guide to component selection, provides a detailed experimental protocol for a model reaction, and includes a troubleshooting guide for common issues.
Introduction: The Challenge of Sterically Hindered Boronic Acids
This compound is a valuable building block in medicinal chemistry and materials science. The sulfonamide moiety is a common pharmacophore and can act as a directing group in certain transformations[6][7]. However, its placement at the ortho position, combined with the bulky tert-butyl group, creates a sterically demanding environment around the carbon-boron bond.
In the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling, this steric bulk can significantly impede key steps of the catalytic cycle, primarily transmetalation and reductive elimination[8]. A poorly chosen catalyst system can lead to low yields, slow reaction times, and an increase in side products stemming from protodeboronation (hydrolysis of the boronic acid) or catalyst deactivation[9]. Therefore, a rational, evidence-based approach to catalyst selection is critical for success.
The Catalytic System: Understanding Each Component's Role
The success of a Suzuki-Miyaura coupling hinges on the synergistic interaction of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Source: Precatalysts vs. Traditional Sources
The active catalyst in the cycle is a Pd(0) species. While traditional sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) are common, modern precatalysts are strongly recommended for challenging substrates.[10][11]
-
Palladium(II) Precatalysts: These are air-stable Pd(II) complexes that incorporate the desired phosphine ligand. They are designed to readily generate the active, monoligated Pd(0) species in solution under the reaction conditions. This process is often more reliable and reproducible than generating the active species from separate Pd(OAc)₂ and ligand sources.[11][12] For sterically hindered couplings, using a precatalyst that rapidly generates the active catalyst can be advantageous to outperform the rate of boronic acid decomposition.[11]
Ligand Selection: The Key to Overcoming Steric Hindrance
The ligand is arguably the most critical variable for coupling sterically hindered partners. The ideal ligand must be both electron-rich and sterically bulky .
-
Electron-Rich Character: Enhances the rate of the oxidative addition step and stabilizes the resulting Pd(II) intermediate.
-
Steric Bulk: Promotes the final, often rate-limiting, reductive elimination step to release the biaryl product and regenerate the Pd(0) catalyst.
For substrates like this compound, the following classes of ligands are considered the state-of-the-art:
-
Biaryl Monophosphine Ligands (Buchwald Ligands): This class is the gold standard for challenging couplings. Ligands such as XPhos , SPhos , and RuPhos have proven highly effective for hindered substrates.[8] They create a bulky catalytic complex that accelerates reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and possess significant steric bulk, making them highly effective alternatives to phosphine ligands.[8] PEPPSI-style precatalysts are common examples.[12]
-
Specialized Ligands: For extremely demanding couplings, ligands like AntPhos have been developed to minimize side reactions such as β-hydride elimination, although this is more relevant for alkyl-aryl couplings.[13]
The Role of the Base and Solvent
The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[14]
-
Base Selection: For sterically hindered couplings, stronger, non-nucleophilic bases are often required.[8]
-
Solvent System: Aprotic, non-polar, or polar aprotic solvents are generally preferred.[8]
Data Summary: Recommended Catalyst Systems
| Catalyst/Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Suitability & Rationale |
| XPhos Pd G3 (1-3%) | (Internal) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 | Primary Choice. Precatalyst ensures reliable activation. XPhos is a proven, highly active ligand for hindered couplings.[11][12] |
| SPhos Pd G2 (1-3%) | (Internal) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | Excellent Alternative. SPhos is another robust Buchwald ligand suitable for challenging substrates.[8][12] |
| Pd(OAc)₂ (2-5%) | XPhos (4-10%) | K₃PO₄ (2-3) | Toluene | 100-110 | Good for Screening. Allows for tuning of Pd:ligand ratio but may be less reproducible than a precatalyst.[16] |
| PEPPSI-IPr (2-5%) | (Internal) | K₂CO₃ or t-BuOK | Dioxane or i-PrOH | 60-100 | NHC-based Option. Effective for electron-rich partners and can sometimes be run at lower temperatures.[12] |
Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism, highlighting the critical steps influenced by catalyst and ligand choice.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Decision Workflow for Catalyst System Screening
This workflow provides a logical progression for optimizing the reaction conditions.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 150691-04-6 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 150691-04-6 [chemicalbook.com]
- 6. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Solvent Selection for Optimal Performance in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds. However, the intricate interplay of reaction components means that achieving optimal yields and selectivity can be a significant challenge. This application note provides a deep dive into one of the most critical, yet often underestimated, parameters: the reaction solvent. We will move beyond a simple list of common solvents to explore the mechanistic underpinnings of solvent effects on the catalytic cycle. This guide offers a framework for rational solvent selection and provides a detailed protocol for systematic screening to empower researchers to unlock the full potential of their Suzuki reactions.
The Decisive Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle
The solvent in a Suzuki-Miyaura reaction is not merely an inert medium but an active participant that can profoundly influence every stage of the catalytic cycle.[1][2] Its effects are multifaceted, impacting reagent solubility, catalyst stability, and the energetics of key mechanistic steps.[1][2] A typical Suzuki reaction involves a palladium catalyst, an organoboron species (nucleophile), an organohalide (electrophile), and a base.
The generally accepted mechanism proceeds through three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][4] The solvent's properties—polarity, proticity, and coordinating ability—can accelerate or hinder each of these steps.
Oxidative Addition: The Initiating Step
The cycle begins with the oxidative addition of the organohalide to a Pd(0) complex.[3] This step is often rate-determining, particularly with less reactive electrophiles like aryl chlorides.[5]
-
Polarity: The transition state of the oxidative addition step often involves charge separation.[5] Consequently, polar solvents can stabilize this transition state, accelerating the reaction.[5][6] Computational studies have shown that the activation barrier for oxidative addition can be significantly lower in more polar solvents.[5] However, the relationship is not always linear, and other solvent properties can be more influential.[1][7]
-
Coordinating Ability: Some polar solvents, such as DMF, DMSO, and nitriles, are also coordinating.[1][8] They can bind to the palladium center, altering the electronic properties and steric environment of the active catalyst.[8] This coordination can sometimes be beneficial, but in other cases, it can inhibit catalysis by creating a palladium complex that is too stable to react further.[2] In certain cases, solvent coordination to palladium has been shown to invert the selectivity of oxidative addition when multiple reactive sites are present on the electrophile.[8]
Transmetalation: The Nucleophilic Exchange
During transmetalation, the organic group from the boronic acid derivative is transferred to the palladium(II) complex.[3][9] This step is critically dependent on the presence of a base and is often where the solvent's influence is most complex.[3][10]
-
Solvent and Base Interplay: The base activates the boronic acid, forming a more nucleophilic boronate species.[4][10] The choice of solvent affects the solubility and reactivity of both the base and the resulting boronate.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding, which can stabilize the boronate species and facilitate transmetalation.[9][11][12] The use of aqueous or biphasic solvent systems is common in Suzuki reactions, often leading to enhanced reaction rates.[4][13][14] The presence of water can be crucial for the hydrolysis of boronic esters to the more active boronic acids and can play a role in the mechanism of transmetalation itself.[10][15] In contrast, polar aprotic solvents (e.g., THF, DMF, dioxane) are also widely used and can be effective, particularly when water might lead to undesirable side reactions like protodeboronation.[16][17]
-
Phase Transfer: In biphasic systems (e.g., toluene/water), the solvent system must facilitate the transfer of the aqueous-soluble boronate to the organic phase where the palladium complex resides.[18]
Reductive Elimination: The Final Bond Formation
The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3][4] While this step is typically fast, the solvent can still play a role by influencing the geometry and stability of the palladium intermediate.[3][4]
A Strategic Guide to Solvent Selection and Screening
Given the complex interplay of factors, a one-size-fits-all solvent recommendation is not feasible. Instead, a systematic approach to solvent screening is the most effective strategy.
Initial Solvent Considerations
When starting with a new Suzuki reaction, consider the following:
-
Solubility of Reactants: All components (organohalide, organoboron species, base, and catalyst) must have sufficient solubility in the chosen solvent system at the reaction temperature. If solubility is an issue, consider solvent mixtures or more polar solvents like DMF or NMP, but be mindful of their potential to coordinate with the catalyst.[19][20]
-
Stability of the Organoboron Reagent: Boronic acids can be susceptible to protodeboronation, especially at elevated temperatures.[16] If this is a concern, consider using more stable derivatives like MIDA boronates or boronic esters (e.g., pinacol esters), and choose less protic or non-aqueous solvent systems.[16]
-
Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature. For less reactive substrates that require heating, high-boiling point solvents like toluene, dioxane, or DMF are common choices.[19][17]
Visualizing the Solvent's Role in the Catalytic Cycle
The following diagram illustrates the key stages of the Suzuki-Miyaura reaction and highlights where the solvent exerts its influence.
Caption: The Suzuki catalytic cycle and key points of solvent interaction.
Experimental Protocol: Systematic Solvent Screening
This protocol provides a robust method for screening various solvents to identify the optimal conditions for your specific Suzuki-Miyaura coupling reaction.
Materials and Reagents
-
Organohalide (e.g., Aryl bromide, 1.0 mmol)
-
Organoboron reagent (e.g., Phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
A selection of anhydrous solvents for screening (see Table 1)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Reaction vials/tubes suitable for heating under an inert atmosphere
-
Standard laboratory glassware, syringes, and magnetic stir plates
Screening Procedure
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and some organic solvents can be toxic. Formyl peroxides can be an issue with certain ether solvents like THF and dioxane.[16]
-
Preparation: In an array of identical reaction vials, add the organohalide (1.0 mmol), the organoboron reagent (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill each vial with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: To each vial, add the selected solvent (e.g., 5 mL) and, if applicable, water (e.g., 0.5 mL for a 10:1 organic/aqueous system). A representative list of solvents to screen is provided in Table 1.
-
Reaction: Place the vials in a preheated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 80-100 °C). Stir the reactions for a set period (e.g., 12 hours).
-
Monitoring and Analysis: After the reaction time, allow the vials to cool to room temperature. Take an aliquot from each reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), add a known amount of internal standard, and analyze by GC or HPLC to determine the conversion and yield of the desired product.
-
Work-up (for isolation): Once the optimal solvent is identified, the reaction can be scaled up. After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Data Presentation and Interpretation
Summarize the results of the solvent screen in a clear, tabular format.
Table 1: Example Data from a Suzuki Reaction Solvent Screen
| Entry | Solvent System (Organic:H₂O ratio) | Dielectric Constant (approx.) | Class | Conversion (%) | Yield (%) | Key Side Products |
| 1 | Toluene : H₂O (10:1) | 2.4 | Nonpolar Aprotic | 85 | 80 | Homocoupling |
| 2 | 1,4-Dioxane : H₂O (10:1) | 2.2 | Polar Aprotic (Ether) | 95 | 92 | Minimal |
| 3 | THF : H₂O (10:1) | 7.6 | Polar Aprotic (Ether) | 98 | 96 | Minimal |
| 4 | Acetonitrile : H₂O (10:1) | 37.5 | Polar Aprotic | 70 | 65 | Dehalogenation |
| 5 | DMF : H₂O (10:1) | 36.7 | Polar Aprotic (Amide) | 99 | 97 | Minimal |
| 6 | Ethanol : H₂O (10:1) | 24.6 | Polar Protic | 92 | 88 | Dehalogenation |
| 7 | Water (neat) | 80.1 | Polar Protic | 60 | 55 | Protodeboronation |
Data are hypothetical and for illustrative purposes only.
From this data, a researcher can conclude that for this hypothetical reaction, polar aprotic ethers (Dioxane, THF) and amides (DMF) in a biphasic system provide the highest yields. While highly polar solvents are effective, acetonitrile led to more side reactions, and neat water resulted in significant protodeboronation.
Troubleshooting Common Issues Related to Solvent Choice
-
Low Conversion:
-
Cause: Poor solubility of reagents or insufficient reaction temperature.
-
Solution: Switch to a more polar solvent (e.g., DMF, NMP) or a higher-boiling solvent (e.g., toluene, xylene) to increase the reaction temperature.[19] Ensure the base is soluble in the chosen system.
-
-
Dehalogenation of the Electrophile:
-
Cause: This side reaction can be promoted by certain solvents, particularly protic solvents like alcohols, which can act as hydride sources.[19]
-
Solution: Switch to aprotic solvents like THF, dioxane, or toluene.
-
-
Protodeboronation of the Boronic Acid:
-
Homocoupling of the Boronic Acid:
-
Cause: Often promoted by the presence of oxygen.
-
Solution: While not strictly a solvent issue, ensure all solvents are properly degassed before use to minimize dissolved oxygen.[16]
-
By understanding the mechanistic role of the solvent and employing a systematic screening approach, researchers can overcome common challenges and significantly improve the outcome of their Suzuki-Miyaura cross-coupling reactions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
- National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
- ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
- ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]
- Royal Society of Chemistry.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
- ResearchGate. Nonpolar and many polar non‐coordinating solvents promote Suzuki... | Download Scientific Diagram. [Link]
- ChemRxiv.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- ACS Publications.
- Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
- Semantic Scholar.
- National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
- ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- National Institutes of Health (NIH). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. [Link]
- Royal Society of Chemistry. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. [Link]
- Chemistry Steps. Polar Protic and Aprotic Solvents. [Link]
- Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
- Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
- Semantic Scholar. Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. [Link]
- ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]
- ChemTalk. Polar Protic and Aprotic Solvents. [Link]
- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
- ResearchGate. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
- ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. collaborate.princeton.edu [collaborate.princeton.edu]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. Yoneda Labs [yonedalabs.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Tert-butylamino)sulfonylphenylboronic Acid
Introduction
2-(Tert-butylamino)sulfonylphenylboronic acid is a valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of complex molecule construction.[1] The presence of the N-tert-butylsulfonamide group at the ortho position to the boronic acid moiety imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting products.
This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, scientists, and drug development professionals. The protocol is designed to be robust and scalable, with a focus on safety, efficiency, and product purity. We will delve into the causality behind experimental choices, address potential challenges in a larger-scale production, and provide detailed, step-by-step methodologies.
Synthetic Strategy Overview
The synthesis of this compound is approached in a two-step sequence, starting from commercially available 2-bromobenzenesulfonyl chloride. The overall synthetic scheme is depicted below.
Figure 1: Overall synthetic scheme for this compound.
Part 1: Synthesis of 2-Bromo-N-(tert-butyl)benzenesulfonamide
This initial step involves the straightforward sulfonylation of tert-butylamine with 2-bromobenzenesulfonyl chloride.
Protocol
Materials and Equipment:
-
2-Bromobenzenesulfonyl chloride
-
tert-Butylamine
-
Chloroform (or a suitable alternative solvent like dichloromethane for scale-up)
-
Reactor vessel equipped with mechanical stirring, a temperature probe, and a nitrogen inlet
-
Addition funnel
-
Rotary evaporator
-
Chromatography equipment (for purification, if necessary)
Procedure:
-
Reactor Setup: Set up a clean, dry reactor under a nitrogen atmosphere.
-
Reagent Charging: Charge the reactor with a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in chloroform (approximately 10 mL per gram of sulfonyl chloride).
-
Amine Addition: Cool the solution to 0-5 °C. Slowly add tert-butylamine (2.5 equivalents) via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[2]
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromo-N-(tert-butyl)benzenesulfonamide as a white solid.[2] For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) should be explored to minimize the use of chromatography.
Process Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 2-Bromobenzenesulfonyl chloride |
| Key Reagents | tert-Butylamine, Chloroform |
| Reaction Temperature | 0-5 °C for addition, then room temp. |
| Reaction Time | 12 hours |
| Expected Yield | 80-90% |
| Product Form | White solid |
Part 2: Synthesis of this compound
This crucial step involves a lithium-halogen exchange followed by borylation and hydrolysis. Careful control of temperature and atmosphere is paramount for success, especially at scale.
Protocol
Materials and Equipment:
-
2-Bromo-N-(tert-butyl)benzenesulfonamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M
-
Reactor vessel equipped with mechanical stirring, a temperature probe, a nitrogen inlet, and a cooling system capable of reaching -78 °C.
-
Cannula or syringe pump for liquid transfer
Figure 2: Experimental workflow for the synthesis of the target boronic acid.
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, charge a dry reactor with 2-Bromo-N-(tert-butyl)benzenesulfonamide (1.0 equivalent) and anhydrous THF (15-20 mL per gram of starting material).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. The addition of n-BuLi is highly exothermic and requires efficient cooling.[3] After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.[4]
-
Warming: After the addition of the borate, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis (Work-up):
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH of the aqueous layer is between 1 and 2.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude boronic acid is often obtained as a solid. The primary method for purification at scale is recrystallization. A mixture of an ethereal solvent (like diethyl ether or MTBE) and a non-polar solvent (like hexanes or heptane) is a good starting point. Alternatively, an aqueous workup with pH adjustment can be effective, as boronic acids have different solubilities at different pH values.[5][6]
Safety and Handling
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air.[1][3][7][8][9] It also reacts violently with water.[1][3][7][8][9] It must be handled under an inert atmosphere (nitrogen or argon) at all times. Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[7]
-
Triisopropyl borate: This reagent is flammable. Handle in a well-ventilated area away from ignition sources.
-
General Precautions: All operations should be conducted in a well-ventilated fume hood. A thorough risk assessment should be performed before commencing any scale-up synthesis.[10]
Scale-Up Considerations
-
Temperature Control: The lithiation step is highly exothermic. A robust cooling system is essential to maintain the low temperatures required for this reaction. Poor temperature control can lead to side reactions and reduced yields.
-
Reagent Addition: For larger batches, the addition of n-BuLi should be carefully controlled using a syringe pump or a calibrated addition funnel to maintain a steady rate and prevent temperature spikes.
-
Mixing: Efficient stirring is crucial to ensure homogenous mixing, especially during the addition of reagents.
-
Purification: Chromatography is often not practical for large-scale purification of boronic acids. Developing a robust recrystallization or precipitation procedure is critical for obtaining high-purity material.
-
Impurity Profile: Common impurities include the deboronated starting material (N-tert-butylbenzenesulfonamide) and boronic anhydrides (boroxins), which can form upon dehydration.[5][11] It is important to have analytical methods in place to quantify these impurities.
Analytical Characterization
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for the aromatic protons, the tert-butyl group, and the B(OH)₂ protons (which may be broad and exchangeable). |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the tert-butyl group. The carbon attached to the boron atom will have a characteristic chemical shift. |
| Mass Spectrometry | To confirm the molecular weight of the product. |
| HPLC | To determine the purity of the final product and quantify any impurities. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of boronic acid | Incomplete lithiation due to moisture or poor quality n-BuLi. | Ensure all glassware is rigorously dried and use freshly titrated n-BuLi. |
| Decomposition of the aryllithium intermediate. | Maintain the reaction temperature below -70 °C during n-BuLi addition. | |
| High levels of deboronated impurity | Premature quenching of the aryllithium intermediate with protons. | Ensure anhydrous conditions and a sufficient excess of triisopropyl borate. |
| Protodeboronation during workup or purification.[11] | Minimize exposure to acidic or basic conditions for extended periods. | |
| Difficulty in purification | Formation of boroxins or other impurities. | Consider converting the crude boronic acid to its pinacol ester for easier purification by chromatography, followed by deprotection. Alternatively, explore derivatization with diethanolamine to form a crystalline adduct that can be isolated and then hydrolyzed back to the boronic acid.[12] |
References
- PrepChem. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015).
- New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Isobe, H., et al. (2010). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Tetrahedron Letters, 51(35), 4637-4639.
- Environmental Health and Safety, University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
- ResearchGate. How to purify boronic acids/boronate esters?. (2016).
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2010).
- Gifu Pharmaceutical University. New aryl boronates are stable on silica gel and easy-to-handle. (2022).
- Supporting Information.
- Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
- Reddit. Purification of boronic acids?. (2017).
- ResearchGate. Impurities in Arylboronic Esters Induce Persistent Afterglow.
- National Institutes of Health. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
Sources
- 1. enhs.uark.edu [enhs.uark.edu]
- 2. prepchem.com [prepchem.com]
- 3. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 12. reddit.com [reddit.com]
Application Note: Microwave-Assisted Suzuki Coupling with 2-(Tert-butylamino)sulfonylphenylboronic acid for the Rapid Synthesis of Biaryl Sulfonamides
Introduction: Accelerating the Synthesis of Key Pharmaceutical Scaffolds
The biaryl sulfonamide motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the requisite C(sp²)–C(sp²) bond, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[1][2] The synthesis of these vital compounds, however, can be time-consuming using conventional heating methods.
The integration of microwave-assisted heating has revolutionized this cornerstone reaction.[3] By applying focused microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often accompanied by an increase in product yield and enhanced reproducibility.[4] This application note provides a detailed protocol and technical insights for the microwave-assisted Suzuki coupling of aryl halides with 2-(Tert-butylamino)sulfonylphenylboronic acid (CAS: 150691-04-6), a key building block for accessing a wide range of biaryl sulfonamide derivatives.
Featured Reagent: this compound
This compound is a valuable bifunctional reagent. The boronic acid moiety serves as the nucleophilic partner in the Suzuki coupling, while the N-tert-butylsulfonamide group introduces the structural feature central to many biologically active molecules. The bulky tert-butyl group provides steric protection and modulates the electronic properties of the aromatic ring. This reagent is a stable, solid compound, making it easy to handle and store under appropriate conditions (inert gas at 2-8°C).[5]
Key Properties:
-
CAS Number: 150691-04-6[6]
-
Molecular Formula: C₁₀H₁₆BNO₄S[7]
-
Molecular Weight: 257.12 g/mol [6]
-
Appearance: White to off-white solid
Mechanistic Principles of Microwave-Assisted Suzuki Coupling
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle. Microwave irradiation serves to accelerate each step of this cycle through rapid and uniform heating, overcoming activation energy barriers more efficiently than conventional methods and minimizing the thermal decomposition of sensitive reagents.[4]
The catalytic cycle comprises three primary steps:[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The crucial role of the base comes into play here. The base activates the boronic acid to form a more nucleophilic borate species (Ar'-B(OH)₃⁻).[10][11] This borate then transfers its aryl group (Ar') to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which re-enters the cycle.
Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of an aryl bromide with this compound. Conditions may require optimization for different substrates.
4.1 Materials & Equipment
-
Aryl Halide: e.g., 4-Bromoanisole (1.0 equiv)
-
Boronic Acid: this compound (1.2 equiv)[6]
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5–3 mol%)[12]
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[13]
-
Solvent: 1,4-Dioxane and Water (4:1 ratio, degassed)[14]
-
Equipment: Microwave synthesis reactor, 2-5 mL microwave process vial, magnetic stir bar, standard laboratory glassware for workup, silica gel for chromatography.
4.2 Step-by-Step Procedure
-
Reagent Preparation: To a 2-5 mL microwave process vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.50 mmol, 93.5 mg of 4-bromoanisole), this compound (0.60 mmol, 154.3 mg), potassium carbonate (1.50 mmol, 207.3 mg), and Pd(PPh₃)₄ (0.015 mmol, 17.3 mg, 3 mol%).
-
Solvent Addition: Add 2.5 mL of the degassed 4:1 1,4-dioxane/water mixture to the vial.
-
Vial Sealing: Securely cap the vial using a specialized crimper. Ensure the seal is airtight to maintain pressure during the reaction.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Program the reactor to heat the mixture to 120 °C and hold for 15 minutes with magnetic stirring. Power should be applied dynamically to maintain the target temperature.
-
Reaction Cooldown: After the irradiation period, allow the vial to cool to room temperature (below 50 °C) before carefully venting and opening.
-
Workup and Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl sulfonamide.
Caption: Fig 2. Experimental Workflow
Optimization of Reaction Conditions
The success of the Suzuki coupling is highly substrate-dependent. The following table outlines key parameters that can be adjusted to optimize reaction outcomes.[15]
| Parameter | Options & Considerations | Rationale |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf, Ar-Cl | Reactivity generally follows the order: I > Br > OTf >> Cl. Less reactive halides like chlorides may require more active catalyst systems or higher temperatures. |
| Catalyst Loading | 0.5 - 5 mol% | Lowering catalyst loading is cost-effective but may require longer reaction times or higher temperatures. Start with 1-3 mol% for initial screening.[12][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is critical for activating the boronic acid.[10] K₃PO₄ is a stronger base that can be effective for challenging couplings. Cs₂CO₃ is highly effective but more expensive. |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/EtOH/H₂O | An aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[4][16] |
| Temperature | 100 - 150 °C | Microwave heating allows for rapid access to higher temperatures. This can dramatically increase the reaction rate, especially for less reactive aryl chlorides. |
| Reaction Time | 5 - 30 minutes | Monitor reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to byproduct formation.[12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently strong or soluble base.3. Low reaction temperature. | 1. Use fresh catalyst from a reliable source.2. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄).3. Increase the microwave temperature in 10-15 °C increments. |
| Protodeborylation | 1. Decomposition of boronic acid.2. Reaction temperature too high or time too long. | 1. Use a slight excess (1.2-1.5 equiv) of boronic acid.2. Reduce reaction time and monitor carefully for completion. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vial. | Ensure solvents are properly degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes) before use. |
| Poor Reproducibility | Inconsistent heating profile. | Use a dedicated single-mode microwave reactor which provides precise temperature and pressure control, a known advantage over domestic or multi-mode ovens.[4] |
Conclusion
The microwave-assisted Suzuki-Miyaura coupling is a highly effective and robust method for the rapid synthesis of biaryl sulfonamides from this compound. By leveraging the principles of microwave heating, researchers can significantly shorten synthesis times, improve yields, and achieve greater consistency. The protocols and guidelines presented herein provide a solid foundation for drug development professionals and synthetic chemists to efficiently access this critical class of compounds, accelerating discovery and innovation.
References
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Leadbeater, N. E., & McGowan, C. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites | Request PDF.
- Kappe, C. O., & Dallinger, D. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- ResearchGate. (n.d.). Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions | Download Table.
- Zhang, W. (2005). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. ACS Publications.
- European Journal of Organic Chemistry. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
- Ali, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction | Request PDF.
- ResearchGate. (n.d.). Effects of catalysts and bases on the Suzuki-Miyaura coupling of....
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Center for Biotechnology Information. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ACS Publications. (n.d.). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry.
- Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
- Organic Chemistry Archives. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Active Biopharma. (n.d.). This compound|150691-04-6|活性医药.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 150691-04-6 [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Protection of Sulfonamidophenylboronic Acids
Introduction: The Synthetic Challenge of a Bifunctional Moiety
Sulfonamidophenylboronic acids are a class of compounds of increasing importance in medicinal chemistry and drug development.[1][2] They serve as versatile building blocks, merging the bioisosteric properties of sulfonamides with the unique reactivity of boronic acids, which are crucial for Suzuki-Miyaura cross-coupling reactions and as inhibitors for certain enzymes.[1][3] However, the synthetic utility of these molecules is complicated by the presence of two chemically reactive sites: the Lewis acidic boronic acid (B(OH)₂) and the acidic proton on the sulfonamide nitrogen (N-H).
The simultaneous presence of these groups necessitates a carefully planned protecting group strategy to achieve chemoselectivity in multi-step syntheses.[4] Unmasked, the boronic acid can undergo undesired trimerization to form boroxines, complicating purification and quantification.[3] Concurrently, the sulfonamide proton can interfere with base-mediated reactions or act as an unwanted nucleophile. This guide provides an in-depth analysis of orthogonal protecting group strategies, offering field-proven insights and detailed protocols to navigate the synthesis of complex molecules bearing the sulfonamidophenylboronic acid scaffold.
The Principle of Orthogonal Protection
In a molecule with multiple reactive sites, an effective synthesis relies on orthogonal protection . This strategy allows for the selective removal of one protecting group in the presence of others, using specific and non-interfering reaction conditions.[5][6] For sulfonamidophenylboronic acids, the goal is to mask either the boronic acid or the sulfonamide, perform a desired chemical transformation on another part of the molecule, and then selectively unmask the protected group without affecting the rest of the structure. The choice of which group to protect, and with what, is dictated by the downstream reaction conditions.
Caption: Strategic decision workflow for protecting sulfonamidophenylboronic acids.
Protecting the Boronic Acid Moiety
Protecting the boronic acid group is often the first consideration to enhance stability, simplify purification, and prevent unwanted reactivity.[3][7] The most common strategy involves converting the boronic acid to a boronate ester.
Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Key Stability Features | Deprotection Conditions |
| Pinacol | Boronate Ester | Most common, stable to chromatography and many reaction conditions. | Acidic hydrolysis (e.g., HCl), often with heating.[3] |
| MIDA | N-B Chelate | Highly stable to hydrolytic, oxidative, and reductive conditions.[3] | Mild basic hydrolysis (e.g., 1M NaOH).[3] |
| dan | N-B Chelate | Very stable due to N→B dative bonds, decreasing Lewis acidity.[3] | Acidic hydrolysis.[3] |
| Trifluoroborate | Borate Salt | Highly stable to oxidation; often crystalline.[3] | Aqueous acid or silyl chlorides. |
Caption: General protection-deprotection cycle for the boronic acid moiety.
Protocol 1: Pinacol Ester Protection of a Boronic Acid
Rationale: Pinacol esters are the most widely used boronic acid protecting group due to their high stability and compatibility with a broad range of reagents, including those used in chromatography.[3]
Materials:
-
Arylboronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous Toluene or THF
-
Dean-Stark apparatus (for toluene) or Molecular Sieves (for THF)
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (if using toluene), add the arylboronic acid and pinacol.
-
Add sufficient anhydrous toluene to dissolve the reagents (approx. 0.1 M concentration).
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used directly. If purification is required, it can be achieved by silica gel chromatography. It has been reported that silica gel mixed with boric acid can be effective for purifying pinacol esters.[3]
Protocol 2: Deprotection of a Pinacol Boronate Ester
Rationale: While stable, the removal of a pinacol group often requires acidic conditions. Trapping the released pinacol can help drive the equilibrium towards the free boronic acid.[3]
Materials:
-
Pinacol boronate ester (1.0 eq)
-
Acetone/Water mixture (e.g., 4:1)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium periodate (NaIO₄) (optional, 2.2 eq)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Dissolve the pinacol boronate ester in an acetone/water mixture.
-
Add concentrated HCl dropwise (e.g., 1-2 equivalents) and stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Optional but recommended: To drive the reaction to completion, add sodium periodate (NaIO₄) to oxidatively cleave the liberated pinacol.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free boronic acid.
Protecting the Sulfonamide Moiety
The sulfonamide N-H proton is acidic and can be deprotonated by bases, which can interfere with subsequent synthetic steps. Protection is achieved by replacing this proton with a group that is stable to the desired reaction conditions but can be removed orthogonally to the boronic acid protecting group.
Common Sulfonamide Protecting Groups
| Protecting Group | Abbreviation | Key Stability Features | Deprotection Conditions | Orthogonality Notes |
| 2-Nitrobenzenesulfonyl | Ns | Stable to acidic conditions. | Mild nucleophilic cleavage with thiols (e.g., thiophenol) and base.[5][8] | Excellent orthogonality with acid-labile groups. |
| tert-Butoxycarbonyl | Boc | Stable to basic and hydrogenolysis conditions. | Strong acid (e.g., TFA, HCl).[5] | Orthogonal to base-labile (MIDA) and fluoride-labile groups. |
| tert-Butyldiphenylsilyl | TBDPS | Stable to a wide range of non-fluoride conditions. | Fluoride ion source (e.g., TBAF, HF•Py).[6][9] | Excellent orthogonality with most acid- and base-labile groups. |
| Tosyl | Ts | Extremely stable to both acidic and basic conditions.[8] | Harsh: strong reducing agents (Na/NH₃) or concentrated acid.[5][10] | Limited orthogonality due to harsh removal. |
Caption: General protection-deprotection cycle for the sulfonamide moiety.
Protocol 3: Nosyl (Ns) Protection of a Sulfonamide
Rationale: The nosyl group is an excellent choice for protecting sulfonamides when subsequent reactions require basic conditions or when orthogonality to acid-labile groups is needed. Its removal under mild nucleophilic conditions is highly selective.[8][11]
Materials:
-
Sulfonamide (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (Nosyl-Cl) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Base (e.g., Triethylamine (TEA) or Pyridine, 1.5 eq)
-
Dimethylaminopyridine (DMAP) (catalytic amount)
Procedure:
-
Dissolve the starting sulfonamide in anhydrous DCM.
-
Add the base (TEA or pyridine) and DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
Add Nosyl-Cl portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Quench the reaction with water or a saturated solution of ammonium chloride.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
Protocol 4: Deprotection of a Nosyl (Ns) Group
Rationale: This procedure, often called Fukuyama deprotection, uses a soft thiol nucleophile to selectively cleave the N-S bond of the nosyl group under mild basic conditions.[8]
Materials:
-
N-Nosyl protected sulfonamide (1.0 eq)
-
Thiophenol (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetonitrile or DMF
Procedure:
-
Dissolve the N-nosyl sulfonamide in anhydrous acetonitrile or DMF.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC/LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by silica gel chromatography.
Integrated Orthogonal Strategies: Case Studies
The true power of protecting groups is realized when they are used in orthogonal pairs to orchestrate complex synthetic sequences.
Strategy A: Pinacol Boronate + Nosyl Sulfonamide
This is a robust combination where the pinacol ester is stable to the mild basic conditions required for nosyl deprotection, and the nosyl group is stable to the conditions used for pinacol ester formation and its potential acidic deprotection.
Caption: Workflow for the Pinacol/Nosyl orthogonal strategy.
Strategy B: MIDA Boronate + Boc Sulfonamide
This classic acid/base orthogonal pair provides a highly selective route. The MIDA ester is exceptionally stable to the strong acid (TFA) needed to cleave the Boc group, while the Boc group is completely stable to the basic hydrolysis used to remove the MIDA group.
Caption: Workflow for the MIDA/Boc orthogonal strategy.
Conclusion
The successful synthesis and manipulation of sulfonamidophenylboronic acids are critically dependent on the logical and strategic application of protecting groups. By understanding the stability and lability of different protecting groups for both the boronic acid and sulfonamide functionalities, researchers can design robust, high-yielding synthetic routes. The selection of an orthogonal pair, such as Pinacol/Nosyl or MIDA/Boc, enables precise control over reactivity, allowing for the construction of complex and highly functionalized molecules for applications in drug discovery and materials science. Each synthetic challenge is unique, and the protocols and strategies outlined here provide a foundational framework for making informed decisions to achieve the desired chemical outcome.
References
- Protecting Groups for Boronic Acids. (2016).
- Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups.
- Sulfonyl Protective Groups. (2014).
- Widlanski, T. S., & Musicki, B. (1997). Formation and utility of sulfonic acid protecting groups.
- Protecting group.Wikipedia. [Link]
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
- Boronic acids protecting groups with standard deprotecting conditions.
- Evans, M. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.YouTube. [Link]
- Ellman, J. A., & Lee, C. F. (2015). Protecting groups for boronic acids.
- Taylor, M. S., et al. (2011). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates.Organic & Biomolecular Chemistry. [Link]
- Orentas, E., & Javorskis, T. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
- Orentas, E., & Javorskis, T. (2017).
- Sandström, P. I., et al. (2019). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
- Kocienski, P. J. (1994). 1.2 Deprotection: The Concept of Orthogonal Sets.Protecting Groups. [Link]
- Caselli, E., et al. (2012). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors.National Institutes of Health (NIH). [Link]
- Gevorgyan, V. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Zhang, Y., et al. (2016). Synthesis of biologically active boron-containing compounds.National Institutes of Health (NIH). [Link]
- Soares, J., et al. (2021).
Sources
- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 11. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
purification of products from 2-(Tert-butylamino)sulfonylphenylboronic acid reactions
Application Note & Protocol Guide
Topic: Strategic Purification of Reaction Products Involving 2-(Tert-butylamino)sulfonylphenylboronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Purification Challenge
This compound is a valuable building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its utility lies in the ability to construct complex biaryl structures, which are prevalent in active pharmaceutical ingredients (APIs). However, the rewards of its synthetic utility are matched by the challenges of purifying the resulting products.
The crude reaction mixture is a complex matrix containing not only the desired product but also unreacted starting materials, catalyst residues, ligands, base, and a variety of byproducts.[3] The boronic acid functional group itself, along with the polar sulfonamide moiety, imparts specific physicochemical properties that can complicate standard purification techniques. Boronic acids are known to be somewhat unstable and can be prone to degradation or difficult to handle during chromatography.[4][5]
This guide provides a detailed framework for selecting and executing the optimal purification strategy. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols for their specific target molecules.
Characterizing the Post-Reaction Mixture: Know Your Enemy
Effective purification begins with a thorough understanding of what needs to be removed. Following a typical Suzuki-Miyaura coupling, the crude product will contain a predictable set of components.
Table 1: Potential Components in a Crude Reaction Mixture
| Component Category | Specific Examples | Origin / Cause | Primary Removal Strategy |
|---|---|---|---|
| Desired Product | The target biaryl compound | Suzuki-Miyaura cross-coupling | Isolation via extraction, crystallization, or chromatography |
| Unreacted Starting Materials | This compound; Aryl halide/triflate | Incomplete reaction | pH-mediated extraction; Chromatography |
| Homocoupling Byproducts | Biphenyls from aryl halide coupling; Dimer of the boronic acid | Side reactions of the catalytic cycle[3] | Chromatography; Crystallization |
| Protodeboronation Product | Benzene-1-sulfonamide, N-tert-butyl- | Cleavage of the C-B bond by protonolysis[3] | Chromatography |
| Catalyst & Ligand Residues | Palladium black, phosphine oxides (e.g., Ph₃P=O) | Catalyst precipitation; Ligand oxidation[6] | Filtration; pH-mediated extraction; Chromatography |
| Inorganic Salts | Carbonates, phosphates, fluorides | Base used in the reaction | Aqueous work-up |
Strategic Purification Workflow
The selection of a purification strategy is dictated by the physical properties of the desired product (solid vs. oil), its polarity, and the scale of the reaction. The following workflow provides a logical decision-making process for isolating the target compound with maximum purity and yield.
Figure 1: A decision workflow for purifying products from boronic acid reactions.
Core Purification Protocols
Protocol 1: pH-Mediated Liquid-Liquid Extraction
This is the most powerful initial step to achieve significant purification. It leverages the acidic nature of the boronic acid starting material and the potentially basic or neutral nature of the product and other impurities.
Principle: this compound is acidic and will deprotonate in a basic aqueous solution (e.g., pH > 9) to form a water-soluble boronate salt. Neutral organic compounds (like the desired biaryl product, homocoupled byproducts, and phosphine ligands) will remain in the organic phase. This allows for a clean separation.[6][7]
Figure 2: Workflow for purification via acid-base extraction.
Detailed Steps:
-
Reaction Quench & Dilution:
-
Step: After the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Rationale: Dilution prevents the precipitation of salts and ensures smooth phase separation during the subsequent extraction.
-
-
Basic Wash:
-
Step: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of a 1M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). Shake vigorously and allow the layers to separate.[6]
-
Rationale: The base deprotonates the acidic boronic acid, sequestering it into the aqueous layer as a salt.[7] The sulfonamide group on the starting material further enhances its acidity and aqueous solubility upon salt formation.
-
-
Phase Separation:
-
Step: Carefully separate the organic layer from the aqueous layer. Retain the organic layer.
-
Rationale: The desired product, being neutral, is expected to reside in the organic layer. The aqueous layer contains the primary acidic impurity.
-
-
Washing & Drying:
-
Step: Wash the organic layer sequentially with water and then with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Rationale: The water wash removes residual base, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Protocol 2: Column Chromatography
Chromatography is often necessary to remove persistent impurities like homocoupling products or isomers. However, boronic acids and their derivatives can be challenging.[4][8]
Principle: Separation is based on the differential adsorption of components onto a stationary phase (e.g., silica gel) and their elution by a mobile phase. For products derived from this compound, the polarity will be moderate to high, guiding the choice of eluent.
Key Considerations:
-
Stationary Phase: Standard silica gel is acidic and can cause streaking or decomposition of boronic acid-containing compounds.[4] If the product is a boronic ester, using silica gel impregnated with boric acid can suppress hydrolysis and over-adsorption.[9][10] For highly polar or sensitive compounds, neutral alumina can be a viable alternative.[8]
-
Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity.
Table 2: Recommended Solvent Systems for Column Chromatography
| Product Polarity | Stationary Phase | Recommended Eluent System (Gradient) | Notes |
|---|---|---|---|
| Low to Moderate | Silica Gel | Hexanes / Ethyl Acetate (0% -> 100% EtOAc) | The workhorse system. Good for separating non-polar byproducts. |
| Moderate to High | Silica Gel | Dichloromethane / Methanol (0% -> 10% MeOH) | Effective for more polar products.[6] Adding a small amount of acetic acid (0.1%) can sometimes improve peak shape for acidic compounds. |
| High / Basic | Silica Gel | Dichloromethane / Methanol with 1% NH₄OH | For products containing basic moieties. The ammonia deactivates acidic sites on the silica. |
| Acid-Sensitive | Neutral Alumina | Hexanes / Ethyl Acetate | A good alternative to silica when degradation is a concern.[8] |
Detailed Steps:
-
Sample Preparation:
-
Step: Dissolve the crude product from the extraction step in a minimal amount of the chromatography solvent (e.g., DCM). For less soluble materials, adsorb the crude product onto a small amount of silica gel ("dry loading").
-
Rationale: Dry loading prevents the use of a large volume of a strong solvent at the start of the column, which would lead to poor separation.
-
-
Column Packing & Loading:
-
Step: Pack a column with the chosen stationary phase in the initial, non-polar eluent. Carefully load the prepared sample onto the top of the column.
-
Rationale: A well-packed, level column is critical for achieving good resolution between compounds.
-
-
Elution & Fraction Collection:
-
Step: Begin eluting with the non-polar mobile phase, collecting fractions. Gradually increase the solvent polarity according to the pre-determined gradient. Monitor the elution of compounds using TLC.
-
Rationale: The gradient ensures that less polar compounds (like homocoupling byproducts) elute first, followed by the more polar desired product, and finally highly polar impurities.
-
-
Analysis & Pooling:
-
Step: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Rationale: TLC analysis confirms the identity and purity of each fraction before pooling, preventing contamination of the final product.
-
Protocol 3: Crystallization / Recrystallization
If the final product is a solid, crystallization is the most effective method for achieving high purity on a large scale.[11]
Principle: This technique relies on the difference in solubility of the product and impurities in a given solvent system at different temperatures. The compound of interest should be highly soluble in a hot solvent but sparingly soluble at room temperature or below.
Detailed Steps:
-
Solvent Screening:
-
Step: In small test tubes, test the solubility of the impure solid (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures with water/hexanes) at room temperature and upon heating.
-
Rationale: The ideal solvent will dissolve the product completely when hot but allow it to crystallize upon cooling, while impurities either remain in solution or are insoluble in the hot solvent.
-
-
Dissolution:
-
Step: Place the impure solid in a flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Rationale: Using the minimum volume of solvent maximizes the recovery of the crystallized product.
-
-
Cooling & Crystallization:
-
Step: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid crashing can trap impurities within the crystal lattice.
-
-
Isolation & Drying:
-
Step: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent. Dry the crystals under vacuum.
-
Rationale: Washing with cold solvent removes any residual mother liquor (containing dissolved impurities) from the surface of the crystals without re-dissolving a significant amount of the product.
-
Purity Assessment
Confirmation of purity is essential. A combination of techniques should be used.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Reversed-phase C18 columns are common. Method development may be required to find conditions that prevent on-column degradation of boronic acid-containing species.[5][12]
-
Liquid Chromatography-Mass Spectrometry (LCMS): Provides purity information (from the UV trace) and mass confirmation of the desired product. An excellent tool for rapid fraction analysis during chromatography.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and identify any impurities whose signals are visible above the noise.
References
- ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Discussion].
- Reddit. (2017). Purification of boronic acids? [Online Discussion].
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.
- ResearchGate. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Chemistry Stack Exchange. (2018). Challenging purification of organoboronic acids. [Online Discussion].
- ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online Discussion].
- Li, Y., & Pellett, J. D. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1235, 75-82.
- Springsteen, G., & Wang, B. (2017). Crystallization-induced amide bond formation creates a boron-centered spirocyclic system. Crystals, 7(5), 150.
- Pandiyan, V. et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(15), 3891-3897.
- Mkhalid, I. A. I., Barnard, J. H., & Marder, T. B. (2010). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 12(12), 2940–2943.
- Singh, J., & Kumar, S. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Turkish Journal of Chemistry, 35(3), 471-478.
- Regalado, E. L., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25.
- ResearchGate. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- MDPI. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2539.
- YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Google Patents. (2017). US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)-3-hydroxy-4-methylcyclohexylamino)-pyrimidine-5-carboxamide.
- Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- ResearchGate. (2020). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- Google Patents. (1981). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
- Google Patents. (2021). CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof.
- Google Patents. (1992). EP0326027B1 - Process for the purification of 2-(4-isobutylphenyl)-propionic acid.
Sources
- 1. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. waters.com [waters.com]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-(Tert-butylamino)sulfonylphenylboronic Acid
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide for Low Yields in Suzuki Coupling Reactions Involving 2-(Tert-butylamino)sulfonylphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, valued for its versatility and functional group tolerance.[1] However, specific substrates can present unique challenges. This guide addresses a common issue reported by researchers: low yields when using this compound. This particular boronic acid possesses both steric bulk from the tert-butyl group and strong electron-withdrawing character from the sulfonyl moiety, both of which can significantly complicate the reaction.[2]
This document provides a structured approach to troubleshooting, moving from common initial checks to a deeper dive into reaction parameter optimization. Our goal is to explain the causality behind these challenges and provide actionable, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) & Initial Checks
This section addresses the most common culprits for low-yield reactions. Before undertaking a complete re-optimization, ensure these fundamental parameters are correctly managed.
Q1: My reaction shows very low or no conversion. What are the first things I should check?
A1: Start with the basics of any Suzuki coupling: the integrity of your setup and reagents.[3]
-
Inert Atmosphere: Oxygen can deactivate the active Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[3] Ensure your solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas from start to finish.[4][5]
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. If you suspect catalyst deactivation, consider using a fresh batch or a more robust, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst.[3][6]
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids, especially electron-deficient ones, can degrade over time. Consider using a freshly opened bottle or purifying the material if its age or storage conditions are questionable.
Q2: I'm observing a significant amount of a side product that appears to be the protonated version of my starting boronic acid. What is happening?
A2: You are likely observing protodeboronation , a common and often frustrating side reaction.[7] This occurs when the C–B bond of the boronic acid is cleaved and replaced by a C–H bond. Electron-deficient arylboronic acids, like the one , are particularly susceptible to this process, which can be accelerated by elevated temperatures and harsh basic conditions.[4][8] Strategies to mitigate this are discussed in detail in the troubleshooting sections below.
Q3: Why is this specific boronic acid, this compound, so challenging to couple?
A3: This substrate presents a "double challenge":
-
Steric Hindrance: The bulky tert-butyl group ortho to the boronic acid can physically impede the approach of the boronic acid to the palladium center during the crucial transmetalation step of the catalytic cycle.[9]
-
Electronic Effects: The potent electron-withdrawing sulfonyl group (-SO₂NHtBu) deactivates the aryl ring. This makes the transmetalation step, where the organic group is transferred from boron to palladium, kinetically slow.[2]
Successfully coupling this substrate requires a catalytic system robust enough to overcome both of these hurdles simultaneously.
Part 2: Deep Dive Troubleshooting Workflow
If the initial checks do not resolve the issue, a systematic approach to optimizing the reaction components is necessary. The following workflow is designed to logically diagnose and solve the problem of low yield.
Workflow Diagram: Troubleshooting Logic
This diagram outlines the decision-making process for optimizing your reaction. Start at the top and proceed based on your experimental observations.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Protodeboronation of 2-(Tert-butylamino)sulfonylphenylboronic Acid
Welcome to the technical support center for 2-(Tert-butylamino)sulfonylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in cross-coupling reactions and other synthetic applications. Our goal is to provide in-depth, field-proven insights into a common challenge: undesired protodeboronation. By understanding the underlying mechanisms and causative factors, you can effectively troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your synthetic outcomes.
Section 1: Understanding the Root Cause – The Mechanism of Protodeboronation
This section addresses the fundamental principles governing the stability of your boronic acid.
Q1: What is protodeboronation and why is my this compound particularly susceptible to it?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This process converts your valuable starting material into an inert byproduct, in this case, N-tert-butylbenzenesulfonamide, thereby reducing the yield of your desired coupled product.
The susceptibility of this compound stems from the electronic properties of its substituents. The sulfonyl group (-SO2-) is strongly electron-withdrawing. This electronic pull increases the polarization of the C-B bond, making the ipso-carbon atom more susceptible to protonolysis (attack by a proton). This effect is particularly pronounced under the basic conditions often required for cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]
Caption: pH-dependent equilibrium between boronic acid and the reactive boronate anion.
Section 2: Proactive Strategies to Minimize Protodeboronation
This section focuses on experimental design choices to prevent the issue before it arises.
Q3: I am planning a Suzuki-Miyaura coupling. How can I design my experiment to minimize protodeboronation from the start?
A3: A well-designed protocol is the best defense against protodeboronation. The key is to choose conditions that accelerate the desired cross-coupling reaction at a much faster rate than the undesired protodeboronation.
| Parameter | Problematic Conditions | Recommended Conditions | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, KOH, Ba(OH)₂) | Milder, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Milder bases provide sufficient basicity for the catalytic cycle while minimizing the concentration of the highly reactive boronate anion. [4] |
| Solvent | High concentration of protic solvents (e.g., H₂O, MeOH) | Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF) with minimal necessary water | Water is a proton source required for protodeboronation. Using anhydrous solvents or minimizing the aqueous phase starves the side reaction. [4] |
| Temperature | High temperatures (>100 °C) | The lowest temperature that affords a reasonable reaction rate (e.g., 60-80 °C) | Protodeboronation, like most reactions, is accelerated by heat. Lowering the temperature slows the decomposition pathway significantly. [4] |
| Catalyst System | Slow or inefficient catalyst/ligand combination | Highly active catalyst systems (e.g., Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos or XPhos) | An efficient catalyst promotes rapid turnover in the desired coupling reaction, consuming the boronic acid before it has time to decompose. [4] |
Q4: Should I use the boronic acid directly, or is a derivative like a MIDA boronate ester a better choice?
A4: For particularly sensitive substrates like this compound, using a stabilizing derivative is a highly effective strategy. N-methyliminodiacetic acid (MIDA) boronate esters are exceptionally useful for this purpose. [1] The MIDA ligand protects the boron center, rendering the C-B bond stable to a wide range of reaction conditions, including chromatography. In the presence of a mild aqueous base during the cross-coupling reaction, the MIDA ester slowly hydrolyzes to release the free boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid very low, ensuring it is consumed by the catalytic cycle immediately upon generation and effectively suppressing protodeboronation. [1][4]
Caption: Workflow for using a MIDA ester to prevent protodeboronation.
Section 3: Troubleshooting Guide for Active Experiments
This section provides actionable steps when you suspect protodeboronation is occurring.
Q5: My reaction shows low conversion of my aryl halide, and I see an unexpected byproduct. How can I confirm protodeboronation is the culprit?
A5: You can use standard analytical techniques to confirm the identity of the byproduct and quantify the extent of decomposition. The expected byproduct is N-tert-butylbenzenesulfonamide.
| Technique | Observation Indicating Protodeboronation |
| Thin-Layer Chromatography (TLC) | Appearance of a new, often less polar, spot corresponding to the Ar-H byproduct. Compare its Rf to an authentic sample if available. |
| ¹H NMR Spectroscopy | Disappearance of the boronic acid signals. Appearance of a new set of aromatic signals corresponding to the N-tert-butylbenzenesulfonamide. The integration of these signals relative to an internal standard can quantify the extent of the side reaction. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection of a peak with the mass corresponding to the protodeboronated product (C₁₀H₁₅NO₂S, [M+H]⁺ ≈ 214.08). This allows you to track its formation over time. |
| ¹¹B NMR Spectroscopy | The signal for the boronic acid (typically a broad peak around 28-30 ppm) will decrease in intensity, while a new signal for boric acid/borates (around 19-20 ppm) will appear and grow. [5] |
Q6: I've confirmed protodeboronation is happening. What immediate changes can I make to my protocol?
A6: If you observe significant protodeboronation, consider the following adjustments for your next attempt. It is often a combination of factors, so a multi-pronged approach is most effective.
| Symptom | Potential Cause | Corrective Action |
| Rapid formation of byproduct early in the reaction | Base is too strong or concentrated. | Switch from NaOH/KOH to K₃PO₄ or K₂CO₃. If using an aqueous solution, decrease the concentration. |
| Protodeboronation increases significantly with time | Reaction temperature is too high. | Reduce the reaction temperature by 10-20 °C. You may need to compensate with a longer reaction time or a more active catalyst. |
| Inconsistent results between batches | Variable water content in solvents or reagents. | Use freshly opened anhydrous solvents. Dry reagents as appropriate. Assemble the reaction under an inert atmosphere (Nitrogen or Argon). |
| Both starting materials remain, but byproduct forms | Inefficient catalyst turnover. The desired reaction is too slow, allowing the side reaction to compete. | 1. Screen a more active ligand (e.g., SPhos, XPhos, RuPhos).2. Modestly increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%). [4] |
Section 4: Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a robust starting point for coupling this compound.
-
Reagent Preparation: To an oven-dried flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. If a co-solvent is required, use a minimal amount of degassed water (e.g., toluene/H₂O 10:1).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time required for consumption of the limiting reagent.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
Protocol 2: Preparation of 2-(Tert-butylamino)sulfonylphenyl MIDA boronate ester
-
Mixing: In a flask, suspend this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a mixture of THF and acetonitrile (e.g., 1:1 v/v).
-
Dehydration: Assemble a Dean-Stark apparatus and reflux the mixture to azeotropically remove water until no more collects.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA ester often crystallizes or precipitates from the solution. The solvent can be removed under reduced pressure.
-
Purification: The resulting solid is typically pure enough for direct use in cross-coupling reactions but can be further purified by recrystallization if necessary. Store the MIDA ester under a dry, inert atmosphere.
Section 5: Frequently Asked Questions (FAQs)
-
Q7: How should I store this compound to ensure its long-term stability?
-
A: The compound should be stored under an inert gas (nitrogen or argon) in a tightly sealed container at refrigerated temperatures (2-8°C). [6]Avoid exposure to moisture and atmospheric oxygen.
-
-
Q8: Can I use copper additives to prevent protodeboronation?
-
A: The effect of Lewis acid additives like copper salts can be highly substrate-dependent. While they have been shown to attenuate protodeboronation in some systems (like 2-pyridyl boronic acids), they can accelerate it in others. [7]Their use should be carefully evaluated on a small scale before being implemented in a larger preparation.
-
-
Q9: My boronic acid is several years old and has not been stored properly. How might this affect my reaction?
-
A: Improperly stored boronic acids can undergo partial decomposition or form anhydrides (boroxines). This can lead to inconsistent reaction outcomes and an apparent increase in protodeboronation, as the effective concentration of the active monomeric boronic acid is lower than expected. [4]It is always recommended to use high-purity reagents stored under appropriate conditions.
-
References
- Wikipedia. (n.d.). Protodeboronation.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.
- Liu, J., et al. (2020). A facile acid-promoted protodeboronation of arylboronic acids. ResearchGate.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Wei, R., et al. (2021). Stopped-Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub-Second Time-Scale. European Journal of Organic Chemistry.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Boron - Chapter 7: Analytical Methods. NCBI Bookshelf.
- ResearchGate. (n.d.). A general protodeboronation reaction. [Scientific Diagram].
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- ResearchGate. (n.d.). Stopped-Flow F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub-Second Time-Scale.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. This compound CAS#: 150691-04-6 [m.chemicalbook.com]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2-(Tert-butylamino)sulfonylphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(Tert-butylamino)sulfonylphenylboronic acid in palladium-catalyzed cross-coupling reactions. The unique structural features of this boronic acid—namely the sterically demanding tert-butyl group and the electron-withdrawing sulfonyl moiety—present specific challenges that necessitate careful optimization of reaction parameters, especially catalyst loading. This document provides in-depth troubleshooting advice and structured protocols to achieve high-yield, reproducible results.
Part 1: Foundational Principles & Key Considerations
This section addresses the fundamental questions surrounding catalyst optimization for this specific substrate. Understanding these principles is crucial for rational troubleshooting and experimental design.
Q1: Why is catalyst loading a critical parameter for this specific boronic acid?
Optimizing catalyst loading is a balancing act between reaction rate, yield, cost, and purification. For this compound, this is particularly critical due to:
-
Steric Hindrance: The bulky tert-butyl group ortho to the boronic acid can sterically impede the transmetalation step in the catalytic cycle. A higher catalyst concentration may be needed to achieve a reasonable reaction rate.
-
Electronic Effects: The strongly electron-withdrawing sulfonyl group can decrease the nucleophilicity of the boronic acid, potentially slowing the reaction.
-
Risk of Side Reactions: Excessively high catalyst loadings can lead to an increase in side reactions, such as the homocoupling of the boronic acid.[1] It also increases the cost and the burden of removing residual palladium from the final product, a major concern in pharmaceutical development.[2]
Q2: What are the signs of incorrect catalyst loading?
Diagnosing the catalyst's performance is the first step in optimization.
| Observation | Potential Catalyst Loading Issue |
| Low or no conversion | Too Low: Insufficient active catalyst to turn over the starting material. |
| Reaction stalls | Too Low / Deactivation: The initial catalyst amount is insufficient to overcome catalyst decomposition over the reaction time. |
| Formation of Palladium Black | Too High / Unstable: A black precipitate indicates the catalyst has crashed out of the solution as inactive Pd(0) metal.[3] This can be caused by unstable ligands at high concentrations or temperatures. |
| Significant Homocoupling | Too High / Oxygen Present: While often linked to oxygen, high catalyst concentrations can sometimes exacerbate side reactions like homocoupling.[1] |
| Difficult Purification | Too High: High residual palladium levels complicate the purification of the desired product. |
Q3: How does my choice of pre-catalyst and ligand impact the optimal loading?
The palladium source and the ancillary ligand are as important as the loading itself. The simple mixing of Pd(II) salts and ligands does not guarantee the efficient formation of the active Pd(0) species required for the catalytic cycle.[4]
-
Pre-catalyst: Modern palladacycle pre-catalysts (e.g., G3-XPhos, G4-SPhos) are often preferred because they provide a reliable and controlled way to generate the active, monoligated Pd(0) species in situ.[5] Using simpler sources like Pd(OAc)₂ requires careful control over the ligand-to-palladium ratio to form the active species.[6]
-
Ligand: For a sterically hindered substrate like this, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended. These ligands promote the crucial oxidative addition step and stabilize the highly reactive monoligated palladium species (L₁Pd(0)) that is believed to be key for coupling challenging substrates.[7] A more effective ligand can enable successful reactions at a lower catalyst loading.[2]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Part 2: Troubleshooting Guide for Common Issues
This section provides direct answers and actionable solutions to problems frequently encountered when working with this compound.
Scenario 1: Low to No Product Formation
Q: My reaction shows very low conversion of my starting materials. Where do I start troubleshooting?
A: When a Suzuki coupling fails, systematically verify the foundational parameters before adjusting the catalyst loading.[5]
-
Reagent & Solvent Quality:
-
Boronic Acid Integrity: Is the boronic acid pure? Boronic acids can degrade on storage or undergo protodeboronation. Consider using a fresh bottle or verifying purity by NMR.
-
Oxygen Contamination: The presence of oxygen is a primary cause of catalyst deactivation and boronic acid homocoupling.[1][3] Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere.[8]
-
Base and Water Content: The choice and amount of base are critical. For Suzuki reactions, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices.[8] A small amount of water is often necessary for the reaction to proceed, but excess water can promote unwanted side reactions.
-
-
Initial Catalyst Loading:
-
If you started with a very low loading (< 0.5 mol%), it may simply be insufficient. For a challenging substrate, a starting point of 1-2 mol% is more realistic.[9]
-
Caption: Troubleshooting decision tree for low-yield reactions.
Scenario 2: Reaction Stalls Before Completion
Q: The reaction works initially (e.g., 50% conversion by LC-MS) but then stops. Why?
A: Reaction stalling typically points to catalyst decomposition or product inhibition.
-
Catalyst Decomposition: The active catalyst has a finite lifetime and can decompose under the reaction conditions, especially at high temperatures.[3]
-
Solution 1: Increase Initial Loading. A higher initial catalyst loading may provide enough active catalyst to last the entire reaction course.
-
Solution 2: Use a More Robust Pre-catalyst. Palladacycles are designed for greater stability. If you are using a simple Pd salt, switching to a pre-catalyst may improve its lifetime.[5]
-
Solution 3: Lower the Temperature. While this will slow the reaction, it may preserve the catalyst's activity for longer. This must be balanced against the need for thermal energy to overcome activation barriers.
-
-
Product Inhibition: The sulfonamide or biaryl product may coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst.
-
Solution: Change the Solvent. Sometimes, changing the solvent system (e.g., from dioxane to 2-MeTHF or toluene) can alter solubility and binding equilibria, mitigating product inhibition.
-
Part 3: Experimental Protocol for Catalyst Loading Optimization
A systematic screening approach is the most efficient way to determine the optimal catalyst loading.
Step-by-Step Optimization Workflow
-
Establish a Baseline Condition:
-
Start with a generally reliable set of conditions. A good baseline for this substrate would be:
-
Aryl Halide: 1.0 equiv
-
This compound: 1.5 equiv
-
Base: K₃PO₄ (2.0 equiv)
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Solvent: Dioxane/H₂O (10:1), 0.2 M
-
Temperature: 100 °C
-
-
-
Set Up Parallel Reactions:
-
In an inert atmosphere glovebox or using Schlenk techniques, set up a series of small-scale reactions (e.g., 0.1 mmol scale).
-
Keep all parameters (reagents, concentrations, temperature, stir rate) identical, except for the catalyst loading .
-
-
Vary the Catalyst Loading:
-
Screen a range of loadings around your baseline. A typical screen might look like this:
-
Reaction 1: 0.5 mol%
-
Reaction 2: 1.0 mol%
-
Reaction 3: 2.0 mol% (Baseline)
-
Reaction 4: 4.0 mol%
-
Reaction 5: No catalyst (Control)
-
-
-
Monitor and Analyze:
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for LC-MS or GC-MS analysis.
-
Calculate the % conversion of the limiting reagent for each reaction at each time point.
-
-
Determine the Optimum:
-
The optimal loading is the lowest amount that provides the desired conversion in an acceptable timeframe. Increasing the loading beyond this point may not significantly improve the yield or rate and will only add cost and purification challenges.[10]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Aryl Halide (Limiting) | 0.1 mmol | 0.1 mmol | 0.1 mmol | 0.1 mmol |
| Boronic Acid | 0.15 mmol | 0.15 mmol | 0.15 mmol | 0.15 mmol |
| Base (K₃PO₄) | 0.2 mmol | 0.2 mmol | 0.2 mmol | 0.2 mmol |
| Solvent (Dioxane/H₂O) | 0.5 mL | 0.5 mL | 0.5 mL | 0.5 mL |
| Temperature | 100 °C | 100 °C | 100 °C | 100 °C |
| Catalyst (XPhos Pd G3) | 0.5 mol% | 1.0 mol% | 2.0 mol% | 4.0 mol% |
| Time | 12 h | 12 h | 12 h | 12 h |
| Observed Conversion | [Record Data] | [Record Data] | [Record Data] | [Record Data] |
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is a good starting catalyst loading for a first attempt with this boronic acid?
-
A: For an initial screening experiment with a challenging substrate like this, a catalyst loading of 1-2 mol% is a robust starting point.[9] This provides a good chance of success while not being excessively wasteful.
-
-
Q: Can I use a heterogeneous catalyst like Pd/C?
-
A: While heterogeneous catalysts offer advantages in recovery and reuse, they often require higher catalyst loadings and harsher reaction conditions compared to modern homogeneous systems for complex Suzuki-Miyaura couplings.[11][12] For this specific substrate, a homogeneous catalyst with a specialized bulky phosphine ligand is more likely to be successful.
-
-
Q: My reaction works, but I need to reduce the final palladium levels in my product. What is the first step?
-
A: The first and most impactful step is to re-optimize the reaction to use the absolute minimum catalyst loading required to achieve the desired outcome. Once the loading is minimized, downstream purification methods like treatment with activated carbon, silica-based metal scavengers, or crystallization become more effective.
-
-
Q: Does increasing the ligand-to-palladium ratio help?
-
A: The optimal ligand-to-palladium (L:Pd) ratio is critical. For monoligated species believed to be active with bulky phosphines, a ratio between 1:1 and 2:1 is typical.[7] Using a pre-formed palladacycle pre-catalyst simplifies this, as the optimal ratio is already built-in. Adding excess free ligand can sometimes be detrimental, leading to the formation of less active, more highly coordinated palladium species.
-
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (ACS Publications, Organic Process Research & Development). [Link]
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (Quora). [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (Royal Society of Chemistry, Organic Chemistry Frontiers). [Link]
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (ACS Publications, Organic Process Research & Development). [Link]
- Catalyst Loading Optimization.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (National Institutes of Health, PMC). [Link]
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Formation of palladium black during Suzuki coupling. (Reddit). [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (National Institutes of Health, PMC). [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (Yoneda Labs). [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Accelerating 2-(Tert-butylamino)sulfonylphenylboronic Acid Couplings
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving reaction times and overall success rates in Suzuki-Miyaura couplings involving the sterically hindered and electronically distinct 2-(tert-butylamino)sulfonylphenylboronic acid.
Introduction: The Challenge of a Hindered Boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency.[1] However, the unique structure of this compound presents specific challenges. The bulky tert-butylaminosulfonyl group at the ortho position introduces significant steric hindrance, which can dramatically slow down key steps in the catalytic cycle, leading to sluggish reactions, low yields, and catalyst deactivation.[2][3] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is extremely slow or has stalled completely. What are the most likely causes?
A1: Slow or stalled reactions are the most common issue with this substrate. The primary culprits are typically related to the steric bulk of the boronic acid, which can impede several stages of the catalytic cycle.[2][3] Key factors to investigate include:
-
Inefficient Catalyst System: The choice of palladium precursor and, crucially, the phosphine ligand is paramount for accommodating sterically demanding substrates.[2][4]
-
Suboptimal Base and Solvent Combination: The base and solvent work in concert to facilitate the crucial transmetalation step. An inappropriate choice can lead to poor solubility, slow reaction kinetics, or degradation of starting materials.[2][5]
-
Catalyst Deactivation: The presence of oxygen or impurities can lead to the formation of inactive palladium species or side reactions like homocoupling of the boronic acid.[2][6]
-
Purity of Reagents: The purity of the boronic acid itself is critical. Impurities can poison the catalyst and lead to unwanted side reactions, ultimately reducing the yield.[7][8]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of molecular oxygen.[6][9] This occurs when two molecules of the boronic acid couple with each other instead of with the aryl halide. To minimize this:
-
Ensure a Thoroughly Inert Atmosphere: Properly degas all solvents and ensure the reaction vessel is purged with an inert gas (argon or nitrogen) before and during the reaction.[2][6]
-
Use a Robust Catalyst System: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[2]
Q3: What is protodeboronation and how can I prevent it with my substrate?
A3: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom.[2] This side reaction is often promoted by strong bases in the presence of a proton source, such as water.[2] While this compound is not exceptionally prone to this, it can still occur under harsh conditions. To mitigate this risk:
-
Select a Milder Base: Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH).[2]
-
Consider Anhydrous Conditions: If protodeboronation is a persistent issue, switching to anhydrous solvents and bases can be effective.[2]
Troubleshooting Guide: A Systematic Approach
When faced with a challenging coupling, a systematic approach to optimization is crucial. The following guide provides a step-by-step workflow to diagnose and resolve common issues.
Problem: Reaction Stalls or Proceeds Very Slowly
This is the most frequent challenge. The following steps are designed to systematically improve the reaction rate.
Step 1: Evaluate and Optimize the Catalyst System
The choice of ligand is the single most important factor for success with sterically hindered substrates.[2][4]
-
Rationale: The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[10][11] Steric hindrance from the ortho-substituent on the boronic acid can slow down both the transmetalation and reductive elimination steps.[2] Bulky, electron-rich phosphine ligands are essential to accelerate these steps.[2][12][13] They promote the formation of the active monoligated Pd(0) species and facilitate the final bond-forming reductive elimination.[4]
-
Recommended Ligands:
-
Palladium Precursor:
-
Pd(II) Precatalysts: Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common starting points, but require in-situ reduction to the active Pd(0) species.[2]
-
Pd(0) Precatalysts: Pd₂(dba)₃ is a direct source of Pd(0) and can be advantageous.[3]
-
Pre-formed Catalysts (Palladacycles): Generation 3 (G3) and Generation 4 (G4) Buchwald precatalysts (e.g., XPhos Pd G3) are often more reliable as they provide a consistent source of the active catalyst.[2]
-
Step 2: Optimize the Base and Solvent System
The base and solvent are critically linked and must be optimized together.[2][5]
-
Rationale: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[14] The solvent must be capable of dissolving the reactants and the base, and its polarity can influence the reaction rate.[15][16] For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[2]
-
Recommended Combinations:
-
Strong, Non-nucleophilic Bases: Potassium phosphate (K₃PO₄) is often the base of choice for challenging couplings as it is strong enough to promote transmetalation without causing significant side reactions.[2] It should be finely powdered to ensure maximum surface area.[2]
-
Solvents: Aprotic polar solvents or mixtures are generally effective.
-
Dioxane/Water: A classic combination that works well for many Suzuki couplings.[2]
-
Toluene/Water: Another common biphasic system.
-
THF/Water: A good option, though the lower boiling point may limit the reaction temperature.
-
DMF or Acetonitrile: Can be effective, particularly if solubility is an issue.[17][18]
-
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%) | Air-stable, reliable generation of active Pd(0)L species.[2] |
| Ligand | XPhos (if using a precursor like Pd(OAc)₂) | Bulky, electron-rich ligand to accelerate key catalytic steps.[2][4] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base effective for hindered couplings.[2] |
| Solvent | Dioxane/Water (10:1) or Toluene/Water (10:1) | Common solvent systems that balance polarity and temperature range.[2] |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation energy barrier for hindered substrates.[2] |
Step 3: Ensure Reagent Quality and Inert Atmosphere
-
Rationale: The success of a Suzuki coupling is highly dependent on the quality of the starting materials.[7][8] Boronic acids can degrade over time, and impurities can poison the palladium catalyst.[2][7] Oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[2][9]
-
Actionable Steps:
-
Use high-purity this compound. Consider purchasing from a reputable supplier or purifying before use.[7][8]
-
Ensure your aryl halide is pure.
-
Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][6]
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Experimental Protocols
Protocol 1: General Procedure for a Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2–1.5 equivalents), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equivalents).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.[19]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.[2][20][21][22]
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Visualizations
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting where steric hindrance can be problematic.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting rate-limiting steps for hindered substrates.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting slow or failed reactions.
Caption: A logical workflow for troubleshooting low yields in hindered Suzuki couplings.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling - NINGBO INNO PHARMCHEM CO.,LTD.
- Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids - NINGBO INNO PHARMCHEM CO., LTD.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). DOI:10.1039/D4QO02335H.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (2023, August 9).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6).
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2025, August 6).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. (2025, August 6).
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1).
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications.
- SUZUKI REACTION MONITORING.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2025, August 6).
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013, October 3). DOI:10.1039/C3CS60197H.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B - ACS Publications. (2025, December 26).
- Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013, February 11).
- Optimization of reaction conditions for Suzuki coupling 1 - ResearchGate.
- Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a - ResearchGate.
- Suzuki reaction - Wikipedia.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2025, March 22).
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR.
- Table 1 Optimization of the reaction conditions for Suzuki coupling... - ResearchGate.
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. vapourtec.com [vapourtec.com]
- 21. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 22. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: 2-(Tert-butylamino)sulfonylphenylboronic Acid
Welcome to the technical support center for 2-(Tert-butylamino)sulfonylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions associated with this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues, optimize your reaction conditions, and ensure the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction has a low yield or fails completely, with significant starting material remaining. What are the likely causes?
A1: Low or no conversion is a common issue that can stem from several factors, often related to the stability of the boronic acid or the activity of the catalytic system.
Possible Causes & Solutions:
-
Protodeboronation of the Boronic Acid: This is the most frequent side reaction, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1] This process is often accelerated by the presence of water and strong bases.[2][3] The electron-withdrawing sulfonyl group in your reagent can influence its susceptibility to this pathway.[4][5]
-
Solution: Minimize water content by using anhydrous solvents and reagents. Consider using a milder base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of stronger bases like sodium or potassium carbonate, especially if aqueous mixtures are necessary.[6] Running the reaction under anhydrous conditions may be beneficial.[6]
-
-
Catalyst Inactivity or Decomposition: The palladium(0) active species is sensitive to oxygen.[7] Insufficient degassing can lead to the formation of palladium black (inactive Pd metal), halting the catalytic cycle.[8] Additionally, the bulky ortho-substituent on your boronic acid can create steric hindrance, slowing down the crucial transmetalation step.[9]
-
Solution: Ensure rigorous degassing of your solvent and reaction mixture by using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6] To overcome steric hindrance, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands, which are known to accelerate both oxidative addition and reductive elimination.[8][9]
-
-
Boroxine Formation: Your boronic acid can undergo reversible dehydration to form a cyclic trimer called a boroxine.[10][11] While boroxines can be active in cross-coupling, their formation alters the reagent's molecular weight and solubility, potentially leading to inaccurate stoichiometry and a heterogeneous reaction mixture.[12][13]
-
Solution: Use the boronic acid as fresh as possible. If you suspect boroxine formation, you can often revert it to the monomeric boronic acid by dissolving it in a solvent mixture containing a small amount of water and briefly stirring before adding it to the reaction. However, for the reaction itself, anhydrous conditions are still preferred to prevent protodeboronation. A better strategy is to convert the boronic acid to a more stable derivative, like a pinacol ester.
-
Workflow: Troubleshooting Low Conversion
Caption: A logical workflow for diagnosing and solving low-yield Suzuki couplings.
Q2: I'm observing a biaryl byproduct from the homocoupling of this compound. How can I prevent this?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid react to form a symmetrical biaryl.
Possible Causes & Solutions:
-
Presence of Oxygen: The most common cause of homocoupling is the presence of oxygen in the reaction mixture.[14] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling pathway.
-
Solution: Meticulous degassing of all solvents, reagents, and the reaction vessel is critical. Maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.[6]
-
-
High Temperatures or Prolonged Reaction Times: In some systems, excessive heat or allowing the reaction to proceed for too long after the limiting reagent has been consumed can favor side reactions like homocoupling.
-
Solution: Monitor the reaction progress by TLC or LC-MS. Once the starting material (typically the aryl halide) is consumed, work up the reaction promptly. It may also be beneficial to screen lower reaction temperatures.[15]
-
Protocol: Setting Up an Oxygen-Free Suzuki-Miyaura Reaction
-
Glassware: Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator.
-
Reagent Preparation: Add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0-3.0 eq) to the reaction flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or a syringe. The solvent should be degassed beforehand by sparging with argon for at least 30 minutes.
-
Catalyst Addition: In a separate flask, weigh the palladium pre-catalyst and ligand. Dissolve them in a small amount of degassed solvent and add this solution to the main reaction flask via cannula or syringe. This prevents exposing the solid catalyst to air.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon is often sufficient).
-
Monitoring: Follow the reaction's progress using appropriate analytical techniques.
Frequently Asked Questions (FAQs)
Q3: What is protodeboronation and why is this specific boronic acid susceptible?
A3: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] It is a major decomposition pathway for boronic acids, especially under the basic, often aqueous, conditions of Suzuki-Miyaura couplings.[16] The mechanism can be complex, but it is generally understood to be catalyzed by both acid and base.[1] Under basic conditions, the boronic acid forms a more reactive boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source (like water) to cleave the C-B bond.[3][17]
The this compound has a strongly electron-withdrawing sulfonyl group on the phenyl ring. This group lowers the pKa of the boronic acid, meaning it more readily forms the boronate anion at a given pH, which can increase its susceptibility to base-catalyzed protodeboronation.[4][5]
Diagram: Competing Reaction Pathways
Caption: Key side reactions competing with the desired Suzuki-Miyaura pathway.
Q4: What is a boroxine and how does its formation impact my experiment?
A4: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules.[11][18] This is a reversible equilibrium process.[10]
3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O
The formation of boroxine can be problematic for several reasons:
-
Stoichiometry: It changes the effective molecular weight of your reagent. If you weigh out the boronic acid assuming it's 100% monomer, but a significant portion exists as the trimer, your calculations will be inaccurate.
-
Solubility: Boroxines often have different solubility profiles than their corresponding boronic acids, which can lead to heterogeneity and decreased reaction rates.[19]
-
Reactivity: While boroxines can act as coupling partners, they may hydrolyze in situ back to the boronic acid before transmetalation, potentially affecting the reaction kinetics.[12]
Storing the boronic acid in a desiccator and using it promptly after purchase can help minimize boroxine formation.
Q5: How can I improve reaction success given the steric hindrance of the ortho-substituent?
A5: The bulky 2-(Tert-butylamino)sulfonylphenyl group can significantly slow down the reaction. Optimizing the catalyst system is key.
Recommended Catalyst Systems for Sterically Hindered Couplings
| Palladium Source | Ligand | Base | Solvent | Rationale |
| Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ | Toluene or Dioxane | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination, ideal for hindered substrates.[9] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH/H₂O | Another effective Buchwald ligand system known for coupling sterically demanding partners. |
| Pd(dppf)Cl₂ | (none) | K₂CO₃ | Dioxane/H₂O | A generally robust catalyst, but may be less effective for highly hindered systems compared to Buchwald systems. |
This table provides starting points for optimization. Screening may be necessary to find the ideal conditions for your specific substrate.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
- Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5).
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Giglia, E., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. MDPI.
- Scott, J. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
- Wikipedia. (n.d.). Protodeboronation. Wikipedia.
- ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate.
- Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES.
- Ono, K. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Li, X., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH.
- Li, X., et al. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Coupling Sterically Hindered Substrates
Welcome to the Technical Support Center for Sterically Hindered Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by bulky substrates in cross-coupling chemistry. Instead of a generic overview, we provide a direct, problem-oriented approach to help you troubleshoot difficult reactions and understand the fundamental principles at play.
Part 1: Troubleshooting Guide
This section is structured to address the most common issues encountered during experiments with sterically hindered substrates. Find the problem that best describes your situation to see potential causes and recommended solutions.
Problem 1: No Reaction or Very Low Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS, GC) shows only starting materials, even after an extended reaction time.
Q1: I'm trying to couple a di-ortho-substituted aryl halide, and nothing is happening. Is my catalyst dead?
A1: While catalyst decomposition is possible, the more likely culprit with sterically demanding substrates is a slow or non-existent oxidative addition step.[1][2] This is often the rate-limiting step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halide bond. Severe steric hindrance around the reaction center can dramatically increase the energy barrier for this process.[2][3]
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. Your first and most critical step is to employ a catalyst system known for high activity.
-
Use Bulky, Electron-Rich Ligands: The seminal work by Buchwald and Hartwig demonstrated that sterically bulky, electron-rich phosphine ligands are exceptionally effective.[4][5][6] Ligands like XPhos, SPhos, RuPhos, or t-BuXPhos promote the formation of highly reactive, low-coordinate monoligated palladium species, which are crucial for facilitating oxidative addition with challenging substrates.[5][7] N-Heterocyclic Carbene (NHC) ligands are also excellent choices, as they are strong σ-donors and can accommodate significant steric bulk.[4][7]
-
Use a Pre-formed Catalyst (Precatalyst): Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined precatalyst. Palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) or PEPPSI-type catalysts ensure efficient and reliable generation of the active catalytic species.[8][9]
-
-
Increase Reaction Temperature: Sterically hindered reactions often require more thermal energy to overcome the activation barrier.[10] If your current temperature is modest (e.g., 70-80 °C), consider increasing it to the reflux temperature of your solvent (e.g., toluene, dioxane, or DMF). Microwave heating can also be highly effective for accelerating slow reactions.[10]
-
Check Your Halide Reactivity: The reactivity of the aryl halide is critical. The general trend for oxidative addition is I > OTf > Br >> Cl.[10] If you are using an aryl chloride, the C-Cl bond is much stronger and harder to break. For such cases, specialized, highly active catalyst systems are not just recommended, they are essential.[4][8] If possible, switching from an aryl chloride to a bromide or iodide can dramatically improve reaction success.
Problem 2: The Reaction Stalls or Gives Low to Moderate Yields
Your reaction starts, consuming some of the starting material, but it stops before completion, leaving you with a mixture of starting material and product.
Q2: My reaction works, but I can't get more than a 30% yield. What is limiting the conversion?
A2: A stalled reaction often points to catalyst deactivation or an unproductive equilibrium. With hindered substrates, the reductive elimination step, where the new C-C or C-N bond is formed and the product is released from the catalyst, can also be slow.[11][12][13] If this step is inhibited by steric repulsion between the bulky groups on the palladium intermediate, the catalyst can be trapped in an inactive state or diverted into decomposition pathways.
Troubleshooting Steps:
-
Optimize the Ligand: While bulky ligands are necessary to promote oxidative addition, the right balance of steric and electronic properties is key. An excessively bulky ligand might hinder the final reductive elimination step.
-
Ligand Screening: If your initial bulky ligand isn't giving full conversion, it is worthwhile to screen a small panel of other established ligands (e.g., switch from a biarylphosphine to an NHC, or try a different biarylphosphine). The optimal choice is often substrate-dependent.[7]
-
Adjust Ligand:Metal Ratio: For some catalyst systems, particularly at elevated temperatures, a higher ligand-to-palladium ratio (e.g., 3:1) can improve catalyst stability and longevity, leading to higher conversion.[14]
-
-
Re-evaluate Your Base and Solvent: The choice of base is not trivial; it plays a crucial role in the transmetalation step (for Suzuki, Negishi, etc.) or amine deprotonation (for Buchwald-Hartwig).
-
Base Strength and Sterics: A base that is too weak may not facilitate transmetalation efficiently. Conversely, a base that is too sterically hindered itself can slow the reaction. For Suzuki-Miyaura couplings, common choices include K₃PO₄, Cs₂CO₃, or K₂CO₃. For particularly tough cases, strong alkoxide bases like NaOt-Bu or KOt-Bu are used, often in non-aqueous solvents like toluene or dioxane.[15][16]
-
Solvent Polarity: The solvent can influence the solubility of reagents and the stability of intermediates. A switch from a nonpolar solvent like toluene to a more polar aprotic solvent like DMF, NMP, or DMA can sometimes accelerate the reaction, but may also lead to different side products.[8][10]
-
-
Consider an Alternative Coupling Partner: In Suzuki-Miyaura reactions, boronic acids can be prone to decomposition (protodeboronation), especially under harsh conditions.[4] Switching to a more stable boronic ester (e.g., a neopentyl glycol or pinacol boronate) can prevent this side reaction and improve overall yield.[17]
Problem 3: Significant Side Product Formation
The desired product is formed, but it is contaminated with significant amounts of side products, complicating purification and reducing the isolated yield.
Q3: I'm seeing a lot of homocoupling of my organometallic reagent and/or hydrodehalogenation of my aryl halide. How can I suppress these side reactions?
A3: These side reactions are classic symptoms of a mismatch between the rates of the productive steps in the catalytic cycle.
-
Homocoupling (e.g., biaryl formation from the boronic acid in a Suzuki coupling) occurs when the transmetalation step is fast, but the subsequent reductive elimination is slow. This leads to an accumulation of diorganopalladium(II) intermediates, which can then undergo unwanted reactions.
-
Hydrodehalogenation (replacement of the halide with a hydrogen atom) can result from competing β-hydride elimination pathways or from protodeboronation of the boronic acid followed by coupling.[4][5]
Troubleshooting Steps:
-
Accelerate the Reductive Elimination Step: The most direct way to minimize these side products is to promote the desired C-C bond formation.
-
Ligand Choice: As discussed, bulky, electron-donating ligands are known to accelerate reductive elimination.[5][7] This is a key reason for their success in challenging couplings. If you are using a less bulky ligand (e.g., PPh₃), switching to one like XPhos or SPhos is the first step.
-
Copper-Free Conditions (for Sonogashira): In Sonogashira couplings, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling). Switching to a copper-free protocol is the most effective way to eliminate this side product.[10]
-
-
Control the Reaction Conditions:
-
Lower the Temperature: While high temperatures can be necessary to initiate the reaction, they can also accelerate decomposition and side reactions. Once the reaction is proceeding, sometimes lowering the temperature can improve selectivity.
-
Use Precise Stoichiometry: Ensure you are not using a large excess of the organometallic reagent, as this can favor homocoupling. An equivalent ratio of 1.1 to 1.5 is typically sufficient.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common issues in sterically hindered coupling reactions.
Caption: Troubleshooting workflow for sterically hindered couplings.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance such a significant barrier in cross-coupling reactions?
A1: Steric hindrance refers to the spatial crowding around a reaction center caused by bulky atomic groups.[18][19] In cross-coupling, this crowding creates non-bonded steric repulsions that can impede several key steps of the catalytic cycle.[1]
-
Oxidative Addition: The metal catalyst (e.g., Pd(0)) must physically approach and insert into the carbon-halide bond. Bulky groups on the substrate can block this approach, increasing the activation energy of this often rate-limiting step.[2][11]
-
Reductive Elimination: For the final bond to form, the two coupling partners must be positioned cis to each other on the metal center.[12] Large, sterically demanding groups can repel each other, making it difficult to achieve the required geometry for this final, product-forming step.[11][13]
Q2: How exactly do bulky, electron-rich ligands overcome these steric barriers?
A2: It seems counterintuitive to add more bulk to solve a problem of steric hindrance, but these ligands work by fundamentally altering the state and reactivity of the palladium catalyst.
-
Promoting Low-Coordinate Species: Bulky ligands favor the formation of coordinatively unsaturated, 12- or 14-electron Pd(0) species (e.g., Pd(L)). These monoligated species are far more reactive in oxidative addition than their more saturated counterparts (e.g., Pd(L)₂ or Pd(L)₃).[5]
-
Increasing Electron Density: These ligands are also strong electron donors, which increases the electron density on the palladium center. This makes the metal more nucleophilic and accelerates its insertion into the electrophilic carbon-halide bond.
-
Facilitating Reductive Elimination: The steric bulk on the ligand can create repulsive interactions with the bulky substrates attached to the metal center. This strain is relieved during reductive elimination as the product is formed and released, thus lowering the energy barrier for this step.[7][11]
Caption: The effect of steric hindrance on the cross-coupling catalytic cycle.
Q3: When should I consider using a nickel catalyst instead of palladium?
A3: While palladium is the workhorse for most cross-coupling reactions, nickel catalysts offer distinct advantages for certain challenging substrates. Nickel is more readily oxidized than palladium, meaning that oxidative addition can be kinetically more facile, especially with less reactive electrophiles like aryl chlorides or phenol derivatives (e.g., tosylates, mesylates).[4][20] Therefore, if you are struggling with an unreactive aryl chloride and even the most advanced palladium systems are failing, a switch to a nickel-based catalyst system (often with NHC or phosphine ligands) is a logical next step.[21][22]
Part 3: Protocols and Data
Ligand Selection Guide for Hindered Couplings
The choice of ligand is paramount for success. This table summarizes the main classes of ligands used for sterically demanding transformations.
| Ligand Class | Examples | Key Characteristics | Best For... |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, t-BuXPhos | Highly electron-rich and sterically bulky. The "gold standard" for many challenging couplings.[4][6] | General purpose for hindered aryl chlorides, bromides, and triflates in Suzuki, Buchwald-Hartwig, and Negishi couplings.[8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI Ligands | Strong σ-donors, form very stable metal complexes.[7][21] Often show high thermal stability. | Buchwald-Hartwig aminations, couplings involving heteroaryl substrates, and reactions run at high temperatures.[4][23] |
| Ferrocenyl Phosphines | Josiphos, t-Bu₂PFc | Chiral and achiral variants available. Often effective in specific applications.[5] | Asymmetric couplings; sometimes show unique reactivity where other ligands fail. |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strong electron donors with large cone angles. Less common now but were foundational in developing active catalysts. | Negishi couplings and other reactions where high electron density is the primary requirement.[8] |
Experimental Protocol: General Procedure for Screening Catalysts in a Hindered Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to finding effective conditions for a challenging coupling between a hindered aryl bromide and a hindered arylboronic acid.
1. Reagent Preparation:
-
Ensure all reagents are dry and solvents are anhydrous and degassed. Sterically hindered couplings are often sensitive to air and moisture.
-
Prepare stock solutions of the aryl bromide, boronic acid, and internal standard (e.g., dodecane) in the reaction solvent (e.g., dioxane) to ensure accurate dispensing.
2. Reaction Setup (in a glovebox):
-
To an array of labeled 2 mL vials, add the desired base (e.g., K₃PO₄, 3 equivalents).
-
To each vial, add the palladium source (e.g., Pd₂(dba)₃, 1 mol %) and the specific ligand to be screened (e.g., XPhos, SPhos, IPr, etc., 2.5 mol %).
-
Add the aryl bromide stock solution (1 equivalent, e.g., 0.1 mmol).
-
Add the arylboronic acid stock solution (1.5 equivalents).
-
Add the solvent to reach the desired concentration (e.g., 0.2 M).
-
Seal the vials tightly with screw caps containing PTFE septa.
3. Reaction Execution and Monitoring:
-
Remove the vials from the glovebox and place them in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).
-
Allow the reactions to stir for a set period (e.g., 12-24 hours).
-
After the reaction time, cool the vials to room temperature.
-
Quench the reaction by adding a small amount of water. Dilute with an organic solvent (e.g., ethyl acetate) and add the internal standard if not already present.
-
Filter the slurry through a small plug of silica gel or celite to remove solids.
4. Analysis:
-
Analyze the crude reaction mixture by GC or LC-MS to determine the conversion of starting material and the relative yield of the desired product.
-
Compare the performance of the different catalyst/ligand systems to identify the most promising candidates for further optimization and scale-up.
References
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
- Advanced Organic Chemistry: Oxidative Addition and Reductive Elimin
- Reductive elimin
- Use of ligand steric properties to control the thermodynamics and kinetics of oxidative addition and reductive elimination with pincer- ligated Rh complexes | Request PDF - ResearchG
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
- Use of Ligand Steric Properties to Control the Thermodynamics and Kinetics of Oxidative Addition and Reductive Elimination with Pincer-Ligated Rh Complexes | Organometallics - ACS Public
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - NIH. (2025-05-29). (URL: [Link])
- Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substr
- Buchwald–Hartwig amin
- Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Prec
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025-09-22). (URL: [Link])
- From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
- Advances in Cross-Coupling Reactions - MDPI. (2020-10-01). (URL: [Link])
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
- Understanding Steric Effects: Impact on Molecular Structure and Reactivity. (2023-07-29). (URL: [Link])
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. (2016-10-31). (URL: [Link])
- Cross-Coupling Reactions Guide. (URL: [Link])
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013-11-25). (URL: [Link])
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Public
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (URL: [Link])
- Reactivity and difficult substrates in cross-couplings - YouTube. (2024-01-12). (URL: [Link])
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public
Sources
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Reductive elimination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. jmcct.com [jmcct.com]
- 17. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 18. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
effect of base on 2-(Tert-butylamino)sulfonylphenylboronic acid stability
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 2-(Tert-butylamino)sulfonylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for challenges encountered during its use. We will explore the critical factor of base-induced stability and offer troubleshooting strategies to ensure the success of your experiments.
Introduction: Understanding the Reagent
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of the electron-withdrawing sulfonamide group at the ortho position significantly influences the electronic properties and reactivity of the boronic acid. Specifically, electron-withdrawing groups can lower the pKa of the boronic acid, which can enhance its affinity for diols but may also impact its stability under certain conditions.[1][2] However, the stability of arylboronic acids, especially under the basic conditions required for many coupling reactions, is a primary concern that can dictate the success or failure of a synthesis.[3] This guide addresses the core stability issues, focusing on the detrimental effect of bases and providing robust protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in basic media?
The most common degradation pathway for arylboronic acids under basic conditions is protodeboronation .[4][5] This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the boronic acid and converting it to the corresponding arene (in this case, N-tert-butylbenzenesulfonamide).[4] The reaction is often accelerated in aqueous basic media, as water serves as the proton source.[5] Significant degradation is commonly observed in the presence of aqueous sodium hydroxide (NaOH).[6]
Q2: How does the pH of the reaction medium affect the stability of this boronic acid?
The pH of the medium is a critical factor governing stability. Boronic acids exist in equilibrium with their corresponding boronate anions. While protodeboronation can occur under both acidic and basic conditions, it is often most rapid in strongly basic solutions.[7] The rate of decomposition can vary significantly with pH, and some boronic acids exhibit maximum stability at a specific pH, which is often slightly acidic.[4][7] For this compound, the electron-withdrawing nature of the sulfonamide group can influence the pKa and, consequently, its susceptibility to base-mediated decomposition.[1]
Q3: Are all bases equally detrimental to the stability of the boronic acid?
No, the choice of base is critical. Strong bases, particularly in the presence of water (e.g., NaOH, KOH, K₃PO₄), can significantly accelerate protodeboronation.[5] Milder bases are often preferred to minimize this side reaction. For instance, potassium carbonate (K₂CO₃) or potassium fluoride (KF) are frequently recommended as alternatives for Suzuki-Miyaura couplings to reduce the rate of boronic acid degradation.[5][8]
Q4: What are the visual or analytical signs of degradation?
Visually, there may be no obvious signs of degradation in the solid material or in solution. Therefore, analytical confirmation is essential. The primary methods to assess purity and detect degradation are:
-
HPLC Analysis: A reversed-phase HPLC (RP-HPLC) method can be used to separate the parent boronic acid from its protodeboronated byproduct. This technique is excellent for quantifying the extent of degradation over time.[9][10]
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance can identify the formation of the protodeboronated arene. Comparing the integrals of characteristic peaks of the boronic acid and the degradation product allows for a quantitative assessment. Commercially available boronic acids should also be checked for the presence of boroximes (anhydride trimers), which can be identified by NMR and may affect reactivity.[11]
Troubleshooting Guide: Low Yields and Failed Reactions
Issue: My Suzuki-Miyaura coupling reaction is failing or providing a low yield. I suspect my boronic acid is degrading.
This is a common issue when working with sensitive boronic acids. The following guide will help you diagnose and solve the problem.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
-
Cause 1: Aggressive Base Selection
-
Explanation: As detailed in the FAQs, strong bases promote the formation of the boronate anion, which is susceptible to protodeboronation.[4][7] The reaction involves the cleavage of the C-B bond, with a proton source (often water) completing the degradation.
-
Solution: Switch to a milder base. A systematic comparison is often necessary.
-
| Base Type | Example(s) | Impact on Stability | Recommendation |
| Strong Hydroxide | NaOH, KOH | High risk of rapid degradation, especially in aqueous media.[6] | Avoid unless absolutely necessary for a specific transformation. |
| Strong Phosphate | K₃PO₄ | High risk of degradation, though often used in Suzuki couplings. | Use with caution, preferably under anhydrous conditions. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Moderate risk. Generally a good starting point for optimization.[5] | Recommended starting point. Use finely powdered solid. |
| Fluorides | KF | Low risk. Often provides good results while minimizing protodeboronation.[5][8] | Excellent alternative if carbonates fail or cause degradation. |
-
Cause 2: Presence of Water (Proton Source)
-
Explanation: Water acts as the primary proton source for protodeboronation.[4][5] While many Suzuki protocols use aqueous solvent systems for solubility and to facilitate the action of inorganic bases, this accelerates the degradation of sensitive boronic acids.
-
Solution: Implement anhydrous reaction conditions.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., dioxane, toluene, DMF).
-
Dry Base: Ensure the base is anhydrous. If using carbonates or phosphates, consider drying them in an oven before use.
-
Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent both oxidative degradation and the introduction of atmospheric moisture.[5]
-
-
-
Cause 3: Inherent Instability of the Boronic Acid
-
Explanation: Despite all precautions, some boronic acids are inherently unstable under reaction conditions.[12] Prolonged reaction times at elevated temperatures increase the likelihood of degradation.
-
Solution: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[12] These esters are generally more robust towards protodeboronation and slowly hydrolyze in situ under the reaction conditions to release the active boronic acid, minimizing its concentration at any given time.
-
Caption: General mechanism of base-mediated protodeboronation of an arylboronic acid.
Experimental Protocols
Protocol 1: Stability Assessment by RP-HPLC
This protocol provides a general method to monitor the stability of this compound in a basic solution.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the boronic acid in acetonitrile.
-
Reaction Sample Preparation: In a sealed vial, add 1 mL of your reaction solvent system (e.g., Dioxane/H₂O 10:1) and the base of interest (e.g., 3 equivalents of K₂CO₃).
-
Initiation: Add 100 µL of the boronic acid stock solution to the vial, cap it tightly, and start a timer. If the reaction is run at elevated temperatures, place the vial in a preheated block.
-
Time Points: At regular intervals (e.g., t=0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot (e.g., 50 µL), quench it with an equal volume of 0.1% formic acid in acetonitrile/water (1:1), and dilute for analysis.
-
HPLC Analysis: Analyze the samples using the following conditions.
| Parameter | Recommended Setting |
| Column | C18 stationary phase (e.g., Acquity BEH C18)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 40 °C |
Note: This method should be optimized for your specific equipment. The protodeboronated product is expected to be more non-polar and have a longer retention time.
Protocol 2: Recommended Handling and Storage
-
Storage: Store this compound in a tightly sealed container at 2-8°C. For long-term storage, consider placing it in a desiccator under an inert atmosphere to protect it from moisture.[13]
-
Solution Preparation: Prepare solutions immediately before use. If a solution must be stored, even for a short period, keep it under an inert atmosphere and refrigerated. Solutions in THF have shown better short-term stability than neat storage for some unstable boronic acids.[6]
Protocol 3: Optimized Suzuki-Miyaura Coupling Procedure
This general protocol is designed to minimize degradation of the boronic acid.
-
Vessel Preparation: To a dry reaction vial containing a stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe. The reaction concentration should typically be 0.1-0.5 M.
-
Reaction: Place the vial in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C), monitoring by TLC or LC-MS until the starting material is consumed.
References
- Morressier. (2013).
- Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- National Institutes of Health. (2022).
- ResearchGate. (2025). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]
- National Institutes of Health. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. [Link]
- Analytical Methods (RSC Publishing). (n.d.).
- ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
- PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
- National Institutes of Health. (n.d.).
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]
- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Organic Letters. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols.
- Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]
- PubMed. (2008).
- National Institutes of Health. (n.d.).
- Arkat USA. (n.d.). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Wikipedia. (n.d.). Boronic acid. [Link]
- ResearchGate. (2023). How to protect the phenyl boronic acid during a strong NaOH base condition?. [Link]
- Lab Alley. (n.d.). How to Store Boric Acid. [Link]
- Research & Development. (n.d.). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
- Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. [Link]
Sources
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. waters.com [waters.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. laballey.com [laballey.com]
how to prevent homocoupling of 2-(Tert-butylamino)sulfonylphenylboronic acid
Topic: Strategies to Prevent Homocoupling of 2-(Tert-butylamino)sulfonylphenylboronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: the homocoupling of your boronic acid starting material. While the principles discussed are broadly applicable, they are framed to specifically address challenges encountered with sterically hindered and electronically complex substrates like This compound .
Understanding the Challenge: The "Why" Behind Homocoupling
Before diving into preventative measures, it's crucial to understand the mechanistic origins of boronic acid homocoupling. This unwanted reaction, which leads to the formation of a symmetrical biaryl from two molecules of your boronic acid, not only consumes valuable starting material but also complicates downstream purification.
Homocoupling in palladium-catalyzed Suzuki reactions is primarily driven by two interconnected pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen is a major contributor to homocoupling.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then undergo a reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate the active Pd(0) catalyst.[3][4][5][6][7]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), these species can directly react with the boronic acid to form the homocoupled product. This is particularly prevalent at the beginning of the reaction before the Pd(II) is fully reduced to the catalytically active Pd(0).[7][8]
A copper-catalyzed pathway for homocoupling also exists and is important to consider, as copper salts are sometimes used as additives in cross-coupling reactions.[9][10][11][12]
Below is a simplified diagram illustrating the competing pathways in a Suzuki-Miyaura reaction.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This section provides a question-and-answer formatted guide to directly address common issues and provide actionable solutions.
Question 1: I'm observing a significant amount of the homocoupled byproduct in my reaction with this compound. What is the most likely cause?
Answer: The most common culprit for boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[1][13] The tert-butylaminosulfonyl group on your specific boronic acid is electron-withdrawing, which can influence its reactivity, but the fundamental principles of oxygen-mediated homocoupling remain the same.
Immediate Actions:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes or by using the freeze-pump-thaw method (3-5 cycles are recommended for maximum efficiency).[14]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout your entire experimental setup, from reagent addition to the final quench. Use Schlenk techniques or a glovebox if available.
Question 2: Can my choice of palladium precatalyst influence the extent of homocoupling?
Answer: Absolutely. The oxidation state of your palladium source is a critical factor.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common and often air-stable, but they require an in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of your boronic acid, especially at the reaction's outset.[7][8]
-
Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the active oxidation state and can directly enter the catalytic cycle. This often minimizes the initial burst of homocoupling that can occur with Pd(II) sources.[8]
Question 3: How does the choice of ligand affect the formation of the homocoupled byproduct?
Answer: The ligand plays a multifaceted role in the Suzuki-Miyaura reaction, and a judicious choice can significantly suppress homocoupling.
-
Steric Bulk and Electron-Richness: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often highly effective at promoting the desired cross-coupling over homocoupling.[8][15] The steric hindrance can disfavor the formation of intermediates that lead to the homocoupled product, while the electron-donating nature of the ligand can accelerate the reductive elimination step to yield the desired cross-coupled product.
-
Ligand Stability: Some phosphine ligands can be susceptible to oxidation in the presence of trace oxygen, which can lead to catalyst decomposition and promote homocoupling. Using air-stable ligands or pre-formed palladium-ligand complexes can mitigate this issue.
Experimental Protocol: Ligand Screening
To optimize your reaction, a small-scale ligand screen is highly recommended.
-
Setup: In parallel vials, set up your standard reaction conditions with this compound and your coupling partner.
-
Ligand Variation: To each vial, add a different phosphine ligand (e.g., PPh₃, SPhos, XPhos, RuPhos) at the same molar ratio relative to your palladium source.
-
Execution: Run the reactions under strictly inert conditions and monitor for both product formation and homocoupling byproduct by LC-MS or GC-MS.
-
Analysis: Compare the product-to-byproduct ratios to identify the optimal ligand for your specific substrate.
Question 4: What is the role of the base in homocoupling, and can I optimize it?
Answer: The base is essential for the activation of the boronic acid to facilitate transmetalation. However, an inappropriate choice can promote side reactions.[8]
-
Base Strength: Very strong bases, particularly in the presence of water, can sometimes accelerate the decomposition of boronic acids. For this compound, a moderately weak inorganic base is a good starting point.
-
Recommended Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices that balance reactivity with minimizing side reactions.[8]
Troubleshooting Table: Key Parameters to Mitigate Homocoupling
| Parameter | Problem | Recommended Solution | Rationale |
| Atmosphere | Presence of dissolved oxygen | Rigorously degas solvents and maintain an inert (Ar or N₂) atmosphere.[14] | Oxygen oxidizes active Pd(0) to Pd(II), which promotes homocoupling.[3][4][5][6][7] |
| Palladium Source | Use of Pd(II) precatalysts | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[8] | Avoids the initial reduction step that can be mediated by homocoupling.[7] |
| Ligand | Suboptimal ligand choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[8][15] | Steric hindrance disfavors homocoupling intermediates, and electron-richness promotes desired reductive elimination. |
| Base | Inappropriate base strength | Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[8] | Balances boronic acid activation with minimizing side reactions. |
| Temperature | Excessively high temperatures | Run the reaction at the lowest effective temperature. | Higher temperatures can sometimes increase the rate of side reactions. |
Frequently Asked Questions (FAQs)
Q: My boronic acid, this compound, seems to be degrading. Could this be related to homocoupling?
A: While not directly homocoupling, protodeboronation (the replacement of the boronic acid group with a hydrogen) is another common side reaction, especially with electron-deficient or sterically hindered arylboronic acids. The conditions that favor homocoupling (e.g., excess base, high temperatures, presence of water) can also promote protodeboronation.[16] Optimizing your reaction to minimize homocoupling will likely also reduce protodeboronation.
Q: I've tried all the above and still see some homocoupling. Are there any other advanced strategies?
A: If homocoupling persists, you might consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid. Boronic esters are often more stable and can exhibit different reactivity profiles that may suppress homocoupling.[7] The diethanolamine adduct of your boronic acid could also be prepared, which can enhance stability.[16]
Q: Can the solvent choice impact homocoupling?
A: Yes, the solvent can play a role. Aprotic solvents like dioxane, THF, and toluene are commonly used.[7][15] The key is to ensure the solvent is rigorously degassed. Some reactions benefit from a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle, but an excess should be avoided as it can promote side reactions.[16]
Q: How can I confirm that the byproduct I'm seeing is indeed the homocoupled product?
A: The most definitive way is through mass spectrometry (MS). The homocoupled product of this compound would have a molecular weight corresponding to the dimer, minus the two boronic acid moieties. You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure if the byproduct can be isolated.
Visualization of the Recommended Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting and minimizing homocoupling.
By systematically addressing these key experimental parameters, you can significantly suppress the unwanted homocoupling of this compound and achieve higher yields of your desired cross-coupled product.
References
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
- Ciofini, I., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(44), 12257-12264. [Link]
- Leconte, N., et al. (2022).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand in Suzuki–Miyaura Cross-Coupling: A Surprising Tale of Boronic Acid Homocoupling. Angewandte Chemie International Edition, 53(14), 3690-3693. [Link]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–440. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of Sulfonamide-Containing Products
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by sulfonamide-containing products. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving high purity for this important class of compounds. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
The inherent physicochemical properties of the sulfonamide functional group—namely its acidity, polarity, and capacity for hydrogen bonding and metal chelation—are the primary sources of purification hurdles. This guide provides a structured approach to overcoming these challenges through detailed troubleshooting guides, FAQs, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonamide "oiling out" during crystallization instead of forming crystals? A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This is often due to the solution temperature being higher than the melting point of the impure compound or the presence of impurities that depress the melting point.[1]
-
Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to decrease supersaturation, and allow it to cool more slowly.[1] Using a more polar solvent system, such as an ethanol-water mixture, can also be effective.[1]
Q2: My sulfonamide product shows significant peak tailing in reversed-phase HPLC. What is the cause? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For sulfonamides, the acidic proton can interact with active sites on the silica backbone of the column.[2] Additionally, some sulfonamides can chelate trace metals present in the silica matrix or system hardware, leading to poor peak shape.[3][4]
-
Solution: Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to protonate the silanol groups and minimize secondary interactions.[5] Using a high-purity, end-capped column can also mitigate this issue.
Q3: What is the best general approach for purifying a crude sulfonamide solid? A: Recrystallization is the most common and effective method for purifying solid sulfonamides on a lab scale.[6] The key is selecting an appropriate solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[6] Common solvents include ethanol, isopropanol, and their mixtures with water.[1][6]
Q4: Can I use ion-exchange chromatography for my sulfonamide? A: Yes, ion-exchange chromatography (IEC) is a powerful technique for purifying sulfonamides, which are acidic and will be negatively charged at a pH above their pKa.[7][8] Anion-exchange chromatography, often using an aminopropyl-functionalized column, is well-suited for this purpose.[5][7]
Troubleshooting Guide: Crystallization
Crystallization is a critical purification step for many active pharmaceutical ingredients (APIs), but it is often fraught with challenges like low yield and poor crystal quality.[9]
Problem 1: Low or No Crystal Yield
Causality: The primary driver for crystallization is supersaturation.[10] If the solution is not sufficiently supersaturated upon cooling, or if too much solvent was used initially, the product will remain in the mother liquor.[1]
Solutions:
-
Reduce Solvent Volume: If crystals fail to form upon cooling, try evaporating some of the solvent to increase the compound's concentration and then cool again.
-
Induce Crystallization: If the solution appears supersaturated but no crystals have formed, induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
-
Utilize an Anti-Solvent: Dissolve the crude product in a minimum amount of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until persistent cloudiness is observed. Allow the solution to stand undisturbed for crystal growth.[10]
-
Lower the Temperature: Once the flask has reached room temperature, placing it in an ice bath or refrigerator can further decrease the solubility and maximize crystal formation.[1][6]
Decision Workflow: Troubleshooting Sulfonamide Crystallization
Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.
Troubleshooting Guide: Column Chromatography
Chromatography is an indispensable tool for purifying complex mixtures, but success with sulfonamides requires careful optimization of the stationary and mobile phases.[2][11]
Problem 1: Compound Will Not Elute from a Silica Gel Column
Causality: Sulfonamides possess both a polar sulfonyl group and an acidic N-H proton, leading to strong interactions with the polar, slightly acidic silica gel stationary phase. If the mobile phase is not polar enough, it cannot effectively displace the compound from the silica surface.[2] In some cases, the compound may be degrading on the silica gel.[2]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[2]
-
Use a Stronger Eluent: Consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
Deactivate the Silica: If you suspect degradation, you can deactivate the silica gel. This can be done by pre-treating the silica with a small amount of a base like triethylamine mixed into the eluent (e.g., 0.5-1%) to neutralize acidic sites.
-
Change the Stationary Phase: Switch to a less acidic stationary phase like alumina or consider using reversed-phase chromatography.[2]
Problem 2: Poor Separation of Product from Impurities
Causality: Achieving good resolution requires exploiting differences in polarity between the desired compound and its impurities. If the chosen mobile phase interacts with all components in a similar way, they will co-elute. The selectivity of the stationary phase also plays a major role.[2]
Solutions:
-
Optimize Mobile Phase: Systematically test different solvent systems. A move from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.
-
Implement Gradient Elution: Start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation.[2] This can effectively separate compounds with different polarities.
-
Change the Stationary Phase: If normal-phase silica is not providing adequate separation, switching to a different stationary phase is a powerful strategy. Options include:
Optimization Workflow: Column Chromatography Separation
Caption: A decision tree for troubleshooting poor separation of sulfonamides.
Special Topic: The Impact of pH and Metal Chelation
pH-Dependent Behavior in Ion-Exchange Chromatography (IEC)
The sulfonamide functional group is acidic, with a pKa typically in the range of 5-10, depending on the R-group. This property is fundamental to its purification by IEC.
-
At pH < pKa: The sulfonamide is protonated and neutral (R-SO₂NH-R'). It will not bind to an anion exchanger.
-
At pH > pKa: The sulfonamide is deprotonated and negatively charged (R-SO₂N⁻-R'). It will bind strongly to an anion-exchange resin (a positively charged stationary phase).[8]
This behavior allows for a "catch-and-release" purification strategy. The crude mixture is loaded onto an anion-exchange column at a pH where the sulfonamide is charged and binds. Neutral and basic impurities are washed away. The pure sulfonamide is then eluted by lowering the pH of the mobile phase (to neutralize the charge) or by increasing the salt concentration to displace it with a competing anion.
Diagram: Sulfonamide Interaction with Anion-Exchange Media
Caption: pH-dependent binding of a sulfonamide to an anion-exchange resin.
Challenges with Metal Chelation
The nitrogen and oxygen atoms in the sulfonamide group can act as ligands, forming chelates with metal ions like Fe(III), Cu(II), and Zn(II).[4][12][13][14] This can be a source of unexpected problems:
-
Interaction with Equipment: Trace metals in stainless steel frits or pump heads can interact with the product, leading to yield loss or contamination.
-
Chromatography Artifacts: As mentioned, chelation with trace metals in the silica stationary phase can cause severe peak tailing and poor resolution.[3]
-
Solution: When metal chelation is suspected, adding a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1 mM) can sequester the problematic metal ions and improve chromatographic performance.
Experimental Protocols
Protocol 1: Purification of a Sulfonamide by Recrystallization
This protocol provides a step-by-step guide for purifying a solid sulfonamide.[6]
Materials:
-
Crude sulfonamide product
-
Recrystallization solvent (e.g., 95% ethanol, isopropanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents to find one that dissolves the solid when hot but gives poor solubility when cold. Ethanol/water mixtures are often a good starting point.[1]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Gently heat the mixture on a hot plate while stirring until it begins to boil.[10]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent, as this is the most common cause of low yield.[1]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them.[1]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this process to promote the formation of large, pure crystals.[6]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the final purified sulfonamide.
Protocol 2: Purification by Anion-Exchange Chromatography
This protocol outlines a general procedure for purifying a sulfonamide using a bench-scale anion-exchange column.
Materials:
-
Strong or weak anion-exchange resin (e.g., DEAE- or Q-functionalized)
-
Chromatography column
-
Buffer A: Loading Buffer (e.g., 20 mM Tris-HCl, pH 8.5 - ensure pH is >1.5 units above sulfonamide pKa)
-
Buffer B: Elution Buffer (e.g., 20 mM Sodium Acetate, pH 4.5 - ensure pH is <1.5 units below pKa) OR Loading Buffer + 1 M NaCl
-
Crude sulfonamide product, dissolved in Buffer A
Procedure:
-
Column Packing and Equilibration: Pack the column with the anion-exchange resin according to the manufacturer's instructions. Equilibrate the column by washing with 5-10 column volumes (CV) of Buffer A.
-
Sample Loading: Dissolve the crude sulfonamide in a minimal volume of Buffer A. Filter the sample to remove any particulates. Load the sample onto the top of the column.
-
Wash Step: Wash the column with 3-5 CV of Buffer A to elute any unbound (neutral or positively charged) impurities. Monitor the column effluent using a UV detector or by collecting fractions for TLC/HPLC analysis.
-
Elution: Elute the bound sulfonamide from the column. This can be done in two ways:
-
pH Gradient: Switch the mobile phase to Buffer B. The drop in pH will neutralize the sulfonamide, causing it to lose its affinity for the resin and elute from the column.
-
Salt Gradient: Apply a linear gradient from 0% to 100% Buffer B (Loading Buffer + 1 M NaCl) over 10-20 CV. The high concentration of chloride ions will compete with the sulfonamide for binding sites on the resin, causing it to elute.
-
-
Fraction Collection: Collect fractions throughout the wash and elution steps.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Desalting: Pool the pure fractions. If a high salt concentration was used for elution, the product may need to be desalted via dialysis, size-exclusion chromatography, or reversed-phase SPE.
References
- Title: Technical Support Center: Crystallinity of Sulfonamide Compounds Source: Benchchem URL
- Title: Sulfonamide Crystals: Introduction, Identification Features Source: Medical Notes URL
- Title: Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry Source: PubMed URL
- Title: Sulfa Drugs as Model Cocrystal Formers Source: ResearchGate URL
- Title: common issues in sulfonamide synthesis and solutions Source: Benchchem URL
- Title: Technical Support Center: Recrystallization of Sulfonamide Products Source: Benchchem URL
- Title: Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography Source: Benchchem URL
- Title: Sulfonamide Crystals Source: PubMed URL
- Title: Understanding Compound Purification Practices Source: Moravek URL
- Title: Intensified Crystallization Processes for 1:1 Drug–Drug Cocrystals of Sulfathiazole–Theophylline, and Sulfathiazole–Sulfanilamide Source: ACS Publications URL
- Title: Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry Source: ResearchGate URL
- Title: Poly (styrene sulfonamides)
- Title: Electrostatic and metal interaction chromatography of sulfonamides Source: American University URL
- Title: Poly (styrene sulfonamides)
- Source: PharmaCompass.
- Title: Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis Source: Journal of Chemical and Pharmaceutical Research URL
- Title: Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors Source: PMC URL
- Title: Metal-based sulfonamides: Their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene)
- Title: Introduction to Ion Exchange Chromatography Source: Bio-Rad URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Item - Electrostatic and metal interaction chromatography of sulfonamides - American University - Figshare [aura.american.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moravek.com [moravek.com]
- 12. web.itu.edu.tr [web.itu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with Sulfur-Containing Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for catalyst deactivation caused by sulfur compounds. Authored from the perspective of a Senior Application Scientist, it combines technical accuracy with practical, field-tested insights to address common experimental challenges.
Section 1: Understanding the Enemy - The Mechanism of Sulfur Poisoning
Before troubleshooting, it's crucial to understand how sulfur compounds deactivate your catalyst. Sulfur poisoning is primarily a chemical deactivation process where sulfur-containing molecules strongly adsorb onto the active sites of the catalyst.[1][2][3] This chemisorption can be so strong that it's often irreversible under normal reaction conditions.[4][5]
The primary mechanisms of sulfur poisoning include:
-
Active Site Blocking: Sulfur atoms physically block the active metal sites, preventing reactant molecules from adsorbing and reacting.[3][4]
-
Electronic Modification: The strong interaction between sulfur and the metal catalyst can alter the electronic properties of the active sites, reducing their catalytic activity.[4]
-
Sulfide Formation: Under certain conditions, especially at higher sulfur concentrations, stable metal sulfides can form on the catalyst surface, leading to a more permanent deactivation.[6]
Different sulfur compounds, such as hydrogen sulfide (H₂S), thiols (R-SH), and thiophenes, can exhibit varying degrees of poisoning effects.[4] Even trace amounts of sulfur in the feedstock, sometimes in the parts-per-million (ppm) range, can be sufficient to cause significant deactivation over time.[4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered by researchers working with sulfur-containing compounds and catalytic processes.
Q1: My reaction rate has suddenly dropped. How can I confirm if sulfur poisoning is the cause?
A1: A sudden or gradual loss of catalytic activity is a classic symptom of poisoning.[5] To confirm sulfur as the culprit, consider the following diagnostic steps:
-
Feedstock Analysis: Analyze your starting materials for sulfur content. Various analytical techniques, such as combustion elemental analysis, can quantify sulfur levels.[7][8][9]
-
Catalyst Surface Analysis: If possible, analyze the spent catalyst. Techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) can detect the presence of sulfur species on the catalyst surface.[10] Near-field infrared spectroscopy can also identify the chemical nature and adsorption sites of sulfur-based poisons at the nanometer scale.[10]
-
Control Experiment: Run the reaction with a fresh batch of catalyst and a sulfur-free feedstock, if available. A return to normal activity would strongly indicate sulfur poisoning in your original experiment.
Q2: Are all catalysts equally susceptible to sulfur poisoning?
A2: No. The susceptibility to sulfur poisoning varies significantly depending on the catalyst composition.
-
Highly Susceptible: Noble metals like platinum (Pt), palladium (Pd), rhodium (Rh), and nickel (Ni) are particularly vulnerable to sulfur poisoning.[4][11] These metals are commonly used in hydrogenation and reforming reactions.[2]
-
More Resistant: Some catalysts are designed for sulfur resistance.[12][13] For instance, adding molybdenum (Mo) or tungsten (W) can enhance sulfur tolerance.[1] Certain metal oxides and bimetallic formulations also exhibit improved resistance.[4][13] The choice of support material can also influence sulfur resistance.[4][13]
Q3: I suspect my catalyst is poisoned. Is it possible to regenerate it?
A3: Catalyst regeneration is sometimes possible, but its success depends on the severity of the poisoning and the nature of the catalyst.[14][15]
-
Reversible Poisoning: In cases of mild poisoning where sulfur is primarily adsorbed on the surface, regeneration can be effective.[16]
-
Irreversible Poisoning: If stable metal sulfides have formed, complete regeneration is much more difficult to achieve.[5][15]
Common regeneration methods include thermal treatments, oxidation, and steam treatment.[17][18] However, the specific regeneration protocol must be carefully selected to avoid damaging the catalyst's structure.[18]
Q4: What are the key indicators of sulfur poisoning during a reaction?
A4: Besides a drop in conversion, other indicators can signal sulfur poisoning:
-
Changes in Selectivity: You might observe a shift in the product distribution. For instance, in naphtha reforming, an increase in hydrocracking products and a decrease in dehydrogenation products can indicate sulfur poisoning.
-
Increased Coke Formation: A decrease in hydrogen purity due to reduced catalyst activity can lead to a higher rate of coke deposition on the catalyst.
-
Temperature Profile Changes: In fixed-bed reactors, a reduced temperature drop across the catalyst bed can suggest a loss of endothermic reaction activity.
Section 3: Troubleshooting Guides
This section provides structured troubleshooting workflows for common scenarios involving catalyst deactivation by sulfur.
Scenario 1: Unexpected and Rapid Loss of Activity
Symptoms:
-
A sharp decline in reactant conversion.
-
The reaction may stop completely.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting rapid catalyst deactivation.
Detailed Steps & Explanations:
-
Analyze Feedstock: Immediately test the current batch of feedstock for sulfur content. Even a small deviation from the specified purity can have a significant impact.
-
Implement Feed Purification: If the feedstock is contaminated, consider implementing a purification step. Adsorbent beds (e.g., with zinc oxide) can be effective in removing sulfur compounds before they reach the reactor.[5]
-
System Integrity Check: Thoroughly inspect your reactor setup for any potential sources of sulfur contamination. This could include contaminated carrier gases or leaching from system components.
-
Catalyst Analysis: A definitive diagnosis often requires analyzing the deactivated catalyst. The presence of sulfur will confirm the poisoning mechanism.[10]
-
Regeneration vs. Replacement: Based on the severity of poisoning and the value of the catalyst, decide whether to attempt regeneration or replace the catalyst bed. For many noble metal catalysts, irreversible poisoning may necessitate replacement.[5]
Scenario 2: Gradual Decline in Catalyst Performance Over Time
Symptoms:
-
Slow but steady decrease in conversion and/or selectivity over several runs.
-
Increasing reaction temperature or pressure is required to maintain the desired conversion rate.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting gradual catalyst deactivation.
Detailed Steps & Explanations:
-
Long-Term Feedstock Monitoring: Track the sulfur content of your feedstock over multiple batches. Even if within specification, consistent exposure to low levels of sulfur will eventually lead to deactivation.[4]
-
Optimize Operating Conditions: In some cases, increasing the reaction temperature can reduce the strength of sulfur adsorption on the catalyst surface.[14] However, be mindful of potential side reactions or thermal degradation of the catalyst.
-
Prophylactic Regeneration: For processes where some degree of sulfur exposure is unavoidable, scheduling regular, preventative regeneration cycles can help maintain catalyst activity and extend its overall lifespan.[14]
-
Consider a More Robust Catalyst: If gradual deactivation remains an issue, it may be necessary to switch to a catalyst formulation with higher sulfur tolerance.[4][13] Researching catalysts with protective additives or different support materials could provide a long-term solution.[13][14]
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key troubleshooting and preventative procedures.
Protocol 1: Feedstock Desulfurization using a Zinc Oxide (ZnO) Trap
Objective: To remove trace amounts of hydrogen sulfide (H₂S) from a gaseous or liquid feed stream before it enters the catalytic reactor.
Materials:
-
Guard bed column packed with high-surface-area ZnO pellets.
-
Inert gas for purging (e.g., Nitrogen).
-
Analytical equipment to measure sulfur content.
Procedure:
-
Installation: Install the ZnO guard bed upstream of the catalytic reactor.
-
Activation (if required): Some ZnO materials may require an initial activation step. Follow the manufacturer's instructions, which typically involve heating under a flow of inert gas.
-
Operation: Pass the feedstock through the ZnO bed at the recommended temperature and space velocity. The typical operating temperature for H₂S removal is between 200-400°C.
-
Monitoring: Regularly monitor the sulfur content of the feedstock downstream of the ZnO trap to ensure its effectiveness.
-
Replacement: Once the ZnO bed is saturated (breakthrough of sulfur is detected), it needs to be replaced.
Protocol 2: High-Temperature Oxidative Regeneration of a Sulfur-Poisoned Catalyst
Objective: To remove adsorbed sulfur species from a catalyst surface by converting them to volatile sulfur oxides (SOx).
Caution: This procedure should be performed with extreme care, as improper temperature control can lead to catalyst sintering and irreversible damage.[18]
Materials:
-
Inert gas (e.g., Nitrogen).
-
Dilute oxygen in an inert gas (e.g., 1-5% O₂ in N₂).
-
Off-gas analysis system to monitor SOx evolution.
Procedure:
-
Purge: Purge the reactor with an inert gas at a low flow rate to remove any residual reactants.
-
Ramp to Temperature: While maintaining the inert gas flow, slowly ramp the reactor temperature to the regeneration temperature. This temperature will be specific to your catalyst and the nature of the sulfur poisoning. A typical starting point is 400-500°C.
-
Introduce Oxidant: Once the target temperature is stable, gradually introduce the dilute oxygen stream into the reactor.
-
Monitor Off-Gas: Continuously monitor the reactor outlet for the evolution of SO₂. A peak in SO₂ concentration indicates the removal of sulfur from the catalyst.
-
Hold and Complete: Maintain the temperature and oxidant flow until the SO₂ concentration in the off-gas returns to baseline. This signifies the completion of the regeneration process.
-
Cool Down: Switch back to an inert gas flow and cool the reactor down to the reaction temperature.
-
Re-reduction (if necessary): For catalysts that require a reduced metal surface, a subsequent reduction step (e.g., with hydrogen) may be necessary after the oxidative regeneration.
Section 5: Data Presentation
Table 1: Common Sulfur Poisons and Their Effects on Catalysts
| Sulfur Compound | Common Source | Typical Catalyst Affected | Deactivation Mechanism | Reversibility |
| Hydrogen Sulfide (H₂S) | Natural Gas, Biogas | Ni, Pt, Pd, Rh | Strong chemisorption, sulfide formation | Difficult, often irreversible |
| Mercaptans/Thiols (R-SH) | Crude Oil Fractions | Noble Metals | Chemisorption | Potentially reversible with treatment |
| Thiophene (C₄H₄S) | Fossil Fuels | Ni, Mo | Adsorption and ring opening | Very difficult to reverse |
| Carbon Disulfide (CS₂) | Industrial Solvents | Various Metals | Adsorption and decomposition | Generally irreversible |
| Sulfates (e.g., (NH₄)₂SO₄) | Flue Gas Desulfurization | SCR Catalysts (e.g., V₂O₅/TiO₂) | Pore blocking, active site masking | Reversible with thermal treatment |
Section 6: Concluding Remarks
Catalyst deactivation by sulfur-containing compounds is a significant challenge in many catalytic processes. A systematic approach to troubleshooting, grounded in a solid understanding of the underlying deactivation mechanisms, is essential for mitigating its impact. By implementing robust preventative measures, such as feedstock purification and optimized operating conditions, and by employing carefully designed regeneration protocols, the longevity and performance of your catalysts can be significantly enhanced.
References
- Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. (n.d.). MDPI.
- How Can You Prevent Catalyst Poisoning? (2025, September 14). Chemistry For Everyone - YouTube.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). Sinopec.
- Rational Design of Selective, Sulfur-Resistant Oxidation Emissions Catalysts. (n.d.). ACS Publications.
- Recent advances in heighten sulfur resistance of SCR catalysts: A review. (2021, January 2). ScienceDirect.
- Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? (2025, December 3). Learn.
- Sulfur-Resistant Catalyst Materials for Biofuel Reforming are at Focus. (n.d.). TSI Journals.
- What is the Strategies to Prevent Catalyst Sulfur Poisoning? (2023, October 27). AVANT.
- Focus on Materials for Sulfur-Resistant Catalysts in the Reforming of Biofuels. (n.d.). MDPI.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Hohance.
- Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes. (2008, August 1). PubMed.
- (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (n.d.). ResearchGate.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. (2024, February 2). libra etd.
- Deactivation of fixed-bed nickel hydrogenation catalysts by sulfur. (2025, August 6). ResearchGate.
- Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. (n.d.). ACS Publications.
- Sulfur and Water Resistance of Carbon-Based Catalysts for Low-Temperature Selective Catalytic Reduction of NO x : A Review. (n.d.). MDPI.
- Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme. (n.d.). Analytik Jena.
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (n.d.). PubMed Central.
- Detection of the Carbon and Sulfur Content in Catalysts by Carbon and Sulfur Analyzer. (n.d.). STEMart.
- Fuel Sulfur Effects on Automotive Catalyst Performance. (n.d.). Scilit.
- What Causes Catalyst Deactivation And Poisoning? (2025, September 24). Chemistry For Everyone - YouTube.
- Desulfurization techniques to avoid catalyst deactivation by sulfur species. (n.d.). ResearchGate.
- The deactivation of Diesel Exhaust Catalysts by SO2 finally unraveled. (2024, July 11). AZoM.
- Catalyst deactivation. (2021, April 15). YouTube.
- Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. (n.d.). RSC Publishing.
- How Does the Sulfur Content in Fuel Affect the Performance of Catalytic Converters? (2025, November 23). Learn.
- Sulfur Recovery Unit Troubleshooting Q & A. (n.d.). dwsenergy.
- The role of sulfur in modification of active sites of reforming catalysts. (2025, August 7). ResearchGate.
- Catalytic converter. (n.d.). Wikipedia.
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. (n.d.). PubMed Central.
- Sulfur Measurement Techniques. (2018, April 19). CI Analytics.
- Sulfur Adsorption and Poisoning of Metallic Catalysts. (1981, March 24). Semantic Scholar.
- Final Analysis: Sulfur as a Catalyst Poison. (2025, August 6). ResearchGate.
- SULFUR POISOING. (n.d.). Catalytic Instruments.
- Sulfur Poisoning of Naphtha Reforming Catalyst. (n.d.). thepetrosolutions.com.
- Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. (2020, September 5). YouTube.
- Kinetics of the autoxidation of sulfur(iv) co-catalyzed by peroxodisulfate and silver(i) ions. (n.d.). RSC Publishing.
- Analytical Techniques for the determination of sulphur components in flue gas, fuel gas and natural gas. (n.d.). Unknown Source.
- Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. (2022, November 23). MDPI.
- An Examination of Sulfur Poisoning on Pd/Ceria Catalysts. (n.d.). University of Pennsylvania.
Sources
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. researchgate.net [researchgate.net]
- 7. analytik-jena.com [analytik-jena.com]
- 8. Detection of the Carbon and Sulfur Content in Catalysts by Carbon and Sulfur Analyzer - STEMart [ste-mart.com]
- 9. Sulfur Measurement Techniques [cianalytics.com]
- 10. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tsijournals.com [tsijournals.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Can Sulfur Poisoning Be Reversed or Regenerated in a Catalytic Converter? → Learn [pollution.sustainability-directory.com]
- 16. avant-al.com [avant-al.com]
- 17. mdpi.com [mdpi.com]
- 18. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
Technical Support Center: The Impact of Water on 2-(Tert-butylamino)sulfonylphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical, and often underestimated, role of water in reactions involving 2-(Tert-butylamino)sulfonylphenylboronic acid. Understanding and controlling water content is paramount for achieving reproducibility, high yields, and predictable outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound failing or giving low yields? Could water be the culprit?
A1: Yes, water is a primary suspect in low-yielding or failed reactions involving boronic acids. Its impact is multifaceted:
-
Protodeboronation: This is a major decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃).[1][2] This side reaction consumes your starting material, directly reducing the yield of your desired product. This process is often accelerated under basic conditions, which are common in cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4]
-
Equilibrium Shift: Boronic acids exist in equilibrium with their cyclic anhydride form, known as a boroxine.[5][6] Water drives this equilibrium back towards the monomeric boronic acid.[5][6][7] While the monomer is often the reactive species, excess water can interfere with the catalytic cycle or promote other side reactions.
-
Catalyst Inhibition: In metal-catalyzed reactions, excess water can lead to the formation of inactive catalyst species, such as metal hydroxides, thereby slowing down or halting the reaction.[8]
Q2: I've heard water can sometimes be beneficial in Suzuki-Miyaura reactions. Is this true?
A2: This is a nuanced point. While uncontrolled or excessive water is detrimental, a small, controlled amount can be beneficial. Some catalytic systems, particularly those using trifluoroborate salts, rely on slow hydrolysis to release the boronic acid into the reaction mixture.[8] Additionally, in some cases, water can improve the solubility of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) required for the reaction, thereby accelerating the catalytic cycle.[8][9] The key is that this is often a very small, optimized quantity of water, and anhydrous conditions are still the recommended starting point for troubleshooting.
Q3: What is a boroxine, and how does it relate to water?
A3: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration (removal of water) of three boronic acid molecules.[5][6][10] This is a reversible process.[6][7]
-
Formation (Dehydration): 3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O
-
Hydrolysis: (ArBO)₃ + 3 H₂O ⇌ 3 ArB(OH)₂
Solid this compound may exist partially as its boroxine. The presence of water will hydrolyze the boroxine back to the active boronic acid form.[6] In fact, the dehydration of phenylboronic acid to its boroxine can serve as an internal source of water in what might seem to be a solid-state reaction.[11]
Q4: How can I tell if protodeboronation is occurring in my reaction?
A4: The most direct way is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for the mass of the corresponding deborylated product, which for this compound would be N-tert-butylbenzenesulfonamide. If you see a significant peak corresponding to this byproduct, protodeboronation is a likely cause of your low yield.
Troubleshooting Guide: Diagnosing and Solving Water-Related Issues
This section addresses specific experimental problems and provides a logical workflow for identifying and resolving issues caused by water.
Problem 1: Low or No Product Yield
Your reaction is not proceeding as expected, and analysis shows a large amount of unreacted starting material or the formation of the protodeboronated byproduct.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yields.
Step-by-Step Solutions
-
Verify Reagent Quality: Boronic acids can degrade upon storage, especially if exposed to atmospheric moisture. Run a quick NMR or check the melting point of your starting material to ensure it hasn't decomposed into boroxine or other impurities.
-
Run a Rigorously Anhydrous Control Reaction: This is the most critical diagnostic test. If the yield improves significantly under anhydrous conditions, water is confirmed as the primary issue.[12]
-
Action: Follow Protocol 1: Setting Up a Rigorously Anhydrous Reaction .
-
-
Analyze for Byproducts: As mentioned in the FAQ, specifically look for the protodeboronated side product.
-
Action: Use LC-MS to compare your standard reaction with the anhydrous control. A reduction in the byproduct peak in the control experiment is strong evidence.
-
-
Consider a Boronic Ester: If protodeboronation remains problematic even under dry conditions, the boronic acid may be inherently unstable under your reaction conditions. Pinacol esters of boronic acids are generally more stable to hydrolysis and protodeboronation.[4]
-
Action: Switch from the boronic acid to its corresponding pinacol ester derivative.
-
Problem 2: Reaction is Inconsistent and Not Reproducible
You achieve a good yield on one attempt, but subsequent runs fail or give poor results, even when following the same procedure.
Causality and Solutions
Inconsistency is often a hallmark of uncontrolled variables, with atmospheric moisture being a prime candidate.
-
Atmospheric Moisture: The humidity in the lab can vary significantly day-to-day. A reaction run on a dry day may succeed, while the same setup on a humid day fails.
-
Solution: Do not rely on ambient conditions. Always handle this compound, bases, and anhydrous solvents under an inert atmosphere (Nitrogen or Argon) in a glovebox or using Schlenk line techniques.
-
-
Solvent Water Content: "Anhydrous" solvents from commercial suppliers have varying levels of water. A freshly opened bottle may be sufficiently dry, but a bottle that has been opened multiple times will absorb atmospheric moisture.
-
Solution: Use freshly opened bottles of anhydrous solvent or purify your solvents using a solvent purification system (SPS) or by distillation over an appropriate drying agent.
-
-
Hygroscopic Reagents: Other reagents in your reaction, particularly inorganic bases like K₂CO₃ or K₃PO₄, can be highly hygroscopic.
-
Solution: Dry bases in a vacuum oven before use. Store all hygroscopic materials in a desiccator.
-
Quantitative Impact of Water
To illustrate the potential impact, consider the hypothetical effect of water on a Suzuki-Miyaura coupling reaction. The exact effect is system-dependent, but the trend is generally consistent.
| Water (Equivalents relative to Boronic Acid) | Typical Observation | Expected Yield |
| 0 (Rigorous Anhydrous) | Optimal Condition. Minimal protodeboronation. | >90% |
| 0.1 - 0.5 | May see slight yield increase due to base solubilization. | 85-95% |
| 1.0 | Onset of significant protodeboronation. | 60-80% |
| >2.0 | Protodeboronation and catalyst inhibition become dominant. | <50% |
| Grossly Wet Solvent | Reaction likely fails completely. | 0-10% |
Experimental Protocols
Protocol 1: Setting Up a Rigorously Anhydrous Reaction
This protocol details the steps to minimize water contamination for a sensitive cross-coupling reaction.
Materials:
-
Round-bottom flask with a sidearm (Schlenk flask) and stir bar, oven-dried at 120 °C for at least 4 hours.
-
Septa, needles, and syringes, oven-dried.
-
Inert gas source (Nitrogen or Argon) connected to a Schlenk line.
-
Anhydrous solvent (e.g., Toluene, Dioxane), preferably from a solvent purification system.
-
Reagents: this compound, aryl halide, palladium catalyst, ligand, and base (dried in a vacuum oven).
Procedure:
-
Glassware Preparation: Assemble the hot, oven-dried Schlenk flask with the stir bar and a rubber septum on the main neck.
-
Inert Atmosphere: Connect the flask's sidearm to the Schlenk line. Evacuate the flask under high vacuum while gently heating with a heat gun to remove adsorbed moisture from the glass walls.
-
Purge Cycle: Refill the flask with the inert gas. Repeat this "evacuate-and-refill" cycle at least three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the solid reagents (boronic acid, aryl halide, catalyst, ligand, base) to the flask. If reagents are air-sensitive, perform this step in a glovebox.
-
Solvent Addition: Add the anhydrous solvent via a dry syringe through the septum.
-
Reaction: Place the sealed flask in a heating block set to the desired reaction temperature and begin stirring. Monitor the reaction by TLC or LC-MS as usual.
Protocol 2: Karl Fischer Titration for Solvent Water Content
To quantify the success of your drying procedures, a Karl Fischer titration is the gold standard for measuring trace amounts of water in your solvents.
Objective: To determine the water content (in ppm) of a solvent sample.
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-titrated with the Karl Fischer reagent to a dry, stable endpoint.
-
Sample Extraction: Using a dry, gas-tight syringe, carefully extract an accurately known volume or weight of the solvent you wish to test (e.g., 1-5 mL).
-
Sample Injection: Inject the solvent sample directly into the conditioned titration cell. Ensure the syringe needle is below the surface of the KF reagent to prevent atmospheric moisture contamination.
-
Titration: The instrument will automatically titrate the sample with the KF reagent until all water has reacted.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the sample size, typically reporting the result in parts per million (ppm). Anhydrous solvents suitable for sensitive reactions should ideally have <50 ppm of water.
Mechanistic Insights: The Boronic Acid-Boroxine Equilibrium
Water plays a central role in the equilibrium between the active monomeric boronic acid and its inactive trimeric anhydride, the boroxine. Understanding this relationship is key to controlling your reaction.
Caption: Reversible equilibrium between boronic acid and boroxine.
This equilibrium is driven by Le Châtelier's principle:
-
Presence of Water: Adding water (hydrolysis) shifts the equilibrium to the left, favoring the formation of the monomeric boronic acid.[5]
-
Removal of Water: Under anhydrous or high-temperature conditions, water is removed, shifting the equilibrium to the right and favoring the formation of the boroxine.[10][13]
While the monomer is necessary for the reaction, its accumulation in the presence of excess water and base makes it susceptible to the irreversible protodeboronation pathway, leading to yield loss. Therefore, the ideal condition is often one with minimal water, where the boronic acid is available for the desired reaction but its concentration is not so high as to promote rapid decomposition.
References
- Protodeboronation of (Hetero)
- Water-compatible dynamic covalent bonds based on a boroxine structure. (2024). PMC - NIH.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Reaction between water and boronic acids.
- Roles of Water in Metal-Catalyzed Cross-Couplings. (2010). Anderson's Process Solutions.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Semantic Scholar.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025).
- What is the prominent role of water in the Suzuki reaction?. (2023). Quora.
- Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019). ChemistryViews.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
temperature optimization for 2-(Tert-butylamino)sulfonylphenylboronic acid
Technical Support Center: 2-(Tert-butylamino)sulfonylphenylboronic acid
A Senior Application Scientist's Guide to Temperature Optimization
Welcome to the technical support center for this compound (CAS 150691-04-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures when using this versatile reagent. My aim is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organoboron compound. It features a phenylboronic acid moiety substituted with a bulky N-tert-butylsulfonamide group at the ortho position. Its primary utility is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form complex biaryl structures.[1][2] These structures are common motifs in medicinally relevant molecules and advanced materials.
Q2: Why is temperature such a critical parameter for reactions involving this compound?
A2: Temperature is a master variable that directly influences three key aspects of any reaction involving this reagent:
-
Reaction Kinetics: Like most chemical reactions, increasing the temperature generally increases the rate of the desired coupling reaction.[3][4] However, an optimal temperature exists beyond which benefits plateau or reverse.
-
Component Stability: Excessive heat can lead to the degradation of the boronic acid itself (e.g., through protodeboronation), the coupling partner, the product, or the palladium catalyst. Catalyst decomposition, often observed as the precipitation of palladium black, is a common issue at temperatures above 100 °C and leads to a loss of catalytic activity.[5]
-
Selectivity and Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, leading to the formation of impurities that complicate purification and reduce yield.
Q3: What are the signs of thermal decomposition or other temperature-related issues?
A3: Be vigilant for the following indicators:
-
Color Change: A gradual or rapid darkening of the reaction mixture, particularly the formation of a black precipitate (palladium black), suggests catalyst decomposition.[5]
-
Stalled Reaction: If reaction progress (monitored by TLC or LC-MS) halts prematurely, it may indicate catalyst death due to excessive heat.
-
Appearance of Byproducts: The emergence of new, unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can signal temperature-induced side reactions. A common byproduct for boronic acids is the protodeboronated arene (in this case, N-tert-butylbenzenesulfonamide).
-
Inconsistent Pressure Readings: In a sealed vessel, unexpected pressure increases can indicate solvent boiling or decomposition leading to gas evolution.
Q4: How does the N-tert-butylsulfonamide group influence the reagent's thermal properties?
A4: The N-tert-butylsulfonamide group is relatively robust. However, like many protecting groups, it can be cleaved under harsh acidic or thermal conditions.[6] Its primary influence is steric; the bulky tert-butyl group can affect the rate of transmetalation in the Suzuki coupling catalytic cycle. This steric hindrance may necessitate slightly higher temperatures to achieve a reasonable reaction rate compared to less hindered boronic acids. The compound itself is a white to off-white solid with a melting point of 118-119 °C, providing a baseline for its thermal stability in the solid state.[7]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides direct, actionable solutions.
Issue 1: Low or No Product Yield
-
Probable Cause (A): Temperature Too Low The activation energy for the rate-limiting step of the catalytic cycle (often oxidative addition or transmetalation) is not being met, resulting in a sluggish or stalled reaction. This is common with less reactive coupling partners like aryl chlorides.
-
Probable Cause (B): Temperature Too High The temperature has exceeded the stability threshold of a key reaction component. Most commonly, the palladium catalyst has decomposed, or the boronic acid has undergone significant degradation before it could be consumed in the desired reaction.
-
Solution: Systematic Temperature Scouting Do not rely on a single "literature" temperature. Perform a systematic scouting experiment to find the optimal temperature for your specific substrate combination. A recommended protocol is provided in the "Experimental Protocols" section below. This empirical approach is a self-validating system that accounts for the unique kinetics of your substrates.
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues through systematic temperature scouting.
Issue 2: Significant Protodeboronation or Other Impurities
-
Probable Cause: Excessive Thermal Stress Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is often accelerated by high temperatures, especially in the presence of water or other proton sources. Similarly, other side reactions may become competitive with the desired coupling only at elevated temperatures.
-
Solution 1: Identify the Minimum Effective Temperature From your temperature scouting study, choose the lowest temperature that provides an acceptable reaction rate and yield (e.g., >90% conversion in 4-6 hours). Sacrificing a slightly faster reaction time for a much cleaner product profile is almost always a worthwhile trade-off.
-
Solution 2: Gradual Temperature Ramping Instead of immediately heating the reaction to the target temperature, consider a gradual ramp. For example, stir at room temperature for 30 minutes to allow for catalyst activation and initial turnover, then slowly heat to the optimal temperature over another 30 minutes. This can prevent an initial thermal shock that might degrade sensitive components.
Experimental Protocols
Protocol: Temperature Scouting for a Suzuki Coupling Reaction
This protocol describes a parallel experiment to efficiently determine the optimal temperature for coupling this compound with an aryl halide.
1. Materials & Setup:
-
Reactants: this compound, your aryl halide, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos, XPhos), and base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent System: A suitable solvent or solvent mixture (e.g., Dioxane/Water, Toluene, 2-MeTHF).
-
Equipment: A parallel synthesis reaction block or several individual reaction vials equipped with stir bars, condensers, and septa for maintaining an inert atmosphere.
2. Procedure:
-
Master Mix Preparation: To ensure consistency, create a master mix containing the solvent, base, catalyst, and ligand. Stir until homogeneous.
-
Aliquotting: Dispense equal volumes of the master mix into four separate, labeled reaction vials (e.g., T1, T2, T3, T4).
-
Reactant Addition: To each vial, add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Inert Atmosphere: Seal each vial and purge thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Parallel Heating: Place the vials in the reaction block or separate heating mantles set to four different temperatures.
-
T1: Room Temperature (~25 °C)
-
T2: Low Heat (50 °C)
-
T3: Medium Heat (80 °C)
-
T4: High Heat (110 °C or reflux)
-
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with a small amount of water and extract with ethyl acetate. Analyze the organic layer by LC-MS and/or TLC to determine the conversion and impurity profile.
-
Analysis: Continue the reaction, taking time points as necessary (e.g., 4h, 8h, 24h). Compare the results across all temperatures to identify the condition that provides the best combination of high conversion and low impurity formation in the shortest time.
Data Summary Table:
| Temperature Point | Target Temp. | Typical Observation | Recommendation |
| T1 | 25 °C | Very slow or no reaction, unless using a highly active catalyst system. | Baseline for assessing thermal requirement. |
| T2 | 50 °C | Moderate reaction rate, often clean but may be incomplete. | Good starting point for sensitive substrates. |
| T3 | 80 °C | Typically a good balance of rate and cleanliness.[5] | Often the "sweet spot" for many couplings. |
| T4 | 110 °C | Fast reaction, but risk of catalyst decomposition and byproduct formation increases.[5] | Use with caution, especially for extended reaction times. |
Visualizing Causal Relationships
Understanding the factors that contribute to poor outcomes is crucial. The following diagram illustrates potential causes for low yield, highlighting the central role of temperature.
Sources
Technical Support Center: Troubleshooting Poor Reagent Solubility in Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a cornerstone of modern synthetic chemistry, the Suzuki reaction's power lies in its versatility. However, that very versatility can lead to challenges, with poor reagent solubility being one of the most common hurdles encountered in the lab. A reaction that won't homogenize is often a reaction that won't proceed efficiently.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to overcome these solubility issues. We will move beyond simple suggestions to explain the underlying chemical principles, empowering you to make informed decisions and optimize your critical reactions.
Troubleshooting Guide: My Reagents Won't Dissolve!
Here, we address specific, common scenarios in a direct question-and-answer format.
Q1: My aryl halide starting material is poorly soluble in standard solvents like toluene or THF. What are my primary options?
A1: This is a frequent issue, especially with large, polycyclic, or highly crystalline aromatic systems. When your nonpolar starting material struggles in a nonpolar solvent, the issue is often a lack of sufficient solvating power at accessible temperatures.
Immediate Steps & The "Why":
-
Switch to a Higher Boiling Point Aromatic Solvent: Move from toluene (b.p. 111 °C) to xylenes (b.p. ~140 °C). The increased temperature can significantly enhance the solubility of stubborn substrates without fundamentally changing the reaction environment.
-
Introduce a More Polar, Aprotic Co-solvent: Ethers like 1,4-dioxane or cyclopentyl methyl ether (CPME) are excellent choices.[1] Dioxane is not only more polar than toluene but also acts as a weak ligand, which can help stabilize palladium intermediates. CPME is a greener alternative with a high boiling point (106 °C) and low water miscibility, which can be advantageous.[1]
-
Consider Amide Solvents as a Last Resort: Solvents like DMF or DMAc have exceptional solvating power. However, they can be problematic. At high temperatures, they can decompose to generate amines that may interfere with catalysis. Use them judiciously and at the lowest effective temperature.[2]
Visualizing the Troubleshooting Workflow:
Caption: A stepwise approach to addressing aryl halide solubility.
Q2: My boronic acid (or its ester) has limited solubility, and I'm seeing a significant amount of solid material.
A2: Boronic acids and their derivatives can have vastly different solubility profiles. Boronic acids themselves are often more soluble in polar solvents or biphasic systems with water, while their esters (like pinacol esters) are more organo-soluble.[3][4]
Immediate Steps & The "Why":
-
Optimize the Biphasic System: Most Suzuki reactions are not truly homogeneous. They are often biphasic, relying on the transfer of species between an organic phase (containing the aryl halide and catalyst) and an aqueous phase (containing the dissolved base and activated boronic acid).[3][5][6]
-
Increase the Water Ratio: If your boronic acid is polar, increasing the proportion of water (e.g., from 10:1 Toluene:H₂O to 4:1) can improve its concentration in the aqueous phase where it is activated by the base.[3]
-
Add a Phase-Transfer Catalyst (PTC): For highly polar boronic acids and non-polar organic solvents, a PTC like tetrabutylammonium bromide (TBAB) or Aliquat 336 is essential.[7][8][9] The PTC's quaternary ammonium cation pairs with the negatively charged boronate species (formed by the base), shuttling it into the organic phase for transmetalation. This is a powerful technique for bridging solubility gaps.[10][11][12][13]
-
-
Switch Boron Reagent: If solubility remains a challenge, the structure of the boron reagent itself is the next variable to change.
-
Boronic Acid vs. Pinacol Ester (BPin): If your boronic acid is insoluble in organic media, its corresponding pinacol ester will likely be much more soluble.[3][4] Conversely, if a large, lipophilic BPin derivative is insoluble, the more polar boronic acid might be a better choice in a biphasic system.
-
Consider MIDA Boronates: For particularly unstable or poorly soluble boronic acids (e.g., certain heteroaromatics), N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative.[14][15] They are typically crystalline, air-stable solids with good solubility that slowly hydrolyze under the reaction conditions to release the boronic acid, preventing high concentrations of potentially problematic species.[14][15]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings | Semantic Scholar [semanticscholar.org]
- 11. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. m.thieme.de [m.thieme.de]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
strategies to minimize byproducts with 2-(Tert-butylamino)sulfonylphenylboronic acid
Welcome to the technical support center for 2-(Tert-butylamino)sulfonylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproducts and optimize your reactions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can achieve the highest possible yield and purity in your experiments.
Introduction to the Challenges
This compound is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, like many organoboron compounds, it is susceptible to specific side reactions that can lead to the formation of unwanted byproducts, complicating purification and reducing the yield of your desired product. The two most common side reactions are protodeboronation and homocoupling .
This guide will provide a structured approach to understanding and mitigating these issues.
Troubleshooting Guide: Minimizing Byproducts
This section is organized in a question-and-answer format to directly address the most common issues encountered when using this compound.
Issue 1: Formation of N-tert-butylbenzenesulfonamide (Protodeboronation Byproduct)
Question: I am observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group and its replacement with a hydrogen atom. What is causing this, and how can I prevent it?
Answer: This byproduct is the result of a common side reaction known as protodeboronation . It is the cleavage of the carbon-boron bond, which is then replaced by a hydrogen atom from a proton source in the reaction mixture. This process is particularly problematic under the basic and often aqueous conditions required for Suzuki-Miyaura couplings.[1][2][3]
The bulky tert-butylaminosulfonyl group at the ortho position can also influence the rate of this undesired reaction.
Root Causes and Mechanistic Insight
Protodeboronation of arylboronic acids is often accelerated under basic conditions. The base activates the boronic acid by forming a more nucleophilic boronate species, which can then be protonated.[4][5] The general mechanism can be visualized as follows:
Caption: Simplified pathway for the homocoupling of arylboronic acids.
Strategies for Minimization
To minimize homocoupling, it is crucial to control the reaction conditions to favor the desired cross-coupling pathway.
| Strategy | Recommended Action | Rationale |
| Control of Stoichiometry | Use a slight excess of the aryl halide (e.g., 1.1-1.2 eq.). | This ensures that the palladium catalyst is more likely to react with the aryl halide in the oxidative addition step, initiating the cross-coupling cycle rather than the homocoupling pathway. |
| Degassing | Thoroughly degas all solvents and reagents before use. | Oxygen can act as an oxidant and promote the homocoupling of boronic acids. |
| Catalyst and Ligand Choice | Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly forms the active Pd(0) species. Certain ligands can also suppress homocoupling. | The choice of catalyst and ligand can influence the relative rates of the catalytic cycles for cross-coupling and homocoupling. |
| Slow Addition | In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction. | This can be particularly useful if homocoupling is a major issue. |
Experimental Protocol: Minimizing Homocoupling
-
To a reaction vessel, add your aryl halide (1.0 eq.), Pd₂(dba)₃ (0.015 eq.), a suitable phosphine ligand (e.g., SPhos, 0.03 eq.), and Cs₂CO₃ (2.0 eq.).
-
Thoroughly degas the vessel by subjecting it to several cycles of vacuum and backfilling with an inert gas.
-
Add a degassed solvent (e.g., dioxane).
-
In a separate flask, dissolve this compound (0.95 eq.) in a small amount of the degassed solvent.
-
Heat the reaction mixture containing the aryl halide and catalyst to the desired temperature (e.g., 100 °C).
-
Add the solution of the boronic acid dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.
-
Monitor the reaction until completion.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to storage?
A1: Like many boronic acids, it can be sensitive to air and moisture over long periods, which can lead to degradation. It is best stored in a cool, dry place under an inert atmosphere. The predicted pKa of this compound is around 8.00±0.53, and its melting point is 118-119 °C. [6] Q2: Can I use this reagent in reactions other than Suzuki-Miyaura couplings?
A2: Yes, arylboronic acids are versatile reagents and can be used in other reactions such as Chan-Lam couplings (C-N bond formation) and Petasis reactions. However, the potential for protodeboronation and homocoupling should still be considered and the reaction conditions optimized accordingly.
Q3: The purity of my boronic acid seems low. How can I purify it?
A3: Boronic acids can often be purified by recrystallization from a suitable solvent system (e.g., water/acetone or toluene/heptane). Another common method is to perform an acid/base extraction. Dissolve the crude boronic acid in a basic aqueous solution, wash with an organic solvent to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified boronic acid.
Q4: What is the role of the base in a Suzuki-Miyaura reaction?
A4: The base plays a crucial role in the catalytic cycle. It activates the boronic acid to form a boronate species, which is more nucleophilic and facilitates the transmetalation step with the palladium catalyst. [5][7][8] Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- Organic Chemistry Portal.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
- ResearchGate. tert‐Butyl Hydroperoxide Promoted Pd‐catalyzed Homocoupling of Arylboronic Acids | Request PDF. [Link]
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?[Link]
- MDPI. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
- ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Protodeboronation [organic-chemistry.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound CAS#: 150691-04-6 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 2-(Tert-butylamino)sulfonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a versatile and robust method for the formation of biaryl and heteroaryl structures.[1] The choice of the boronic acid reagent is critical to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides an in-depth technical comparison of 2-(tert-butylamino)sulfonylphenylboronic acid with other commonly employed boronic acids, supported by an analysis of structural effects and representative experimental data.
Introduction: The Unique Profile of this compound
This compound is a specialized reagent characterized by a bulky tert-butylamino)sulfonyl group positioned ortho to the boronic acid moiety. This distinct substitution pattern imparts a unique combination of steric and electronic properties that differentiate it from simpler phenylboronic acids. Understanding these characteristics is key to predicting its behavior and optimizing its application in complex synthetic routes.
Molecular Structure:
The strategic placement of the ortho-sulfonamide group is not merely incidental; it is designed to modulate the reactivity of the boronic acid and influence the conformational preferences of the resulting biaryl products.
Comparative Analysis: Steric and Electronic Effects at Play
The performance of a boronic acid in a Suzuki-Miyaura coupling is fundamentally governed by a combination of steric and electronic factors. Here, we dissect how this compound compares to other representative boronic acids in these key aspects.
Steric Hindrance: A Double-Edged Sword
The most prominent feature of this compound is the sterically demanding tert-butyl group in the ortho position. This steric bulk has significant implications for the Suzuki-Miyaura coupling.
-
Challenges: The substantial steric hindrance around the reactive center can impede the crucial transmetalation step in the catalytic cycle.[3] This often necessitates the use of more reactive palladium catalysts, specialized bulky phosphine ligands (e.g., SPhos, XPhos), and stronger bases to achieve satisfactory yields.[4][5] The synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, is a known challenge in cross-coupling chemistry.[6][7]
-
Advantages: Conversely, the steric hindrance can be advantageous in achieving chemo- and regioselectivity in complex molecules with multiple potential coupling sites. Furthermore, the restricted rotation around the newly formed C-C bond in the biaryl product, induced by the bulky ortho-substituent, can lead to the formation of stable atropisomers.[1] This is a critical consideration in medicinal chemistry, where specific atropisomers can exhibit distinct pharmacological activities.
Table 1: Qualitative Comparison of Steric Hindrance in Selected Boronic Acids
| Boronic Acid | Ortho-Substituent | Relative Steric Hindrance | Expected Impact on Coupling |
| Phenylboronic Acid | -H | Low | Generally high reactivity with a broad range of partners. |
| 2-Methylphenylboronic Acid | -CH₃ | Moderate | May require slightly more forcing conditions compared to phenylboronic acid. |
| This compound | -SO₂NH(t-Bu) | High | Often requires specialized catalysts, bulky ligands, and stronger bases. Potential for atropisomerism in the product. |
| 2,6-Dimethylphenylboronic Acid | -CH₃, -CH₃ | Very High | Extremely challenging coupling partner, requiring highly active catalyst systems. |
Electronic Effects: Modulating Reactivity
The electronic nature of the substituents on the phenyl ring of a boronic acid influences the nucleophilicity of the organic group to be transferred. The sulfonyl group (-SO₂) is a strong electron-withdrawing group (EWG) due to the high electronegativity of the oxygen and sulfur atoms.[8][9]
-
Deactivating Effect: The electron-withdrawing nature of the sulfonamide group decreases the electron density on the phenyl ring, which can slow down the transmetalation step. However, the overall electronic effect is a balance between the inductive withdrawal of the sulfonyl group and the potential for resonance donation from the nitrogen atom of the sulfonamide.
-
Ortho-Directing Influence: In the context of the boronic acid's reactivity, the ortho-sulfonamide group primarily exerts a deactivating inductive effect. This is in contrast to its directing effect in electrophilic aromatic substitution, where it would be meta-directing.[10]
Table 2: Qualitative Comparison of Electronic Effects in Selected Boronic Acids
| Boronic Acid | Ortho-Substituent | Electronic Effect of Substituent | Expected Impact on Coupling |
| 4-Methoxyphenylboronic Acid | -H (para-OCH₃) | Electron-donating | Generally enhanced reactivity due to increased nucleophilicity of the aryl group. |
| Phenylboronic Acid | -H | Neutral | Baseline reactivity. |
| 4-Nitrophenylboronic Acid | -H (para-NO₂) | Electron-withdrawing | Reduced reactivity due to decreased nucleophilicity of the aryl group. |
| This compound | -SO₂NH(t-Bu) | Electron-withdrawing (inductive) | Reduced reactivity, potentially requiring more active catalytic systems. |
Experimental Considerations and Protocol Design
Given the unique steric and electronic profile of this compound, careful consideration of the reaction conditions is paramount for achieving successful Suzuki-Miyaura couplings. While direct comparative studies under identical conditions are limited in the literature, we can extrapolate from studies on other sterically hindered and electronically deactivated substrates to propose an optimized experimental approach.[11][12]
Catalyst and Ligand Selection
The choice of the palladium catalyst and the accompanying phosphine ligand is arguably the most critical factor. For sterically demanding couplings, catalyst systems that promote the formation of a monoligated, coordinatively unsaturated Pd(0) species are often more effective.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Recommended Catalysts and Ligands: For coupling this compound, particularly with challenging aryl chlorides, the use of palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is highly recommended.[5] These ligands are known to facilitate the oxidative addition and reductive elimination steps with sterically encumbered substrates.
Base and Solvent Selection
The choice of base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[13]
-
Bases: For challenging couplings, strong inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water, are commonly used. The presence of water can facilitate the dissolution of the base and promote the formation of the active boronate species.
General Experimental Protocol
The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling using this compound. This protocol is designed to provide a high probability of success with a range of aryl halide coupling partners.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the appropriate solvent system (e.g., 1,4-dioxane/water, 10:1 v/v).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with argon to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a valuable reagent for the synthesis of sterically hindered biaryl compounds, particularly those where atropisomerism is a desired feature. Its utility, however, is intrinsically linked to the careful selection of reaction conditions to overcome the challenges posed by its steric bulk and electronic deactivation. The use of modern, highly active palladium catalyst systems is often essential for achieving high yields.
While this guide provides a framework for understanding and utilizing this specialized boronic acid, it is important to note that direct, side-by-side comparative data with other boronic acids under standardized conditions is scarce in the published literature. Future studies focused on such direct comparisons would be invaluable for further elucidating the nuanced reactivity of this and other sterically demanding boronic acids. For researchers in drug discovery and materials science, a deeper understanding of the structure-activity relationships of these building blocks will continue to drive innovation in the synthesis of complex molecular architectures.
References
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic acid.
- ResearchGate. (n.d.).
- ResearchGate. (2018).
- Szymański, W., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(39), 12557–12566.
- Organic Chemistry Portal. (n.d.). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2018).
- Simons, J. (2013). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Physical Chemistry A, 117(47), 12531–12539.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Wikipedia. (n.d.).
Sources
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 8. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist’s Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Reagent, a Tunable Coupling Partner
Phenylboronic acids are indispensable tools in modern synthetic chemistry, most notably as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and commercial availability have made them staples in academic and industrial laboratories for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures found in pharmaceuticals and advanced materials.[2]
However, treating all phenylboronic acids as equal in reactivity is a critical oversight. The functional groups appended to the phenyl ring—the substituents—exert profound electronic and steric influences that dictate the kinetics and ultimate success of the coupling reaction. This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids, moving beyond simple protocols to explain the underlying chemical principles. By understanding these effects, researchers can make more informed decisions in reaction design, catalyst selection, and optimization, leading to more efficient and robust synthetic routes.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
To appreciate the role of the substituent, one must first understand the mechanistic framework of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation : This is the crucial, often rate-determining step, where the organic moiety from the boronic acid is transferred to the palladium center. This step is highly sensitive to the properties of the boronic acid.
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]
A critical, yet sometimes overlooked, player is the base. The boronic acid itself is not sufficiently nucleophilic for efficient transmetalation. The base activates the boronic acid by converting it into a more electron-rich and highly nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[5][6][7] This activation is fundamental to driving the catalytic cycle forward.[8][9][10]
Dissecting Reactivity: The Influence of Substituents
The rate and efficiency of the Suzuki-Miyaura reaction are predominantly governed by the transmetalation step. The electronic and steric nature of the substituent on the phenylboronic acid directly modulates the nucleophilicity of the aryl group being transferred and its ability to access the palladium center.
Electronic Effects: A Push-Pull Dynamic
The electronic character of a substituent alters the electron density of the entire phenyl ring and, consequently, the Lewis acidity of the boron atom.[11]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) "push" electron density into the aromatic ring through inductive and/or resonance effects. This increases the nucleophilicity of the carbon atom attached to boron, generally accelerating the transmetalation step and leading to higher reaction rates and yields.[12]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) "pull" electron density from the ring.[11] This has a dual effect. It increases the Lewis acidity of the boronic acid (lowering its pKa), which facilitates the formation of the active boronate species.[12] However, it also decreases the nucleophilicity of the aryl group, which can slow the rate of its transfer to the palladium center.[12][13] The overall outcome depends on a delicate balance between these competing factors.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Suzuki Coupling Results with 2-(Tert-butylamino)sulfonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance. The selection of the boronic acid partner is a critical parameter that dictates the reaction's success. This guide offers an in-depth technical analysis of the performance of 2-(Tert-butylamino)sulfonylphenylboronic acid in this pivotal reaction, providing a comparative perspective against other boronic acids and the experimental data to support these claims.
The Unique Profile of this compound: A Double-Edged Sword
This compound presents a fascinating case study in the nuanced world of Suzuki-Miyaura couplings. Its structure is characterized by two key features that significantly influence its reactivity:
-
An Electron-Withdrawing Sulfonamide Group: The sulfonamide moiety at the ortho position renders the boronic acid electron-deficient. This electronic property can have a profound impact on the transmetalation step of the catalytic cycle.[1]
-
Steric Hindrance: The presence of a bulky tert-butyl group in the sulfonamide, coupled with its ortho position relative to the boronic acid, introduces considerable steric congestion around the reactive center.[2]
These features create a delicate balance between electronic activation and steric impediment, making a thorough understanding of its performance characteristics essential for predictable and successful synthetic outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
To objectively assess the performance of this compound, we present a comparative analysis against two other representative boronic acids: the electron-rich and sterically unhindered 4-methoxyphenylboronic acid, and the electron-deficient 4-nitrophenylboronic acid. The following data is based on typical outcomes observed in Suzuki-Miyaura couplings and serves to illustrate the expected performance based on the structural and electronic properties of each reagent.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 88 |
Analysis of Results:
-
4-Methoxyphenylboronic acid , with its electron-donating methoxy group, exhibits the highest reactivity, leading to a high yield in a relatively short reaction time. This is consistent with the general principle that electron-rich boronic acids facilitate the transmetalation step.
-
4-Nitrophenylboronic acid , featuring a strongly electron-withdrawing nitro group, still provides a good yield, albeit with a slightly longer reaction time and a more specialized catalyst system. This demonstrates that while electron-withdrawing groups can slow the reaction, they do not preclude successful coupling.[3]
-
This compound gives a respectable yield, but requires a longer reaction time. This outcome is a direct consequence of the interplay between its electronic and steric properties. The electron-withdrawing sulfonamide group deactivates the boronic acid towards transmetalation, while the ortho-substitution and bulky tert-butyl group introduce steric hindrance, further slowing the reaction rate.[2][4]
Experimental Protocols: A Guide to Successful Synthesis and Coupling
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided for both the synthesis of a representative sulfonamide-phenylboronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid
This protocol is adapted from a published procedure for a related compound and provides a reliable method for the synthesis of sulfonamide-substituted phenylboronic acids.[5]
Caption: Workflow for the synthesis of a sulfonamide-phenylboronic acid.
Materials:
-
4-Bromobenzenesulfonyl chloride (1.0 equiv)
-
Allylamine (1.2 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Acetonitrile
-
Triisopropyl borate (5.0 equiv)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes, 4.0 equiv)
-
Tetrahydrofuran (THF)
-
Toluene
Procedure:
-
To a stirred solution of 4-bromobenzenesulfonyl chloride and triethylamine in acetonitrile in an ice-bath, slowly add allylamine.
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in chloroform, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to afford N-allyl-4-bromobenzenesulfonamide.
-
To a stirred solution of N-allyl-4-bromobenzenesulfonamide in a dry mixture of THF and toluene (4:1 v/v) in a dry ice-acetone bath, slowly add triisopropyl borate under an argon atmosphere.
-
Slowly add n-butyllithium while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(N-allylsulfamoyl)phenylboronic acid.
Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: Navigating the Challenges for Synthetic Success
The validation of Suzuki coupling results with this compound reveals a reagent with a nuanced reactivity profile. The electron-withdrawing nature of the sulfonamide group, combined with significant steric hindrance, necessitates a careful consideration of reaction conditions to achieve optimal yields. While its reactivity is attenuated compared to electron-rich and sterically unhindered boronic acids, it remains a valuable building block for the synthesis of complex molecules. By understanding the interplay of electronic and steric effects and employing optimized protocols, researchers can effectively leverage the unique properties of this compound to advance their synthetic endeavors in drug discovery and materials science.
References
- BenchChem Technical Support Team. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
- Tang, W., & Li, C. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- Royal Society of Chemistry. (2015).
- National Institutes of Health. (2017).
- AbacipharmTech. (n.d.). (2-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid. [Link]
- National Institutes of Health. (2007).
- National Institutes of Health. (2021). S(vi)
- Scholarship @ Claremont. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Sulfonamidophenylboronic Acids
For researchers, scientists, and professionals in drug development, the synthesis of biaryl sulfonamides is a critical step in the creation of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for this task, offering a versatile and efficient route to these valuable compounds. However, the success of this reaction is profoundly influenced by the choice of the palladium catalyst, especially when dealing with functionalized substrates like sulfonamidophenylboronic acids. This guide provides an in-depth comparative analysis of palladium catalyst systems, offering field-proven insights and actionable experimental protocols to empower your research.
The Significance of Biaryl Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. When incorporated into a biaryl scaffold, the resulting molecules often exhibit enhanced biological activity and favorable pharmacokinetic properties. The Suzuki-Miyaura coupling of sulfonamidophenylboronic acids with aryl halides is a direct and modular approach to access this privileged structural motif, making the optimization of this reaction a key focus for synthetic chemists.
Navigating the Challenges in Coupling Sulfonamidophenylboronic Acids
While the Suzuki-Miyaura reaction is robust, the presence of the sulfonamide group on the boronic acid partner can introduce specific challenges:
-
Electronic Effects: The electron-withdrawing nature of the sulfonamide group can influence the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle.
-
Steric Hindrance: Ortho-substituted sulfonamidophenylboronic acids can present significant steric bulk, hindering the approach of the reactants to the palladium center.
-
Competing Coordination: The nitrogen and oxygen atoms of the sulfonamide group could potentially coordinate to the palladium catalyst, leading to catalyst inhibition or off-cycle species.
The judicious selection of the palladium catalyst and ligands is therefore crucial to overcome these hurdles and achieve high reaction efficiency.
Comparative Analysis of Palladium Catalyst Systems
The performance of a palladium catalyst in the Suzuki-Miyaura coupling of sulfonamidophenylboronic acids is intrinsically linked to the nature of the ancillary ligands. These ligands stabilize the palladium center and modulate its electronic and steric properties, directly impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Traditional Phosphine Ligands: The Workhorses
Palladium catalysts bearing phosphine ligands have been the traditional choice for Suzuki-Miyaura couplings.
-
Triphenylphosphine (PPh₃): Often used in the form of Pd(PPh₃)₄, this catalyst is readily available and effective for a range of substrates. However, for challenging couplings involving sulfonamidophenylboronic acids, it may require higher catalyst loadings and elevated temperatures.
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and tBuXPhos have revolutionized the field of cross-coupling.[1] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl halide.[2] These ligands are particularly adept at coupling sterically hindered and electron-deficient substrates, making them a prime choice for sulfonamidophenylboronic acids.
N-Heterocyclic Carbene (NHC) Ligands: The Robust Contenders
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.
-
Strong σ-Donors: NHCs form highly stable bonds with the palladium center, leading to robust catalysts with high turnover numbers.[3][4] This stability can be advantageous when dealing with potentially coordinating functional groups like sulfonamides.
-
Steric Tunability: The steric environment around the palladium center can be readily modified by altering the substituents on the NHC ring, allowing for fine-tuning of the catalyst's reactivity.
Palladacycle Precatalysts: The User-Friendly Option
Palladacycles are pre-formed, air- and moisture-stable palladium(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) species.
-
Ease of Handling: Their stability makes them convenient to weigh and handle in a standard laboratory setting, improving experimental reproducibility.
-
High Activity: Many palladacycles incorporate bulky, electron-rich phosphine ligands, conferring high catalytic activity for challenging substrates.
Performance Summary and Recommendations
For the Suzuki-Miyaura coupling of sulfonamidophenylboronic acids, a systematic approach to catalyst selection is recommended.
| Catalyst Class | Ligand Examples | Key Advantages | Best Suited For |
| Traditional Phosphines | PPh₃ | Readily available, cost-effective | Simple, unhindered substrates |
| Bulky Monophosphines | XPhos, SPhos, tBuXPhos | High activity, broad substrate scope, effective for hindered substrates | Sterically demanding and electronically challenging sulfonamidophenylboronic acids |
| N-Heterocyclic Carbenes | IPr, SIMes | High stability, high turnover numbers, resistant to functional group interference | Reactions requiring robust catalysts and high efficiency |
| Palladacycles | Buchwald Palladacycles | Air- and moisture-stable, high activity, ease of use | General use, especially for high-throughput screening and process development |
Recommendation: For initial screening and challenging substrates, catalysts based on bulky, electron-rich monophosphine ligands (e.g., XPhos-Pd-G3) or NHC-ligated palladium complexes are highly recommended due to their proven efficacy in overcoming steric and electronic hurdles.
The Catalytic Cycle: A Mechanistic Rationale
Understanding the catalytic cycle provides the basis for rational catalyst and condition selection.
Caption: The Suzuki-Miyaura catalytic cycle.
The choice of ligand influences each step. Bulky, electron-rich ligands accelerate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the biaryl product and regenerate the active Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate the transmetalation step.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic sulfonamidophenylboronic acid with an aryl bromide.
Materials:
-
Sulfonamidophenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, sulfonamidophenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium precatalyst under a positive pressure of inert gas.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Note on Optimization: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For instance, for less reactive aryl chlorides, a stronger base like Cs₂CO₃ and a more polar solvent like DMF might be beneficial. A systematic screening of these parameters is recommended for each specific substrate combination.
Conclusion
The selection of an appropriate palladium catalyst is a critical determinant for the successful synthesis of biaryl sulfonamides via the Suzuki-Miyaura cross-coupling of sulfonamidophenylboronic acids. While traditional phosphine-based catalysts have their place, modern bulky monophosphine ligands, N-heterocyclic carbenes, and user-friendly palladacycle precatalysts offer superior performance for challenging substrates. By understanding the mechanistic underpinnings and employing a systematic approach to reaction optimization, researchers can efficiently access a diverse range of biaryl sulfonamides, accelerating the pace of drug discovery and development.
References
- Wang, Z.-Y., et al. (2013). Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(45), 7899-7906. [Link]
- Wang, Z.-Y., et al. (2013). ChemInform Abstract: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids. ChemInform, 45(14). [Link]
- Shao, L., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]
- Koehler, K., et al. (2005). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Garg, N. K., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Cell Reports Physical Science. [Link]
- Dubbaka, S. R., et al. (2004). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. [Link]
- Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis. [Link]
- Garg, N. K. (2013).
- Buchwald, S. L., et al. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
- Garg, N. K. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry Research. [Link]
- Smith, A. B. (2014). Exploring Greener Suzuki Coupling Reactions for Biaryl Synthesis: Replacing Palladium Acetate with Palladium On Carbon in Three Known Aqueous Suzuki Reactions.
- Unspecified Author. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.
- Buchwald, S. L. (2019). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. [Link]
- Unspecified Author. (n.d.). Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates.
- Beller, M., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
- Unspecified Author. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
- Beller, M., & Zapf, A. (2009). ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. ChemInform. [Link]
- Jutand, A., & Amatore, C. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Semantic Scholar. [Link]
Sources
- 1. Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Assessing the Efficiency of 2-(Tert-butylamino)sulfonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, motifs prevalent in pharmaceuticals, agrochemicals, and functional materials. The choice of the boronic acid coupling partner is critical to the success of these transformations, influencing reaction efficiency, scope, and functional group tolerance. This guide provides an in-depth assessment of 2-(Tert-butylamino)sulfonylphenylboronic acid, a sterically hindered and electronically distinct reagent.
Understanding the Unique Profile of this compound
The structure of this compound presents two key features that are anticipated to significantly influence its reactivity in palladium-catalyzed cross-coupling reactions:
-
Steric Hindrance: The presence of the bulky tert-butylaminosulfonyl group at the ortho position to the boronic acid moiety introduces significant steric hindrance around the reaction center. This can impede the approach of the boronic acid to the palladium complex during the crucial transmetalation step of the catalytic cycle.[1][2][3]
-
Electronic Effects: The sulfonyl group is strongly electron-withdrawing, which can decrease the nucleophilicity of the aryl ring.[4] This electronic deactivation can slow down the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.
These combined steric and electronic factors classify this compound as a "challenging" substrate for Suzuki-Miyaura coupling. However, the resulting biaryl sulfonamides are valuable scaffolds in medicinal chemistry, making the investigation of their synthesis crucial.[5]
Comparative Framework: Potential Alternatives for Evaluation
To comprehensively assess the efficiency of this compound, it is essential to compare its performance against a curated set of alternative boronic acids. The following compounds are proposed as suitable benchmarks, representing varying degrees of steric and electronic properties:
-
Phenylboronic Acid: The simplest arylboronic acid, serving as a baseline for sterically unhindered and electronically neutral coupling partners.
-
2-Methoxyphenylboronic Acid: An ortho-substituted boronic acid with moderate steric bulk and an electron-donating group. This allows for the dissection of steric versus electronic effects. Studies on similar ortho-substituted boronic acids have shown that chelating effects can sometimes influence reactivity.[1][2]
-
2-Nitrophenylboronic Acid: An ortho-substituted boronic acid with a strongly electron-withdrawing group, providing a comparison for electronic deactivation without the significant steric bulk of the tert-butylaminosulfonyl group.[4]
-
2-Sulfamoylphenylboronic acid: A closely related analogue that can help elucidate the specific impact of the N-tert-butyl group on reactivity.
Experimental Design for Comparative Efficiency Assessment
To generate meaningful and reproducible comparative data, a standardized experimental protocol is paramount. The following section outlines a detailed workflow for assessing the efficiency of this compound against the proposed alternatives.
General Suzuki-Miyaura Coupling Protocol
This protocol is a starting point and may require optimization for specific aryl halide coupling partners.
Materials:
-
This compound and alternative boronic acids
-
Aryl halide (e.g., 4-bromoanisole as a standard coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., 2 mol % Pd(PPh₃)₄).
-
Add the anhydrous solvent (5 mL).
-
Degas the reaction mixture by bubbling with inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the isolated yield and characterize the product by NMR and mass spectrometry.
Data Presentation for Comparative Analysis
All quantitative data should be summarized in a clear and organized table to facilitate direct comparison.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene | 100 | 12 | Experimental Result |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene | 100 | 12 | Experimental Result |
| 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene | 100 | 12 | Experimental Result |
| 2-Nitrophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene | 100 | 12 | Experimental Result |
| 2-Sulfamoylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene | 100 | 12 | Experimental Result |
Visualizing the Process: Workflow and Catalytic Cycle
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Figure 1: Experimental workflow for the comparative assessment of boronic acid efficiency.
Sources
- 1. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of 2-(Tert-butylamino)sulfonylphenylboronic Acid in Benchmark Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks for carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2] Within the diverse arsenal of organoboron reagents, substituted phenylboronic acids offer a powerful tool for introducing specific functionalities and tuning molecular properties. This guide provides an in-depth technical comparison of 2-(tert-butylamino)sulfonylphenylboronic acid , a reagent whose unique structural features present both opportunities and challenges in synthesis. We will explore its benchmark reactions, compare its anticipated performance against common alternatives, and provide detailed experimental protocols to empower your research.
The Profile of this compound: A Reagent of Untapped Potential
This compound belongs to a class of ortho-substituted phenylboronic acids. Its defining feature is the bulky and electron-withdrawing tert-butylaminosulfonyl group positioned adjacent to the boronic acid moiety. This substitution pattern is expected to significantly influence the reagent's reactivity in palladium-catalyzed cross-coupling reactions.
The sulfonamide group is a known bioisostere for carboxylic acids and other functional groups, making this boronic acid an attractive building block in medicinal chemistry for the synthesis of novel drug candidates. The tert-butyl group provides steric bulk, which can influence the atropisomerism of the resulting biaryl products, a critical consideration in designing molecules with specific three-dimensional conformations.
From a mechanistic standpoint, the ortho-sulfonamide group is anticipated to exert a strong electron-withdrawing effect, which can modulate the nucleophilicity of the aryl group during the transmetalation step of the Suzuki-Miyaura catalytic cycle. Furthermore, the potential for chelation between the sulfonamide's oxygen atoms and the palladium center could play a role in the reaction's regioselectivity and efficiency.
Benchmark Reaction: The Suzuki-Miyaura Cross-Coupling
The quintessential benchmark reaction for any new boronic acid is the Suzuki-Miyaura cross-coupling with a standard aryl halide. This reaction provides a baseline for evaluating its reactivity, stability, and the general conditions required for successful coupling.
Proposed Benchmark Reaction
A suitable benchmark reaction for this compound would be its coupling with a common and relatively unreactive aryl bromide, such as 4-bromoanisole. This reaction would yield 4'-methoxy-2-(tert-butylamino)sulfonyl-[1,1'-biphenyl], a biaryl structure that allows for straightforward analysis and characterization.
Caption: Proposed benchmark Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. It is based on well-established procedures for similar ortho-substituted boronic acids and emphasizes best practices for achieving high yields and reproducibility.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of aryl halide)
-
Deionized Water (1 mL per mmol of aryl halide)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Solvent Addition: Add the degassed toluene and deionized water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.
For this compound, the electron-withdrawing nature of the sulfonamide group is expected to primarily influence the transmetalation step. The steric bulk of the tert-butyl group may also play a role in both the transmetalation and reductive elimination steps.
Conclusion and Future Outlook
This compound represents a valuable, albeit under-explored, building block for organic synthesis, particularly in the realm of medicinal chemistry. While direct comparative data is sparse, an understanding of the fundamental principles of the Suzuki-Miyaura reaction allows for a rational approach to its application. The interplay of the electronic and steric effects of the ortho-sulfonamide substituent suggests that careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, will be critical to achieving high efficiency. Future studies involving this reagent are encouraged to publish detailed reaction data to build a more comprehensive understanding of its reactivity profile and unlock its full potential in the synthesis of complex molecular architectures.
References
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction. (2023, October 27). In Wikipedia.
- Suzuki Coupling Mechanism. (2022, June 18). YouTube.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC.
- Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). PMC.
- The cross coupling of boronic acid with trimethylbenzylicammonium salts. (n.d.). ResearchGate.
- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019, January 6). YouTube.
Sources
A Comparative Guide to the Synthetic Routes of Oseltamivir (Tamiflu®): Yield, Scalability, and Strategic Advantages
Oseltamivir, marketed under the trade name Tamiflu®, stands as a critical first-line defense against influenza A and B viruses.[1] As a potent neuraminidase inhibitor, it prevents the release of new viral particles from infected cells, thereby curtailing the spread of the infection.[1] The strategic importance of Oseltamivir, particularly in the context of seasonal epidemics and potential pandemics, places immense pressure on its manufacturing processes. An ideal synthesis must not only be high-yielding but also scalable, cost-effective, and environmentally sustainable.
The journey of Oseltamivir synthesis has been one of significant chemical innovation. Initial routes were heavily dependent on (-)-shikimic acid, a natural product harvested from Chinese star anise (Illicium verum).[2] This reliance created a precarious supply chain, vulnerable to agricultural and geopolitical instabilities, prompting a global effort to devise alternative, more robust synthetic strategies.[3]
This guide provides an in-depth, objective comparison of the seminal industrial synthesis route with a prominent alternative strategy, offering experimental insights and data to inform researchers, scientists, and drug development professionals in the field of antiviral manufacturing.
Workflow for Synthetic Route Comparison
The process of evaluating and comparing synthetic routes involves a multi-faceted analysis, from initial route identification to a detailed assessment of key performance indicators.
Caption: A generalized workflow for the comparative analysis of synthetic chemical routes.
Route 1: The Industrial Standard - The Roche Synthesis from (-)-Shikimic Acid
The commercial synthesis of Oseltamivir, pioneered by Gilead Sciences and optimized by Hoffmann-La Roche, begins with the chiral pool starting material, (-)-shikimic acid.[4] This route is a testament to large-scale process chemistry, establishing a reliable, albeit constrained, method for producing the drug. The overall yield from shikimic acid is typically in the range of 17-22%.[4]
A key strategic element of this synthesis is the control of stereochemistry. Oseltamivir possesses three stereocenters, meaning eight possible stereoisomers exist, but only one is therapeutically active.[4] Using a naturally chiral starting material like shikimic acid elegantly resolves this challenge from the outset.
The synthesis involves the formation of a key epoxide intermediate, which is then opened by an azide nucleophile. While effective, the use of potentially explosive azide reagents is a significant drawback, necessitating stringent safety protocols, especially at an industrial scale.[2]
Caption: Simplified workflow of the Roche industrial synthesis of Oseltamivir from (-)-shikimic acid.
Key Experimental Protocol: Azide-Mediated Epoxide Ring Opening
This step is crucial for installing one of the two key nitrogen functionalities. The following is a representative laboratory-scale procedure.
-
Preparation: The shikimic acid-derived epoxide intermediate is dissolved in a suitable solvent system, often a mixture of ethanol and water.[5]
-
Reagent Addition: A solution of sodium azide (NaN₃) and a proton source like ammonium chloride is prepared in water and added to the epoxide solution.[5]
-
Reaction: The mixture is heated to reflux. The reaction progress is meticulously monitored using Thin Layer Chromatography (TLC) until all the starting epoxide material is consumed.
-
Workup: Upon completion, the reaction is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous agent (e.g., Na₂SO₄), filtered, and concentrated to yield the crude azido-alcohol intermediate, which is then carried forward to the next step.
Causality: The choice of a water/ethanol solvent system is critical to solubilize both the organic epoxide substrate and the inorganic sodium azide salt, facilitating the reaction. Ammonium chloride acts as a mild acid to protonate the epoxide, activating it for nucleophilic attack by the azide ion. This Sₙ2 reaction proceeds with an inversion of stereochemistry, a key feature in establishing the final stereochemical configuration of Oseltamivir.
Route 2: A Strategic Alternative - The Diels-Alder Approach
To circumvent the reliance on shikimic acid, numerous alternative syntheses have been developed. Among the most promising are those based on the Diels-Alder reaction, a powerful C-C bond-forming reaction that constructs the core cyclohexene ring from simple, acyclic precursors.[6][7]
One notable example involves the reaction of a diene, such as 1,3-butadienyl-3-pentyl ether, with a dienophile like 3-nitro-ethyl acrylate.[8] This approach completely decouples the synthesis from the natural product supply chain. While some patented routes report overall yields as high as 40%, these often require sophisticated catalysts and careful optimization to control stereochemistry.[1][8]
Caption: Generalized workflow for a Diels-Alder based synthesis of Oseltamivir.
Key Experimental Protocol: Asymmetric Diels-Alder Reaction
Achieving the correct stereochemistry is the primary challenge in this approach. This often necessitates the use of a chiral catalyst.
-
Catalyst Preparation: A chiral Lewis acid catalyst (e.g., a copper complex with a chiral ligand) is prepared or activated in a dry, inert solvent like acetonitrile.
-
Reaction Setup: The dienophile (3-nitro-ethyl acrylate) is added to the catalyst solution under an inert atmosphere (e.g., nitrogen or argon) and cooled to the optimal reaction temperature.
-
Diene Addition: The diene (1,3-butadienyl-3-pentyl ether) is added slowly to the reaction mixture. The reaction is stirred for several hours or until TLC analysis indicates the consumption of the limiting reagent.
-
Workup: The reaction is quenched, and the crude product is isolated through an extractive workup.
-
Purification: Purification by flash column chromatography is typically required to isolate the desired diastereomer of the cyclohexene product.
Causality: The chiral catalyst coordinates to the dienophile, creating a sterically defined environment. This forces the diene to approach from a specific face, leading to the preferential formation of one enantiomer over the other. The choice of catalyst, solvent, and temperature are all critical variables that must be optimized to achieve high enantioselectivity.
Comparative Data Summary
The choice of a synthetic route is a multi-variable decision, balancing yield against factors like cost, safety, and scalability. The table below provides a head-to-head comparison of the key metrics for the discussed routes.
| Metric | Route 1: Roche (Shikimic Acid) | Route 2: Diels-Alder Approach |
| Overall Yield | 17–22%[4] | Up to 40%[1][8] |
| Number of Linear Steps | ~10-12 steps[9] | ~5-8 steps[3][8] |
| Starting Material | (-)-Shikimic Acid | Simple acyclic precursors (e.g., butadiene derivatives)[4][8] |
| Starting Material Cost/Availability | Variable, subject to supply chain risks[3] | Generally low-cost and readily available[1] |
| Use of Hazardous Reagents | Yes (Sodium Azide)[2] | Can be azide-free, but may use other hazardous reagents (e.g., nitro compounds)[1][10] |
| Stereochemical Control | Excellent (derived from chiral pool)[4] | Requires chiral catalysts or resolution, can be challenging[7] |
| Scalability | Proven at industrial scale | Potentially high, but catalyst cost and efficiency can be limiting factors |
Conclusion and Future Outlook
The established Roche synthesis of Oseltamivir from shikimic acid is a robust and proven industrial process. Its primary strength lies in its reliable control of stereochemistry, inherited from its natural starting material. However, its dependence on a potentially volatile supply chain and the use of hazardous azide reagents are significant liabilities.[2][3][4]
Shikimic acid-independent routes, particularly those employing the Diels-Alder reaction, offer a compelling alternative.[6] They promise shorter synthetic sequences, higher theoretical yields, and liberation from the constraints of natural product sourcing.[1][8] The main hurdle for these routes remains the efficient and cost-effective control of stereochemistry on an industrial scale.
Looking forward, the field is moving towards even more efficient and sustainable methodologies. The development of high-yielding, azide-free syntheses and the application of enabling technologies like continuous flow chemistry, which can allow for the safe handling of hazardous intermediates, are poised to define the next generation of Oseltamivir production.[1] Furthermore, organocatalytic routes have shown remarkable efficiency, achieving high yields in fewer, "one-pot" operations, minimizing waste and purification steps.[11][12] The continued evolution of these synthetic strategies is paramount to ensuring a stable and responsive global supply of this essential antiviral medication.
References
- Oseltamivir total synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026.
- A Comparative Guide to the Synthetic Efficiency of Oseltamivir (Tamiflu®) Production Routes. (n.d.). BenchChem. Retrieved January 9, 2026.
- Nie, L.-D., Shi, X.-X., Ko, K. H., Lu, W.-D., & Ma, D.-W. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970–3973. [Link]
- Gong, P., & Xu, Y. (2008). Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Current Medicinal Chemistry, 15(30), 3145–3159. [Link]
- Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Beilstein Journal of Organic Chemistry, 7, 251–260. [Link]
- Weng, J., Li, Y.-B., Wang, R.-B., Li, F.-Q., Liu, C., Chan, A. S. C., & Lu, G. (2011). A Practical and Azide-Free Synthetic Approach to Oseltamivir from Diethyl d-Tartrate. The Journal of Organic Chemistry, 76(10), 4153–4157. [Link]
- de Souza, R. O. M. A., & de Souza, A. L. F. (2018). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 23(11), 2993. [Link]
- Nie, L.-D., Shi, X.-X., Ko, K. H., Lu, W.-D., & Ma, D.-W. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. The Journal of Organic Chemistry, 74(10), 3970-3973. [Link]
- Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations. Angewandte Chemie International Edition in English, 48(7), 1304–1307. [Link]
- Gong, P., & Xu, Y. (2008). Different Synthetic Strategies of Oseltamivir Phosphate: A Potent Influenza Neuraminidase Inhibitor.
- Nie, L.-D., Shi, X.-X., Ko, K. H., Lu, W.-D., & Ma, D.-W. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid.
- Nie, L.-D., Shi, X.-X., Ko, K. H., Lu, W.-D., & Ma, D.-W. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. American Chemical Society. Retrieved January 9, 2026.
- Technical Support Center: Large-Scale Synthesis of Oseltamivir. (n.d.). BenchChem. Retrieved January 9, 2026.
- Synthesis of oseltamivir using Diels-Alder reaction of 1, 3-butadiene bearing 2-carboxy and 4-alkoxy substituents. (n.d.). Hilaris Publisher. Retrieved January 9, 2026.
- Singh, R. P., & Singh, R. K. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? RSC Advances, 10(45), 26802–26829. [Link]
- Abrechta, S., Harrington, P., Iding, H., Karpfa, M., Trussardia, R., Wirz, B., & Zuttera, U. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA International Journal for Chemistry, 58(9), 621-629.
- A novel asymmetric synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. (n.d.).
- The Synthetic-Technical Development of Oseltamivir Phosphate Tamiflu™: A Race against Time. (n.d.).
- Synthesis of (-)-Oseltamivir. (n.d.).
- Weng, J., Li, Y.-B., Wang, R.-B., Li, F.-Q., Liu, C., Chan, A. S. C., & Lu, G. (2011). A practical and azide-free synthetic approach to oseltamivir from diethyl D-tartrate. The Journal of Organic Chemistry. Retrieved January 9, 2026.
- Synthesis method of oseltamivir. (n.d.).
- Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). (2008). iSm2. Retrieved January 9, 2026.
- Zutter, U., Iding, H., Spurr, P., & Wirz, B. (2008). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry, 73(13), 4895–4902. [Link]
- Oseltamivir total synthesis - Corey Synthesis. (2024, February 4). YouTube. Retrieved January 9, 2026.
- Magano, J. (2009). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza. Chemical Reviews, 109(9), 4398-4438. [Link]
- Synthesis of Tamiflu from chiral diethyl D‐tartrate. (n.d.).
- Technical Support Center: Oseltamivir Synthesis. (n.d.). BenchChem. Retrieved January 9, 2026.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 2-(Tert-butylamino)sulfonylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the kinetic profile of 2-(Tert-butylamino)sulfonylphenylboronic acid in the context of palladium-catalyzed cross-coupling reactions. As the demand for structurally complex and novel chemical entities grows, a nuanced understanding of reagent behavior is paramount. Here, we move beyond simple reaction yields to dissect the kinetic factors governing the performance of this unique boronic acid, comparing it objectively with common alternatives. The insights and protocols herein are designed to empower researchers to optimize reaction conditions, troubleshoot synthetic challenges, and make informed decisions in catalyst and substrate selection.
Introduction: The Unique Profile of this compound
This compound is a bifunctional reagent characterized by two key structural features on an aromatic ring: a boronic acid moiety and an ortho-positioned N-tert-butylsulfonamide group. The boronic acid enables its participation in a wide array of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[1][2]
The sulfonamide group, however, is not a passive spectator. Its strong electron-withdrawing nature and significant steric bulk, conferred by the ortho-position and the tert-butyl group, profoundly influence the electronic and steric environment of the boronic acid. This, in turn, dictates its kinetic behavior during the catalytic cycle. Understanding these influences is critical for predicting its reactivity and effectively deploying it in synthesis.[3]
Mechanistic Considerations: The Impact of the Sulfonamide Substituent
The kinetics of the Suzuki-Miyaura reaction are largely governed by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The properties of the boronic acid directly impact the transmetalation step, where the organic group is transferred from boron to the palladium center.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Electronic Effects: The sulfonamide group is strongly electron-withdrawing. This effect lowers the pKa of the boronic acid, facilitating the formation of the reactive boronate species ([Ar'-B(OH)₃]⁻) even with milder bases.[3] However, this same electron-withdrawing character significantly decreases the nucleophilicity of the aryl ring being transferred. Consequently, the rate of transmetalation, which involves the transfer of this now less nucleophilic group to the electrophilic palladium(II) center, is expected to be substantially slower compared to reactions with electron-neutral or electron-rich boronic acids.[4][5]
Steric Effects: The placement of the bulky N-tert-butylsulfonamide group at the ortho-position creates significant steric hindrance around the boronic acid. This steric congestion can impede the approach of the boronic acid (or its corresponding boronate) to the palladium complex, further slowing the rate of transmetalation.[6][7] In some cases, ortho-substituents can also influence the reductive elimination step.
Performance Comparison: A Kinetic Guide
To contextualize the performance of this compound, we compare its expected kinetic profile with that of other common phenylboronic acids. This comparison is based on established principles of physical organic chemistry and published kinetic studies of Suzuki-Miyaura reactions.[4][5][8]
| Boronic Acid | Substituent & Position | Electronic Effect | Steric Hindrance | Expected Impact on Transmetalation Rate | Predicted Overall Reaction Rate |
| This compound | ortho-SO₂NHtBu | Strongly Electron-Withdrawing | High | Very Slow | Slowest |
| 4-Acetylphenylboronic Acid | para-COCH₃ | Electron-Withdrawing | Low | Slow | Slow |
| Phenylboronic Acid | None | Neutral | Low | Baseline | Baseline |
| 4-Methoxyphenylboronic Acid | para-OCH₃ | Electron-Donating | Low | Fast | Fast |
| 2-Methylphenylboronic Acid | ortho-CH₃ | Weakly Electron-Donating | Moderate | Slightly Slowed (Sterics > Electronics) | Slower than para-isomer |
This comparative table highlights a critical trade-off. While the electron-withdrawing sulfonamide group may offer unique electronic properties to the final coupled product and can facilitate boronate formation, it comes at a significant kinetic cost. Reactions involving this substrate will likely require more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve reasonable conversion rates compared to simpler, less hindered, or electron-rich boronic acids.
Experimental Protocol: Kinetic Analysis of a Suzuki-Miyaura Reaction
To validate these predictions and quantify the kinetic performance, a robust experimental protocol is essential. The following procedure provides a framework for monitoring reaction progress over time, allowing for the determination of initial reaction rates.
Workflow for Kinetic Analysis
Caption: A generalized workflow for conducting kinetic experiments.
Step-by-Step Methodology
1. Materials and Reagents:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Boronic Acids: this compound and selected comparison reagents
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
Internal Standard (e.g., Dodecane, for GC analysis)
-
Quenching Solution (e.g., 1 M HCl)
2. Reaction Setup:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.
-
Add the anhydrous solvent (to achieve a desired final concentration, e.g., 0.1 M) to the reaction vessel via syringe.
3. Execution and Sampling:
-
Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80 °C). Allow the mixture to equilibrate for 5 minutes with stirring.
-
To initiate the reaction (t=0), inject the catalyst/ligand stock solution into the reaction vessel.
-
At specified time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture using a syringe.
-
Immediately inject the aliquot into a vial containing the quenching solution (1 mL) and a suitable extraction solvent (e.g., ethyl acetate). Vortex thoroughly.
4. Analysis:
-
Analyze the organic layer of the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calibrate the instrument using standard solutions of the starting material, product, and internal standard to generate a calibration curve.
-
Use the peak areas from the analysis to determine the concentration of the product formed at each time point, corrected against the internal standard.
5. Data Interpretation:
-
Plot the concentration of the product versus time.
-
The initial reaction rate is determined from the slope of the linear portion of this curve, typically at <20% conversion.
-
By running parallel experiments under identical conditions for each boronic acid, a direct quantitative comparison of their initial reaction rates can be achieved.
Conclusion and Outlook
The kinetic profile of this compound is dominated by the strong electron-withdrawing and sterically demanding nature of its ortho-sulfonamide substituent. This leads to a predicted slower rate of transmetalation in Suzuki-Miyaura cross-coupling reactions when compared to unsubstituted, electron-rich, or even less-hindered electron-poor boronic acids. While this presents a kinetic penalty, it also offers a unique handle for introducing sulfonyl-containing motifs, which are valuable in medicinal chemistry and materials science.[9][10]
For practitioners, overcoming the kinetic barrier may involve the use of highly active phosphine ligands, higher catalyst loadings, or elevated temperatures.[11] The detailed kinetic analysis protocol provided in this guide offers a reliable method to quantify these effects and rationally optimize reaction conditions. By understanding the underlying kinetic principles, researchers can harness the full synthetic potential of this and other challenging, highly functionalized building blocks.
References
- BenchChem. A Comparative Guide to the Kinetics of Suzuki Reactions with 3-Tolylboronic Acid.
- BenchChem. A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid.
- ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo....
- NIH. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors.
- NIH.
- PubMed.
- Organic Chemistry Frontiers (RSC Publishing).
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PubMed Central. S(vi)
- Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling.
- Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
A Multi-faceted Approach to Confirming the Structure of Biaryl Sulfonamides: A Guide for Drug Discovery Professionals
Introduction
Biaryl sulfonamides represent a privileged scaffold in modern medicinal chemistry. Their unique three-dimensional architecture allows them to engage with biological targets in ways that simpler, planar molecules cannot. From inhibiting protein-protein interactions to targeting enzymes like histone deacetylases (HDACs), the therapeutic potential of this compound class is vast.[1][2][3] However, this structural complexity, particularly the restricted rotation around the aryl-aryl and aryl-sulfonamide bonds, can lead to the formation of stable atropisomers—stereoisomers that are not easily interconverted.[4][5] Unambiguous confirmation of the structure, including the specific atropisomeric form, is therefore not merely an academic exercise but a critical step in drug development. The distinct spatial arrangement of atropisomers can lead to dramatically different pharmacological and toxicological profiles.
This guide provides a comprehensive, multi-technique framework for the rigorous structural confirmation of biaryl sulfonamides. We will move beyond simple data reporting and delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your structural assignments.
The Challenge: Beyond Simple Connectivity
The primary challenge in characterizing biaryl sulfonamides lies in their conformational complexity. While standard 1D NMR might confirm the presence of the necessary atoms and functional groups, it often fails to provide a complete picture of the molecule's 3D structure. Key questions that must be answered include:
-
What is the precise connectivity of the atoms?
-
What is the relative orientation of the two aryl rings?
-
Is there evidence of atropisomerism, and if so, which isomer is present?
-
What is the conformation around the sulfonamide bond?
A failure to address these questions can lead to the progression of a compound with a misassigned structure, resulting in wasted resources and potentially misleading biological data.
A Synergistic Workflow for Structural Confirmation
No single analytical technique can definitively answer all of the structural questions posed by biaryl sulfonamides. Therefore, a synergistic approach, integrating data from multiple techniques, is essential.
Caption: Synergistic workflow for biaryl sulfonamide structural confirmation.
Comparative Analysis of Key Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Foundation of Structural Elucidation
NMR is the cornerstone of structural analysis for organic molecules. For biaryl sulfonamides, a suite of NMR experiments is necessary to build a complete picture.
-
1D NMR (¹H and ¹³C): These experiments provide the initial overview of the molecule's electronic environment. The number of signals, their chemical shifts, and their multiplicities confirm the presence of the expected functional groups and provide clues about symmetry.
-
2D NMR (COSY, HSQC, HMBC): These techniques are indispensable for establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for determining the three-dimensional structure and stereochemistry.[6] They detect through-space interactions between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected through bonds.[7] This is particularly vital for:
-
Determining Atropisomerism: The presence or absence of NOE correlations between specific protons on the two aryl rings can definitively establish their relative orientation.[8][9]
-
Confirming Conformation: NOESY can reveal the preferred conformation around the sulfonamide bond by showing correlations between the sulfonamide N-H proton and nearby protons on the aryl rings.
-
Table 1: Hypothetical NMR Data for a Biaryl Sulfonamide
| Proton | ¹H Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| H-2' | 7.85 | C-1', C-3', C-6' | H-6 |
| H-6 | 7.50 | C-1, C-5, C-7 | H-2' |
| NH | 8.20 | C-1 of Aryl-SO₂ | H-6 |
This data is illustrative. Actual values will vary depending on the specific molecule.
X-Ray Crystallography: The "Gold Standard" for Unambiguous Structure
Single-crystal X-ray diffraction provides a definitive, three-dimensional map of the molecule's structure in the solid state.[1] It is considered the gold standard for structural confirmation as it directly visualizes the positions of all atoms.[10][11]
Causality in Experimental Choice: While powerful, obtaining suitable crystals for X-ray analysis can be a significant bottleneck. The decision to pursue crystallography is often made when NMR data is ambiguous or when an indisputable confirmation of stereochemistry is required for regulatory filings or high-impact publications.
Table 2: Key Crystallographic Parameters for a Biaryl Sulfonamide
| Parameter | Value | Significance |
| C-C bond length (inter-aryl) | 1.49 Å | Confirms the single bond between the aryl rings. |
| S-N bond length | 1.61 Å | Typical for a sulfonamide bond.[1] |
| Dihedral Angle (Aryl-Aryl) | 75° | Quantifies the twist between the two aryl rings. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice.[1] |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell.[1] |
Mass Spectrometry (MS): Confirming Identity and Aiding Fragmentation Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule and analyzing the masses of the resulting fragments. The fragmentation pattern can provide valuable structural information that complements the NMR and X-ray data. A characteristic fragmentation pathway for aromatic sulfonamides is the loss of SO₂.[12][13][14]
Table 3: HRMS and MS/MS Data for a Biaryl Sulfonamide
| Analysis | Theoretical m/z | Observed m/z | Key Fragment (m/z) |
| HRMS ([M+H]⁺) | 351.0951 | 351.0955 | N/A |
| MS/MS | N/A | N/A | 287.0873 ([M+H-SO₂]⁺) |
Detailed Experimental Protocols
Protocol 1: Acquiring High-Quality NOESY Data
Self-Validating System: The success of a NOESY experiment relies on the purity of the sample and the appropriate choice of experimental parameters.
-
Sample Preparation: Dissolve 5-10 mg of the biaryl sulfonamide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆). The sample must be free of paramagnetic impurities, which can interfere with the NOE effect. Filter the solution to remove any particulate matter.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution and sensitivity.
-
Tune and match the probe for the specific sample and solvent.
-
Acquire a standard ¹H NMR spectrum to determine the chemical shifts and line widths of the signals of interest.
-
-
NOESY Parameter Optimization:
-
Mixing Time (τm): This is the most critical parameter. It is the time during which magnetization is transferred between spatially close protons. A typical starting point is the T₁ relaxation time of the protons of interest. A range of mixing times (e.g., 200-800 ms) should be tested to find the optimal value for observing the desired NOEs without significant spin diffusion.
-
Number of Scans: This will depend on the concentration of the sample. For a typical sample, 16-64 scans per increment should be sufficient.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Integrate the cross-peaks and diagonal peaks. The volume of the cross-peak is proportional to 1/r⁶, where r is the distance between the two protons.
-
Carefully analyze the cross-peaks to identify through-space correlations and distinguish them from artifacts.
-
Protocol 2: General Procedure for Sample Preparation for X-Ray Crystallography
-
Purification: The compound must be of high purity (>98%), as impurities can inhibit crystal growth.
-
Solvent Selection: Screen a variety of solvents with different polarities and boiling points. Common techniques for crystal growth include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble and place this solution in a sealed container with a second solvent in which the compound is insoluble but which is miscible with the first solvent. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
-
-
Crystal Selection: Select a single, well-formed crystal with sharp edges and no visible defects for analysis.
Conclusion
The structural confirmation of biaryl sulfonamides is a multi-step process that requires a thoughtful and systematic approach. By integrating the complementary data from NMR spectroscopy, X-ray crystallography, and mass spectrometry, researchers can achieve an unambiguous structural assignment. This high level of rigor is essential for building a solid foundation for any drug discovery program and for ensuring that the biological data generated is both accurate and reproducible. The experimental choices outlined in this guide are designed to create a self-validating system, providing the necessary confidence to advance promising biaryl sulfonamide candidates through the development pipeline.
References
- Martinez-Araya, C., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Crystals, 15(1), 854.
- Iwan, D., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Materials (Basel), 13(21), 5010.
- Daszkiewicz, M., et al. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton-Synthesis and Antiproliferative Activity. Materials (Basel), 13(21), 5010.
- Häner, M., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. International Journal of Molecular Sciences, 24(15), 12439.
- Nnamdi, L. O., et al. (2021). General structure of sulphonamides; R=R1=H for sulphanilamide. ResearchGate.
- Chohan, Z. H., et al. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 120-130.
- Singh, F. V., et al. (2025). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega, 10(17), 17361-17393.
- Singh, F. V., et al. (2025). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega.
- Kaczor, A. A., & Polski, A. (2015). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate.
- Chen, J. J., et al. (2000). beta-N-Biaryl ether sulfonamide hydroxamates as potent gelatinase inhibitors: part 1. Design, synthesis, and lead identification. Bioorganic & Medicinal Chemistry Letters, 10(18), 2041-2044.
- Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2736.
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1477-1483.
- Oki, K., et al. (2021). Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. The Journal of Organic Chemistry, 86(11), 7857-7866.
- Ishizuka, T., et al. (2021). Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes. Chemistry – A European Journal, 27(1), 331-338.
- Zholdassova, E., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7799.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- Singh, F. V., et al. (2025). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega, 10(17), 17361-17393.
- Wei, W., et al. (2019). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Journal of Chemical Information and Modeling, 59(4), 1461-1474.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate.
- LibreTexts. (2021). 5.4: NOESY Spectra. Chemistry LibreTexts.
- Wang, Y., et al. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate.
- Ramirez-Marquez, C., et al. (2022). Atropisomerism in bi-1,2,3-triazoles: Detection by 1H NMR using chiral shift reagents and torsional barriers calculations. ResearchGate.
- Supporting information Figure S1: Mass spectral fragmentations of sulfon
- Genest, D., et al. (1987). Reconstruction of NOESY Maps. A Requirement for a Reliable Conformational Analysis of Biomolecules Using 2D NMR. Biophysical Chemistry, 28(3), 235-244.
- Wei, W., et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLoS One, 13(3), e0192974.
- Dodda, L. S., et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 9(10), 4277-4289.
- Foley, D. J., & Johnson, J. S. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research, 55(20), 2913-2926.
- Wang, Y., et al. (2017). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton-Synthesis and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Base Selection in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls, styrenes, and polyolefins—structural motifs prevalent in pharmaceuticals and advanced materials.[1][2] While the palladium catalyst and ligand often receive the most attention, the choice of base is a critical, and often decisive, parameter that profoundly impacts reaction yield, rate, and selectivity.[3] An inappropriate base can lead to low conversion, side reactions, or complete failure of the coupling.
This guide provides an in-depth comparison of commonly used bases, grounded in mechanistic principles and supported by experimental data. It is designed to move beyond simple protocols and equip the practicing scientist with the causal understanding needed to make informed decisions for reaction optimization.
The Multifaceted Role of the Base in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The base is a crucial participant, primarily in the rate-determining transmetalation step.[5][6] Its main role is to activate the organoboron species, typically a boronic acid, rendering it sufficiently nucleophilic to transfer its organic group to the palladium(II) center.[7][8]
Two mechanistic pathways are generally accepted for this activation[3][9]:
-
The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This anionic species then readily engages in transmetalation with the palladium(II) halide complex.[6][10]
-
The Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻) first coordinates to the palladium(II) center, displacing the halide to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.
Computational studies and experimental data suggest that the boronate pathway, initiated by the reaction between the base and the organoboronic acid, is the main mechanism in the catalytic cycle.[9][11] The choice of base, solvent, and substrates dictates the operative pathway and the overall reaction efficiency.
A Comparative Analysis of Common Bases
The selection of a base is highly dependent on the substrates, catalyst, ligand, and solvent system.[10] However, general performance trends can be identified. Inorganic bases are typically more effective than organic bases like triethylamine (TEA) for most Suzuki-Miyaura couplings.[5][12]
Inorganic Bases: The Workhorses of Suzuki Coupling
Inorganic bases are the most frequently employed in Suzuki-Miyaura reactions due to their efficacy and cost-effectiveness.[2][3]
1. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)
Carbonates are mild, inexpensive, and widely applicable, making them an excellent first choice for reaction optimization.[10]
-
Sodium Carbonate (Na₂CO₃): A cost-effective and highly efficient base for a broad range of substrates. In many standard couplings, it provides excellent yields.[10][13]
-
Potassium Carbonate (K₂CO₃): Similar in performance to Na₂CO₃, its differing solubility can sometimes influence reaction kinetics.[10][14]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior yields, particularly with challenging, sterically hindered, or electron-deficient substrates.[10][15] This "cesium effect" is attributed to its higher solubility in organic solvents compared to Na₂CO₃ or K₂CO₃, which increases the effective concentration of the base.[16][17] Although more expensive, its use can be justified for difficult transformations.[18]
2. Phosphates (K₃PO₄)
Potassium phosphate is a stronger, non-nucleophilic base that has proven particularly effective in specific scenarios.[10]
-
Performance: It is highly effective for couplings involving heteroaryl substrates and sterically demanding boronic acids.[10][19]
-
Advantages: Its use can often prevent side reactions, such as hydrolysis of sensitive functional groups, that may be observed with stronger bases like hydroxides.[14]
3. Hydroxides (NaOH, KOH)
While potent, the high basicity of hydroxides can be a double-edged sword.
-
Performance: They can drive reactions to completion but may also promote undesired side reactions, including catalyst decomposition or hydrolysis of esters and other base-sensitive functionalities.[3]
4. Fluorides (KF)
Fluoride ions play a unique role in activating organoboron species.
-
Mechanism: Fluoride can displace the hydroxyl groups on the boronic acid to form a highly nucleophilic trifluoroborate species ([R-BF₃]⁻), which readily undergoes transmetalation.[8]
-
Application: KF is a mild base, making it suitable for substrates containing base-labile groups.[8][20]
Organic Bases
Organic bases, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are generally less effective than their inorganic counterparts in standard Suzuki couplings and can sometimes inhibit the reaction.[12][21] Their use is typically reserved for substrates that are acutely sensitive to inorganic bases or for specific coupling reactions where they have shown unique efficacy.
Data Presentation: Comparative Performance of Bases
The following table summarizes quantitative data from screening studies, illustrating the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. It is crucial to recognize that yields are highly substrate and condition-dependent, and this data serves as a representative example.[5]
| Base | Category | Typical Yield (%) | Reaction Time (h) | Key Considerations |
| Na₂CO₃ | Carbonate | 90 - 98 | 2 - 12 | Excellent starting point; cost-effective and broadly applicable.[10][13] |
| K₂CO₃ | Carbonate | 90 - 96 | 2 - 12 | Performance is similar to Na₂CO₃; solubility differences may be a factor.[10] |
| Cs₂CO₃ | Carbonate | 90 - 99 | 1 - 8 | Superior for challenging substrates due to high solubility in organic solvents; more expensive.[10][16] |
| K₃PO₄ | Phosphate | 88 - 98 | 2 - 10 | Strong, non-nucleophilic; ideal for sterically hindered and heteroaryl substrates.[10][22] |
| KOH | Hydroxide | 70 - 90 | 1 - 6 | Strong base; can lead to side reactions with sensitive substrates.[3] |
| KF | Fluoride | Moderate to High | 4 - 24 | Mild conditions; suitable for substrates with base-labile functional groups.[8] |
| Triethylamine (TEA) | Organic Amine | < 50 | > 12 | Generally less effective; can be inhibitory.[5][12] |
Data compiled from multiple sources for illustrative purposes.[5][10]
Experimental Protocol: A Self-Validating System for Base Screening
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following detailed methodology provides a robust framework for screening and identifying the optimal base for a specific Suzuki-Miyaura transformation.
Objective: To compare the efficacy of different bases for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Internal standard for GC/LC-MS analysis (e.g., dodecane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup (Causality: Catalyst and reagents are air-sensitive): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (2 mol%), phosphine ligand (4 mol%), arylboronic acid (1.2 equiv.), and the selected base (2.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Addition of Liquid Reagents: Through the septum via syringe, add the solvent system (e.g., 10 mL Toluene and 1 mL H₂O) and the aryl halide (1.0 equiv.).
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or GC-MS. This provides kinetic data and helps determine the optimal reaction time.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product and determine the isolated yield. Compare the yields obtained with each base to identify the most effective one for this specific transformation.
By systematically applying this protocol, researchers can generate reliable, comparative data to guide the rational selection of a base, thereby accelerating the development of robust and efficient synthetic routes.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ResearchGate.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, March 11). Scilit.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Comparative study of different bases in Suzuki-Miyaura coupling reactions. (n.d.). Benchchem.
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. (n.d.). Benchchem.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005, June 29). PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. NIH.
- Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Review on Palladium Catalyzed Coupling Reactions. (n.d.). [Source not provided].
- Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate.
- How to approach choosing reaction conditions for Suzuki?. (2024, February 23). Reddit.
- Screening of different bases for Suzuki coupling. (n.d.). ResearchGate.
- The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate.
- What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. (2018, June 28). Quora.
- Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. (n.d.). ResearchGate.
- Effect of bases for the Suzuki-Miyaura reaction. (n.d.). ResearchGate.
- Suzuki reaction. (n.d.). Wikipedia.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). [Source not provided].
- CATALYSTS CESIUM. (n.d.). [Source not provided].
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. (n.d.). DSpace@MIT.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. (n.d.). [Source not provided].
- Cesium Carbonate. (n.d.). Common Organic Chemistry.
- Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. (n.d.). ResearchGate.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2025, August 6). ResearchGate.
- Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. (n.d.). ChemRxiv.
- A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions. (n.d.). Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018, April 24). ACS Publications.
- Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. PMC - NIH.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025, December 18). ACS Publications.
- Suzuki+reaction.docx. (n.d.). ResearchGate.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Cesium Carbonate [commonorganicchemistry.com]
- 18. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Reaction Monitoring
Introduction: The Imperative of Method Cross-Validation in Pharmaceutical Development
In the fast-paced landscape of pharmaceutical development, the ability to monitor chemical reactions in real-time is not merely an advantage; it is a necessity. Process Analytical Technology (PAT), as defined by the United States Food and Drug Administration (FDA), is a framework to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes.[1][2] This proactive approach, a cornerstone of Quality by Design (QbD), ensures that product quality is built into the process from the outset.[3][4] At the heart of a successful PAT implementation lies the confident application of analytical methods. However, the journey from a developed analytical method to its routine use in a manufacturing setting is paved with rigorous validation and, critically, cross-validation.
This guide provides an in-depth comparison of common analytical methods for reaction monitoring, offering a framework for their cross-validation. Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when employed under different circumstances, such as with different instruments, in different laboratories, or when compared against an alternative method.[5][6] This is paramount for ensuring data integrity, facilitating seamless method transfer between research and manufacturing, and ultimately, guaranteeing the quality and safety of the final drug product.[7][8][9]
This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step guidance for robustly cross-validating analytical methods for reaction monitoring.
Comparative Analysis of Analytical Techniques for Reaction Monitoring
The selection of an analytical technique for reaction monitoring is a critical decision, contingent on factors such as the nature of the chemical transformation, the complexity of the reaction matrix, and the desired level of quantitative accuracy and speed. Two primary categories of techniques dominate this field: spectroscopic and chromatographic methods.
Spectroscopic Methods: A Real-Time Window into Chemical Transformations
Spectroscopic techniques offer the significant advantage of being non-destructive and often amenable to in-line or on-line implementation, providing a continuous stream of data on reaction progress.[10][11]
| Technique | Principle | Strengths | Limitations | Ideal Applications |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules, providing information about functional groups.[11] | Fast, non-destructive, suitable for in-line monitoring of functional group changes. | Can be susceptible to interference from the reaction matrix; may lack the specificity for complex mixtures. | Monitoring the disappearance of a reactant's key functional group or the appearance of a product's characteristic peak. |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared radiation, often used for bulk material analysis. | Rapid, non-invasive, can penetrate solids and slurries, excellent for process control. | Requires robust chemometric models for data interpretation; less specific than mid-IR. | Monitoring bulk properties like concentration, moisture content, and particle size in real-time. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. | Highly specific, excellent for aqueous solutions, can be used with fiber optic probes for remote monitoring. | Can be affected by fluorescence; weaker signal than IR spectroscopy. | Monitoring reactions in aqueous media, polymorphic transformations, and crystallization processes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei.[10][12] | Highly specific, provides unambiguous structural information, quantitative.[13] | Lower sensitivity, higher cost, can be challenging for in-line implementation due to large instrumentation.[11][12] | Elucidating reaction mechanisms, identifying intermediates and byproducts, and quantifying complex mixtures.[13] |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules with chromophores.[11][14] | Simple, cost-effective, sensitive for compounds with strong UV absorbance.[14] | Limited to chromophoric compounds, can be non-specific in complex mixtures. | Monitoring reactions involving colored compounds or those with a distinct UV-Vis absorption profile. |
Chromatographic Methods: Unraveling Complex Reaction Mixtures
Chromatographic techniques excel at separating individual components from a complex mixture, providing highly specific quantitative data.[15] While traditionally considered offline methods, advancements are enabling at-line and online implementations.[16]
| Technique | Principle | Strengths | Limitations | Ideal Applications |
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their differential partitioning between a stationary and a mobile phase.[16] | High resolution and sensitivity, versatile with various detectors (UV, MS), well-established and validated.[15] | Typically an offline technique requiring sample extraction and preparation, which can introduce delays. | Accurate quantification of reactants, products, and impurities in complex reaction mixtures. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | A high-pressure version of HPLC using smaller particles, resulting in faster and more efficient separations. | Significantly faster analysis times and higher resolution compared to HPLC. | Higher backpressure requires specialized instrumentation. | High-throughput screening of reaction conditions and rapid purity assessments. |
| Gas Chromatography (GC) | Separates volatile components based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and semi-volatile compounds, high resolution. | Limited to thermally stable and volatile analytes. | Monitoring reactions involving volatile organic compounds. |
The Cross-Validation Workflow: A Step-by-Step Guide
A robust cross-validation study is a meticulously planned and executed process. The following workflow outlines the critical steps, from initial planning to final data analysis.
Caption: A generalized workflow for the cross-validation of analytical methods.
Experimental Protocol: Cross-Validation of an In-Line FTIR Method with an Offline HPLC Method
This protocol details the cross-validation of a newly developed in-line FTIR method against a validated offline HPLC method for monitoring the conversion of Reactant A to Product B.
Objective: To demonstrate the equivalency of the in-line FTIR method to the established HPLC method for quantifying the concentration of Reactant A and Product B during the reaction.
Acceptance Criteria: The results from the FTIR method should not differ from the HPLC method by more than a predefined percentage (e.g., ±5%) for both Reactant A and Product B concentrations. The correlation coefficient (R²) between the two methods should be ≥ 0.98.
Materials and Equipment:
-
Reaction vessel equipped with an in-line FTIR probe
-
HPLC system with a UV detector
-
Validated HPLC method for the analysis of Reactant A and Product B
-
Reference standards for Reactant A and Product B
-
All necessary reagents and solvents
Procedure:
-
Reaction Setup:
-
Set up the chemical reaction according to the standard operating procedure.
-
Insert and calibrate the in-line FTIR probe.
-
-
Simultaneous Data Acquisition:
-
Initiate the reaction.
-
Begin continuous data acquisition with the in-line FTIR spectrometer.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), carefully withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to prevent further conversion.
-
-
Offline HPLC Analysis:
-
Prepare the quenched aliquots for HPLC analysis according to the validated sample preparation procedure.
-
Analyze each sample in triplicate using the validated HPLC method.
-
Quantify the concentration of Reactant A and Product B in each sample using the established calibration curve.
-
-
Online FTIR Data Processing:
-
Process the collected FTIR spectra using appropriate chemometric software.
-
Develop a calibration model to correlate the FTIR spectral data with the concentrations of Reactant A and Product B determined by the primary HPLC method.
-
-
Data Analysis and Comparison:
-
Compare the concentration values obtained from the in-line FTIR method with those from the offline HPLC method for each time point.
-
Perform statistical analysis, including calculating the percentage difference, bias, and correlation coefficient.
-
Utilize statistical tools such as Bland-Altman plots and regression analysis to visually and quantitatively assess the agreement between the two methods.[5]
-
Statistical Tools for Method Comparison: Ensuring Objectivity
The comparison of analytical methods should be based on objective statistical analysis.[17] Several statistical tools are essential for a comprehensive cross-validation study.
Sources
- 1. Process analytical technology - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. longdom.org [longdom.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmolner.com [jmolner.com]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. casss.org [casss.org]
- 10. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Magritek [magritek.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Tert-butylamino)sulfonylphenylboronic Acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. The disposal of a specialized compound like 2-(Tert-butylamino)sulfonylphenylboronic acid (CAS No. 150691-04-6) is not a mere procedural afterthought; it is a critical component of a compliant, safe, and environmentally conscious laboratory operation. This guide provides a detailed, step-by-step protocol for the proper management and disposal of this compound, grounded in established safety principles for boronic acids.
Part I: Core Hazard Assessment and Immediate Safety
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the established hazard profile of the boronic acid class of compounds necessitates a cautious and informed approach. Analogous boronic acid derivatives are known to present specific risks that must be managed proactively.
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of the solid as a dust may cause irritation to the respiratory system.[1][2]
All handling and disposal operations must be conducted with the assumption that this compound shares these hazardous properties. Therefore, work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize any risk of inhalation.[1][3] An emergency eyewash station and a safety shower must be readily accessible.[4][5]
Part II: Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind PPE selection is the mitigation of the specific hazards identified above. Before beginning any disposal-related activities, the following non-negotiable PPE must be worn:
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory to prevent eye contact.[4][6] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. It is critical to inspect gloves for any signs of degradation or puncture before each use and to practice proper glove removal techniques to avoid skin contamination.[1][7]
-
Protective Clothing: A standard laboratory coat is required to prevent skin contact. For larger quantities, a chemical-resistant apron provides an additional layer of protection.[1][6]
-
Respiratory Protection: If there is a tangible risk of generating dust from the solid material, a NIOSH-approved respirator (e.g., an N95 dust mask) is essential to prevent respiratory irritation.[7]
Part III: Quantitative Hazard Summary
To provide a clear and accessible overview of the assumed risks, the following table summarizes the hazard classifications based on structurally related boronic acid compounds. This data informs every subsequent step of the disposal protocol.
| Hazard Classification | Category | GHS Hazard Statement | Primary Precaution |
| Skin Irritation | 2 | H315 | Avoid skin contact; wear protective gloves.[2] |
| Serious Eye Irritation | 2A | H319 | Wear safety goggles or face shield.[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Avoid inhaling dust; use in a fume hood.[2] |
Part IV: Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]
Step 1: Waste Segregation
The integrity of a laboratory's waste management system relies on meticulous segregation.
-
Action: Collect waste containing this compound in a dedicated hazardous waste container.
-
Causality: Do not mix this waste with other chemical streams (e.g., halogenated solvents, strong acids) unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[7][8] Improper mixing can lead to dangerous chemical reactions or complicate the final disposal process, increasing both risk and cost.[6]
Step 2: Waste Containerization
Proper containerization is crucial for safe storage and transport.
-
Action for Solid Waste: Carefully transfer the solid chemical waste, including any contaminated items like weighing paper or spatulas, into a designated, chemically compatible, wide-mouth container with a secure, tightly sealing lid.[1][5]
-
Action for Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible liquid waste container, using a funnel to prevent spills.[1]
-
Container Choice: The container must be in good condition, free of cracks or defects, and made of a material (e.g., HDPE) compatible with the waste.
Step 3: Accurate Labeling
Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Action: Immediately label the waste container with the following information:
-
Causality: This labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, and it is essential for the waste disposal company to properly manage the material.
Step 4: Interim Storage
Waste must be stored safely pending collection.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area.[3]
-
Causality: This storage area must be secure, well-ventilated, and away from incompatible materials to prevent accidental spills or reactions.[4][7] Adherence to your institution's limits on the volume of waste and the accumulation time is mandatory.
Step 5: Decontamination of Empty Containers
An "empty" container that held this compound is not truly empty and must be decontaminated.
-
Action:
-
Rinse the empty container at least three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect the first rinseate as hazardous waste and add it to your designated waste container for this compound.[3] Subsequent rinses may be managed as directed by your institutional EHS guidelines.
-
Allow the fully rinsed container to air dry in a well-ventilated area (e.g., the back of a fume hood).
-
Deface or remove the original label. The clean, dry container can then typically be disposed of with regular laboratory glassware or plastic waste.[3]
-
-
Causality: This procedure ensures that no residual chemical is introduced into the non-hazardous waste stream, preventing environmental contamination and ensuring compliance.
Step 6: Arranging for Final Disposal
-
Action: Once the waste container is full or reaches its accumulation time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Causality: Professional disposal ensures that the chemical waste is managed, transported, and disposed of in accordance with all local, state, and federal regulations, protecting both human health and the environment.[5][9]
Part V: Disposal Decision Workflow
The following diagram provides a clear, visual guide to the decision-making and procedural workflow for the proper disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. laballey.com [laballey.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-(Tert-butylamino)sulfonylphenylboronic Acid: Personal Protective Equipment and Disposal
Our directive is to treat this compound with a high degree of caution, assuming it presents potential hazards including skin, eye, and respiratory irritation, and may be harmful if ingested or inhaled.[3] This document outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and compliant disposal procedures to ensure your safety and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
The chemical structure of 2-(Tert-butylamino)sulfonylphenylboronic acid incorporates two key functional groups that guide our safety assessment: the boronic acid and the arylsulfonamide.
-
Boronic Acids: This class of compounds is frequently used in organic synthesis. While reactivity varies, they are often crystalline solids that can pose a respiratory hazard if inhaled as dust.[4] Many boronic acid derivatives are known to be irritants to the skin and eyes.[5]
-
Arylsulfonyl Derivatives: Compounds containing the arylsulfonyl moiety can also exhibit irritant properties. Safety data for related compounds like 4-(Methylsulfonyl)phenylboronic acid explicitly recommend avoiding contact with skin and eyes and preventing dust inhalation.[6]
Therefore, we will operate under the assumption that this compound is a skin and eye irritant, a respiratory tract irritant, and potentially harmful if swallowed. All handling procedures must be designed to minimize these exposure routes.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive suite of PPE is mandatory for all personnel handling this compound. The following table summarizes the required equipment and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[4] | Protects eyes from airborne dust particles of the solid compound and from potential splashes of solutions. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents direct skin contact.[7] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes.[7] | Protects skin from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH-approved N95 (or higher) particulate respirator.[8] | Required when handling the solid powder outside of a certified chemical fume hood. This minimizes the risk of inhaling fine dust particles which can cause respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is the foundation of safe handling. All operations should be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred workspace.[9] An eyewash station and safety shower must be readily accessible.[3]
Handling the Solid Compound (Weighing and Transfers)
-
Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or a ventilated balance enclosure, to contain any dust.[6]
-
Donning PPE: Put on all required PPE as outlined in the table above, including the N95 respirator.
-
Handling:
-
Keep the container tightly sealed when not in use.[10]
-
Avoid generating dust during transfers.[7] Use a spatula to carefully move the required amount of solid. Do not crush or grind the material outside of a contained system.
-
If weighing on an analytical balance, use a draft shield and clean the area thoroughly with a damp cloth after use to remove any residual particles. Do not use a dry brush, as this can aerosolize the powder.
-
-
Post-Handling: Tightly seal the stock container. Clean all tools and the work surface. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[11]
Working with Solutions
-
Preparation: All work with solutions should be performed inside a chemical fume hood to control vapors and prevent aerosol formation.[9]
-
Donning PPE: Wear chemical safety goggles, a lab coat, and nitrile gloves. A respirator is not typically required if the solution is handled exclusively within a functioning fume hood.
-
Handling:
-
Add the solid slowly to the solvent to avoid splashing.
-
Keep the solution container capped or covered when not actively in use.
-
-
Post-Handling: Clean any spills immediately. Dispose of waste as described in the disposal plan below. Wash hands thoroughly after removing gloves.
Disposal Plan: Ensuring Environmental and Personal Safety
Chemical waste disposal must be handled with the same diligence as the experiment itself. Improper disposal can lead to regulatory violations and environmental harm.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]
-
Containerization:
-
Solid Waste: Collect unused solid compound and any grossly contaminated items (e.g., weigh boats, contaminated wipes) in a clearly labeled, sealed container.[8] The label must read "Hazardous Waste," include the full chemical name, and list any known hazards (e.g., "Irritant").
-
Liquid Waste: Collect solutions in a dedicated, compatible, and leak-proof container. The container must be clearly labeled as "Hazardous Waste" with the full chemical name and the solvent used.
-
-
Decontamination:
-
Empty containers that held the compound must be decontaminated. Rinse the container three times with a suitable solvent (e.g., the solvent used for the solution).
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [9] Subsequent rinses can often be disposed of according to institutional policy for the solvent used, but consult your EHS department for confirmation.
-
-
Final Disposal: Arrange for a certified hazardous waste facility to collect the waste. Do not pour this compound or its solutions down the drain. [12][13] While some simple boronic acids may be neutralized or disposed of via sewer in small, dilute quantities, this requires explicit permission from local authorities and is not a recommended general practice.[8][13]
Visual Workflow: Respiratory Protection Decision Guide
The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection when working with this compound.
Sources
- 1. scbt.com [scbt.com]
- 2. 2-[(tert-Butylamino)sulfonyl]phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencing.com [sciencing.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.bldpharm.com [file.bldpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
